Product packaging for Fmoc-Deg-OH(Cat. No.:CAS No. 218926-46-6)

Fmoc-Deg-OH

Cat. No.: B2661125
CAS No.: 218926-46-6
M. Wt: 353.418
InChI Key: NUABWLRFIOIRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Deg-OH is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO4 B2661125 Fmoc-Deg-OH CAS No. 218926-46-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-21(4-2,19(23)24)22-20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUABWLRFIOIRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218926-46-6
Record name 2-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Fmoc-Deg-OH

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fmoc-Deg-OH in Peptide Synthesis

N-α-(9-Fluorenylmethyloxycarbonyl)-α,α-diethylglycine (this compound) is a non-proteinogenic amino acid that has garnered significant interest in the field of peptide chemistry. Its unique α,α-disubstituted nature introduces conformational constraints into peptide backbones, a desirable attribute for the design of peptidomimetics with enhanced biological activity and metabolic stability. The bulky diethyl substitution at the α-carbon sterically shields the adjacent peptide bonds from enzymatic degradation and influences the secondary structure of the resulting peptides. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven methodologies for its characterization, thereby empowering researchers to confidently integrate this valuable building block into their drug discovery and development workflows.

Core Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in solid-phase peptide synthesis (SPPS). The following table summarizes the key known properties of this compound.

PropertyValueSource(s)
Synonyms Fmoc-diethylglycine; Fmoc-3-aminopentane-3-carboxylic acid[1]
Molecular Formula C₂₁H₂₃NO₄[1][2]
Molecular Weight 353.4 g/mol (or 353.5 g/mol )[1][2]
Appearance White to off-white powder[1]
Melting Point 134 - 136 °C[1]
Purity ≥ 98% (typically by HPLC)[1]
Storage Conditions 0 - 8 °C[1]

Solubility Profile: A Critical Parameter in Peptide Synthesis

Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).

Experimental Protocol for Determining Solubility

This protocol provides a robust method for determining the solubility of this compound in a solvent of interest.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, DMSO, NMP)

  • Analytical balance

  • Vials with tight-fitting caps

  • Constant temperature shaker/incubator

  • Syringe filters (0.2 µm)

  • Volumetric flasks

  • HPLC system with a UV detector

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial.

    • Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate for a sufficient period (typically 24-48 hours) to ensure a saturated solution is achieved.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.2 µm syringe filter into a pre-weighed volumetric flask.

    • Record the exact volume of the filtered solution.

  • Gravimetric Analysis:

    • Evaporate the solvent from the volumetric flask under reduced pressure.

    • Dry the flask containing the dissolved solid to a constant weight.

    • The mass of the dissolved this compound is determined by the difference in the final and initial weights of the flask.

    • Calculate the solubility in mg/mL or g/L.

  • HPLC-Based Quantification (Alternative Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by plotting the peak area (at a suitable wavelength, e.g., 265 nm) against the concentration.

    • Dilute a known volume of the filtered saturated solution and inject it into the HPLC system.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.

G cluster_prep Preparation of Saturated Solution cluster_analysis Solubility Determination prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 analysis1 Filter supernatant prep2->analysis1 analysis2 Gravimetric Analysis: Evaporate solvent & weigh residue analysis1->analysis2 Gravimetric Method analysis3 HPLC Analysis: Dilute & quantify against standards analysis1->analysis3 HPLC Method caption Workflow for Determining the Solubility of this compound. G start Start: this compound Sample prep Dissolve in Acetonitrile/Water (1 mg/mL) start->prep inject Inject 10 µL into HPLC prep->inject hplc RP-HPLC Separation (C18 Column) Gradient: 30-90% Acetonitrile w/ TFA inject->hplc detect UV Detection at 265 nm hplc->detect analyze Integrate Peak Areas & Calculate Purity detect->analyze end End: Purity Report analyze->end caption RP-HPLC Workflow for Purity Analysis of this compound.

Sources

Fmoc-Deg-OH: A Comprehensive Technical Guide to a Versatile PEG Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Molecular Structure, Properties, and Applications of Fmoc-8-amino-3,6-dioxaoctanoic acid.

This guide provides a detailed examination of Fmoc-Deg-OH, a heterobifunctional linker widely utilized in peptide synthesis, bioconjugation, and the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Here, "Deg" refers to the diethylene glycol moiety, rendering the full chemical name as Fmoc-8-amino-3,6-dioxaoctanoic acid.[4][5] This molecule is also frequently referred to by the synonym Fmoc-AEEA-OH, where AEEA stands for [2-(2-aminoethoxy)ethoxy]acetic acid.[2][6]

Molecular Structure and Chemical Formula

This compound is characterized by three key functional components: a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus, a hydrophilic diethylene glycol spacer, and a terminal carboxylic acid group.[2] This unique architecture imparts desirable properties for its various applications. The Fmoc group provides orthogonal protection in standard solid-phase peptide synthesis (SPPS), while the PEG-like spacer enhances solubility and provides spatial separation between conjugated molecules.[2][4][7]

Chemical Formula: C₂₁H₂₃NO₆[5][8]

IUPAC Name: 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid[5]

CAS Number: 166108-71-0[5][8][9]

The structural formula is depicted below:

Caption: 2D representation of Fmoc-8-amino-3,6-dioxaoctanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
Molecular Weight 385.42 g/mol [8][10]
Appearance White to off-white powder or crystalline powder[8][10]
Melting Point 85 - 105 °C[5][8]
Purity ≥95% - ≥99% (HPLC)[8][10][11]
Solubility Soluble in polar organic solvents such as DMF, DMSO, and NMP.[2][12] Moderately soluble in water after Fmoc removal.[2]
Storage Store at –20°C for long-term storage, protected from light and moisture.[4][10][13] Can be stored at 2-8°C for shorter periods.[12][14]

Core Applications and Mechanistic Insights

This compound serves as a versatile building block and linker in several advanced biochemical and pharmaceutical applications. Its heterobifunctional nature allows for the sequential or orthogonal conjugation of different molecules.[4][14]

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound is employed as a hydrophilic spacer to modify peptides. The incorporation of the diethylene glycol unit can enhance the solubility of hydrophobic peptides, improve their pharmacokinetic properties, and provide a flexible linker for the attachment of other moieties like labels or drugs.[2][7] Its compatibility with standard Fmoc-based SPPS protocols makes it a valuable tool for creating complex and functionalized peptides.[2]

The core principle of its use in SPPS involves the deprotection of the Fmoc group using a mild base, typically piperidine in DMF, to expose the primary amine. This amine is then available for coupling to the carboxylic acid of the next amino acid in the sequence, facilitated by standard coupling reagents like HBTU or HATU.[11][15][16]

PROTAC and ADC Development

This compound is a widely used PEG-based linker in the synthesis of PROTACs and ADCs.[1][3][13] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[17][18] ADCs, on the other hand, consist of a cytotoxic drug linked to an antibody that targets cancer cells.[1]

In both modalities, the linker plays a critical role in connecting the two active components. The length, flexibility, and hydrophilicity of the linker, properties imparted by the diethylene glycol chain of this compound, are crucial for the efficacy of the final construct.[2][19] The terminal carboxylic acid of this compound can be activated to react with an amine group on one of the ligands, while the Fmoc-protected amine can be deprotected and coupled to the other ligand, allowing for a controlled, stepwise assembly of the final PROTAC or ADC.[16][20]

Experimental Protocols

General Handling and Storage

To ensure the integrity of this compound, it should be handled in a clean, dry environment. It is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere if possible.[21] For long-term storage, temperatures of -20°C are recommended.[4][10][13] When preparing solutions, anhydrous solvents like DMF or DMSO should be used to prevent premature hydrolysis.[4]

Workflow for Incorporation into a Peptide Chain via SPPS

The following is a generalized workflow for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis.

SPPS_Workflow Resin Resin with N-terminal amine Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection 1. Expose amine Washing_1 Washing (DMF, DCM, etc.) Fmoc_Deprotection->Washing_1 2. Remove reagents Coupling Coupling (this compound, Activator like HATU/HBTU, Base like DIPEA in DMF) Washing_1->Coupling 3. Prepare for coupling Washing_2 Washing (DMF, DCM, etc.) Coupling->Washing_2 4. Add linker Capping Capping (Optional) (e.g., Acetic Anhydride) Washing_2->Capping 5. Remove excess Final_Product Resin with attached this compound Capping->Final_Product 6. Block unreacted sites

Sources

Role of Fmoc protecting group in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Role of the Fmoc Protecting Group in Peptide Synthesis

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique fundamental to the creation of synthetic peptides for research, diagnostics, and therapeutic applications.[1] Its widespread adoption is attributed to its mild, base-labile cleavage conditions, which contrast with the harsher acidic methods required for older strategies like the Boc/Benzyl approach.[2][3] This orthogonality allows for the use of acid-labile protecting groups on amino acid side chains, providing a robust and versatile framework for assembling complex peptide sequences.[1] This guide provides a comprehensive overview of the core principles of Fmoc-SPPS, detailing the causality behind experimental choices, field-proven protocols, and data-driven insights to aid researchers, scientists, and drug development professionals in the optimization of peptide synthesis.

The Chemical Foundation and Strategic Advantage of the Fmoc Group

Solid-Phase Peptide Synthesis (SPPS) is a cyclical process where a peptide chain is assembled sequentially while anchored to an insoluble resin support.[1][4][5] This approach simplifies the purification process immensely, as excess reagents and soluble by-products are simply washed away by filtration after each step.[6] The success of this process hinges on the precise control of reactivity at the N-terminus of the growing peptide chain. This is the primary role of the Fmoc protecting group.

Orthogonal Protection Strategy: The genius of the Fmoc strategy lies in its orthogonality.[1] The temporary N-terminal Fmoc group is base-labile, meaning it is removed under basic conditions.[1][7][8] In contrast, the "permanent" protecting groups used for reactive amino acid side chains (e.g., Boc, Trt, tBu) are acid-labile.[1] This fundamental difference allows for the selective removal of the N-terminal protection at each cycle without disturbing the side-chain protection, which remains intact until the final cleavage step.[1][7] This prevents unwanted side reactions and branching of the peptide chain. The final cleavage from the resin and removal of all side-chain protecting groups is typically accomplished simultaneously using a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA).[9][10]

Key Advantages of the Fmoc Strategy:

  • Mild Conditions: The use of a weak base like piperidine for deprotection avoids the repeated use of strong acid, which can degrade sensitive sequences or modifications.[3][4]

  • Automation Compatibility: The mild conditions and straightforward cyclical nature of Fmoc chemistry are highly amenable to fully automated peptide synthesizers.[6][] Real-time monitoring of the deprotection step is possible via UV spectroscopy, as the dibenzofulvene by-product has a strong UV absorbance.[7][]

  • Versatility: The strategy is compatible with a vast array of natural and non-natural amino acids and allows for the synthesis of peptides with post-translational modifications, such as phosphorylation and glycosylation, which were often inaccessible under harsher conditions.[3][12]

The Core Fmoc-SPPS Cycle: A Mechanistic Perspective

Fmoc-SPPS is an iterative process. Each cycle, which adds one amino acid to the growing chain, consists of three main stages: Deprotection, Amino Acid Coupling, and Washing.

Stage 1: N-α-Fmoc Deprotection

This crucial first step exposes the free amine at the N-terminus of the resin-bound peptide, making it available for coupling with the next amino acid.

  • Mechanism: The Fmoc group is cleaved via a base-catalyzed β-elimination reaction.[1] A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This induces an elimination cascade, releasing the free amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[1][13][14] The excess piperidine in the reaction mixture then acts as a scavenger, trapping the DBF to form a stable, soluble adduct that is easily washed away.[13][14][15]

  • Causality Behind Reagent Choice: Piperidine is the base of choice due to its optimal basicity (pKa ≈ 11.1) and its efficacy as a nucleophile to trap the DBF intermediate, driving the deprotection reaction to completion.[13] While other bases can be used, piperidine provides a rapid and clean reaction, typically completed in minutes.[12]

Fmoc_Deprotection PeptideResin Resin-Peptide-NH-Fmoc Deprotection β-Elimination Reaction PeptideResin->Deprotection Piperidine Piperidine (Base) Piperidine->Deprotection 1. Abstracts H+ 2. Scavenges DBF Adduct DBF-Piperidine Adduct (Washed Away) Piperidine->Adduct FreeAmine Resin-Peptide-NH2 (Free Amine) Deprotection->FreeAmine DBF Dibenzofulvene (DBF) + CO2 Deprotection->DBF DBF->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

Stage 2: Amino Acid Activation and Coupling

Once the N-terminal amine is free, the next Fmoc-protected amino acid is introduced and covalently linked via a peptide (amide) bond.

  • Mechanism: The carboxylic acid of the incoming amino acid is not reactive enough to form a peptide bond on its own. It must first be "activated" to form a highly reactive intermediate. This is achieved using coupling reagents. The most common classes are uronium/aminium salts (e.g., HATU, HBTU) and carbodiimides (e.g., DIC).[16] These reagents react with the carboxylic acid to form a reactive ester, which is then susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide, forming the stable amide bond.[16][17]

  • Causality Behind Reagent Choice: The choice of coupling reagent is critical for efficiency and minimizing side reactions, especially racemization.

    • Uronium/Aminium Salts (HATU, HBTU): These are highly efficient and fast-acting, making them suitable for routine and "difficult" couplings (e.g., sterically hindered amino acids).[12][16] HATU is generally considered more reactive than HBTU.[16]

    • Carbodiimides (DIC): Often used in combination with an additive like HOBt or Oxyma Pure. The additive acts as a catalyst and suppresses racemization.[18][19] The DIC/Oxyma combination is a cost-effective and highly effective choice that minimizes racemization.[16]

Stage 3: Washing

After both deprotection and coupling steps, the resin must be thoroughly washed to remove all excess reagents and soluble by-products.[6][14] This is a deceptively simple but critical step for achieving high purity in the final product. N,N-Dimethylformamide (DMF) is the most common solvent used for washing.[2]

SPPS_Cycle Start Start: Resin-AA1-Fmoc Deprotection 1. Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF) Deprotection->Wash1 Removes Fmoc, Piperidine, DBF Coupling 3. Coupling (Fmoc-AA2, Activator) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Removes excess reagents Elongated Elongated Peptide: Resin-AA1-AA2-Fmoc Wash2->Elongated Elongated->Deprotection Repeat Cycle 'n' times

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Field-Proven Methodologies and Protocols

The following protocols are provided as a robust starting point for manual Fmoc-SPPS. Quantities are based on a 0.1 mmol synthesis scale.

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) (approx. 10 mL/g resin) for 30-60 minutes in a suitable reaction vessel.[9]

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin.[2][20] Agitate the mixture for 3 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 7-10 minutes.[2][20]

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-adduct.[16] The resin is now ready for the coupling step.

Protocol 2: HBTU/DIPEA Mediated Coupling
  • Reagent Preparation: In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in DMF (approx. 3 mL).[2]

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the vial.[2] Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1.

  • Agitation: Agitate the mixture for 30-120 minutes at room temperature. Reaction time can vary significantly based on the specific amino acids being coupled.[12]

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[2][8] A positive (blue) result indicates incomplete coupling, and the coupling step should be repeated.[2]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[2]

Protocol 3: Final Cleavage and Deprotection

Caution: Trifluoroacetic acid (TFA) is highly corrosive and must be handled in a chemical fume hood with appropriate personal protective equipment (PPE).[2]

  • Final Wash: After the final coupling and deprotection cycle, wash the peptide-resin with Dichloromethane (DCM) (3-5 times) to remove DMF.

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.[2][21]

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A common and robust choice is "Reagent K".[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 5-10 mL). Agitate the mixture at room temperature for 2-4 hours.[2]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether. A white precipitate of the crude peptide should form.[2]

  • Isolation: Centrifuge the tube to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times to remove scavengers and residual cleavage reagents.[2]

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase HPLC.

Data-Driven Insights and Troubleshooting

ParameterCommon Choice(s)Rationale & Expert InsightsPotential Pitfall
Deprotection Reagent 20% Piperidine in DMFProvides a balance of rapid deprotection without significant side reactions. Higher concentrations can be used but may not offer a significant advantage.Incomplete removal of piperidine can neutralize the subsequent coupling reaction. Aspartimide formation can be a side reaction with prolonged exposure, especially at Asp-Xxx sequences.
Coupling Reagent HATU, HBTU, DIC/OxymaHATU: Very high efficiency, ideal for difficult or sterically hindered couplings.[16] HBTU: A reliable workhorse for routine couplings.[16] DIC/Oxyma: Cost-effective, highly effective at suppressing racemization, a key concern for amino acids like His and Cys.[16][18]Excess uronium reagents (HBTU/HATU) can lead to capping of the N-terminus. Racemization can occur with over-activation or prolonged coupling times.
Resin Choice Wang Resin, Rink Amide ResinWang Resin: Used for peptides that require a C-terminal carboxylic acid.[4] Rink Amide Resin: Used for peptides that require a C-terminal amide.[4] The choice is dictated by the desired final product.The linker's stability to the repeated deprotection cycles is crucial. Low-quality resin can lead to premature cleavage and yield loss.
Monitoring Test Kaiser Test (Ninhydrin)A qualitative colorimetric test to detect free primary amines.[2] Blue color indicates incomplete coupling, while a yellow/colorless result signifies a complete reaction.[2]Proline residues will give a false negative (yellow/brown color). Secondary amines cannot be detected.

Conclusion

The Fmoc protecting group is central to the success and prevalence of modern solid-phase peptide synthesis. Its unique base-lability provides an orthogonal protection scheme that is mild, versatile, and highly automatable.[1][8][] By understanding the chemical mechanisms behind the core SPPS cycle—deprotection, coupling, and cleavage—and by employing validated protocols and high-quality reagents, researchers can efficiently assemble complex peptides. This technical guide serves as a foundational resource, grounding laboratory practice in the fundamental principles of chemical causality to empower scientists in their pursuit of novel peptide-based therapeutics and research tools.

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Retrieved January 7, 2026.
  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved January 7, 2026.
  • Benchchem. (n.d.). Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis. Retrieved January 7, 2026.
  • Benchchem. (n.d.).
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved January 7, 2026.
  • Benchchem. (n.d.). Understanding the role of the Fmoc protecting group in peptide synthesis. Retrieved January 7, 2026.
  • YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Retrieved January 7, 2026.
  • National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Retrieved January 7, 2026.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved January 7, 2026.
  • BOC Sciences. (n.d.).
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved January 7, 2026.
  • Benchchem. (n.d.). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). Retrieved January 7, 2026.
  • LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved January 7, 2026.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved January 7, 2026.
  • ACS Publications. (2012, December 4). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol | Organic Letters. Retrieved January 7, 2026.
  • UCI Chemistry. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 7, 2026.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved January 7, 2026.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved January 7, 2026.
  • SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved January 7, 2026.
  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved January 7, 2026.
  • ResearchGate. (n.d.). A general process of solid-phase peptide synthesis (SPPS) with Fmoc.... Retrieved January 7, 2026.
  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved January 7, 2026.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved January 7, 2026.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Retrieved January 7, 2026.
  • Advanced ChemTech. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 7, 2026.

Sources

A Senior Application Scientist's Guide to Fmoc-Deg-OH: Mechanism and Mastery in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond the Limits of Conventional SPPS

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the assembly of "difficult sequences" remains a formidable challenge. These sequences, often rich in hydrophobic residues, are prone to on-resin aggregation, leading to the formation of intractable secondary structures like β-sheets.[1] This phenomenon severely hampers synthesis efficiency by causing poor resin solvation, incomplete coupling reactions, and failed deprotection steps, culminating in low yields and complex purifications.[1] To surmount this obstacle, chemists have developed innovative strategies that go beyond optimizing coupling reagents or solvents. One of the most powerful approaches is the site-specific modification of the peptide backbone itself. This guide provides an in-depth exploration of Fmoc-Deg-OH, or Fmoc-N-(2,4-dimethoxybenzyl)glycine, a cornerstone of the backbone protection strategy, detailing its mechanism of action and providing field-proven protocols for its successful implementation.

The Root Cause: Inter-chain Hydrogen Bonding and Peptide Aggregation

During SPPS, peptide chains are tethered to a solid support. As the chain elongates, certain sequences begin to self-associate through intermolecular hydrogen bonds between backbone amides. This leads to the formation of highly ordered β-sheet structures that are insoluble in standard SPPS solvents like DMF or NMP.[1] The consequences are severe:

  • Steric Hindrance: The aggregated structure physically blocks the N-terminus of the growing chain, preventing the incoming activated amino acid from reaching its target.

  • Poor Solvation: The collapsed, aggregated state of the peptide-resin is poorly solvated, impeding the diffusion of reagents and leading to sluggish and incomplete reactions.[1]

  • Failed Syntheses: The cumulative effect is a cascade of deletion sequences (n-1, n-2) and truncated peptides, drastically reducing the yield of the desired full-length product.[1]

While traditional proline residues can disrupt these secondary structures, their placement is dictated by the target sequence.[2] The need for a temporary, strategically placed "proline mimic" or structure-disrupting element led to the development of backbone protection strategies.

The Solution: Backbone Amide Protection with this compound

This compound (Fmoc-N-(2,4-dimethoxybenzyl)glycine) and its dipeptide derivatives, such as Fmoc-Aaa-(Dmb)Gly-OH, represent a powerful class of building blocks designed to mitigate aggregation.[3] Unlike pseudoproline dipeptides derived from Serine or Threonine which introduce a cyclic oxazolidine ring, the mechanism of Dmb-glycine is based on sterically shielding the backbone amide.[4][5]

The 2,4-dimethoxybenzyl (Dmb) group is a reversible protecting group attached to the backbone amide nitrogen of a glycine residue.[5][6] This bulky group acts as a temporary steric shield, physically preventing the close approach of adjacent peptide chains. By disrupting the precise geometry required for hydrogen bond formation, the Dmb group effectively inhibits the nucleation and growth of β-sheets.[3][5]

Core Mechanism of Action: Steric Hindrance

The primary function of the Dmb group is to serve as a "molecular bumper" on the peptide backbone.

  • Introduction: The Dmb group is introduced as part of a dipeptide unit, for example, Fmoc-Ala-(Dmb)Gly-OH, to circumvent the difficulty of coupling an amino acid to the sterically hindered Dmb-protected secondary amine.[6]

  • Steric Shielding: Once incorporated, the bulky Dmb group protrudes from the peptide backbone, preventing the inter-chain hydrogen bonding that underpins β-sheet formation.[5]

  • Enhanced Solvation: By keeping the peptide chains separated and preventing collapse, the entire peptide-resin complex remains better solvated, ensuring efficient access for reagents in subsequent coupling and deprotection steps.

  • Reversible Protection: The Dmb group is stable to the basic conditions of Fmoc deprotection (piperidine) but is cleanly and completely removed during the final acidolytic cleavage (e.g., with Trifluoroacetic acid, TFA), regenerating the native peptide backbone without a trace.[6]

This mechanism is visually contrasted with standard SPPS in the diagram below.

G cluster_0 Standard SPPS (Aggregation-Prone) cluster_1 SPPS with this compound Derivative chain1 H N-Cα-C'... hbond1 H-Bond chain1->hbond1 chain2 H N-Cα-C'... hbond2 H-Bond chain2->hbond2 agg β-Sheet Aggregation chain2->agg chain3 H N-Cα-C'... hbond1->chain2 hbond2->chain3 dmb_chain1 H N-Cα-C'... dmb_chain2 Dmb N-Cα-C'... solv Enhanced Solvation dmb_chain2->solv dmb_chain3 H N-Cα-C'... no_hbond Steric Hindrance (No H-Bonding)

Caption: Mechanism of aggregation prevention by Dmb backbone protection.

Experimental Protocol: Incorporating Fmoc-Aaa-(Dmb)Gly-OH

The following is a generalized, field-proven protocol for the manual incorporation of an Fmoc-Aaa-(Dmb)Gly-OH dipeptide into a growing peptide chain during Fmoc-SPPS at a 0.1 mmol scale.

Step 1: Resin Preparation & N-Terminal Deprotection
  • Swell Resin: Begin with 0.1 mmol of the N-terminally Fmoc-protected peptide-resin. Swell in N,N-Dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (approx. 5-10 mL). Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15-20 minutes to ensure complete Fmoc removal.[7]

  • Washing: Wash the deprotected peptide-resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Step 2: Dipeptide Activation and Coupling
  • Prepare Activation Solution: In a separate vial, dissolve the Fmoc-Aaa-(Dmb)Gly-OH dipeptide (3.0 equivalents, 0.3 mmol) and a coupling reagent such as HBTU (2.9 equivalents, 0.29 mmol) in a minimal volume of DMF.

  • Activate: Add a hindered base, typically N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents, 0.6 mmol), to the vial. The solution will typically change color (e.g., to yellow), indicating activation. Allow to pre-activate for 2-5 minutes.[1]

  • Couple to Resin: Immediately add the activated dipeptide solution to the washed, deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, this time can be extended.[8]

Step 3: Monitoring and Completion
  • Qualitative Test: Perform a qualitative test (e.g., TNBS or Kaiser test) to monitor the reaction's completion.[8] A negative test (e.g., colorless beads for Kaiser) indicates the absence of free primary amines and a complete coupling reaction.

  • Re-coupling (If Necessary): If the test is positive, indicating an incomplete reaction, drain the vessel and repeat the coupling step with freshly prepared activated dipeptide.

  • Final Wash: Once coupling is complete, thoroughly wash the resin with DMF (5-7 times) to remove any excess reagents.

The synthesis can now proceed with standard Fmoc-SPPS cycles for the subsequent amino acids.

spss_workflow start Start: Fmoc-Peptide-Resin deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. DMF Wash deprotect->wash1 couple 3. Couple Activated Fmoc-Aaa-(Dmb)Gly-OH wash1->couple monitor 4. Monitor Coupling (Kaiser/TNBS Test) couple->monitor monitor->couple incomplete wash2 5. DMF Wash monitor->wash2 complete next_cycle Continue SPPS Cycles wash2->next_cycle next_cycle->deprotect end Final Cleavage (TFA Cocktail) next_cycle->end incomplete Incomplete complete Complete

Caption: SPPS workflow for incorporating a Dmb-protected dipeptide.

Quantitative Data Summary
ParameterRecommended ValueNotes
Dipeptide Equivalents3.0 - 5.0 eq.Relative to resin loading capacity.[8]
Coupling Reagent (HBTU/HATU)2.9 - 4.9 eq.Use slightly less than the amino acid derivative.
Base (DIPEA)6.0 - 10.0 eq.Should be at least 2x the equivalents of the coupling agent.[8]
Coupling Time1 - 4 hoursSequence-dependent; monitor for completion.[1]
Deprotection2 x (5-20 min)Two-step deprotection ensures complete Fmoc removal.
Cleavage CocktailTFA/H₂O/TIS (95:2.5:2.5)Standard cocktail removes Dmb and other side-chain protecting groups.[9]

Broader Applications and Trustworthiness

The Dmb-protection strategy is not only a tool for overcoming aggregation but also a self-validating system for preventing critical side reactions.

  • Preventing Aspartimide Formation: The Asp-Gly (D-G) sequence is notoriously prone to forming a cyclic aspartimide intermediate under basic Fmoc-deprotection conditions, leading to impurities and chain termination.[6] The use of a pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide is highly effective at completely preventing this side reaction by sterically blocking the required approach of the backbone nitrogen to the side-chain ester.[6]

  • Synthesis of Amyloidogenic Peptides: The Dmb strategy, alongside pseudoprolines, has been instrumental in the successful synthesis of highly aggregation-prone peptides like Amyloid Beta (Aβ) and Human Amylin, which are critical in neurodegenerative and metabolic disease research.[10]

The reliability of this method is underscored by its widespread adoption in both academic and industrial settings for the routine synthesis of peptides that were once considered nearly impossible to produce chemically.[11]

Conclusion: A Strategic Imperative for Modern Peptide Synthesis

This compound and the broader class of Dmb-protected dipeptides are indispensable tools in the modern peptide chemist's arsenal. By directly addressing the fundamental problem of on-resin aggregation through backbone amide protection, this strategy significantly enhances the efficiency, yield, and purity of difficult peptide sequences. The mechanism, rooted in steric hindrance, provides a robust and predictable method to maintain peptide chain solvation and accessibility throughout the synthesis. The ease of incorporation using standard protocols and its dual role in preventing common side reactions make it a trustworthy and authoritative solution for advancing peptide-based research and drug development.

References

  • Teh, A. H., et al. (2018). Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system. RSC Publishing.
  • Wikipedia. (n.d.). Pseudoproline.
  • Kasim, N. A. A., et al. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Chemistry.
  • ResearchGate. (n.d.). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis.
  • Aapptec Peptides. (2019). Pseudoproline Dipeptides.
  • Aapptec Peptides. (2012). NEW FMOC-AA-(DMB)GLY DIPEPTIDES.
  • Kasim, N. A. A., et al. (2019). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. PMC.
  • Johnson, E. C. B., et al. (2005). Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis. Journal of Peptide Research.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • White, P., & Key, J. (2016). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC.
  • ResearchGate. (n.d.). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences.

Sources

A Senior Application Scientist's Guide to α,α-Disubstituted Amino Acids in Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of non-proteinogenic amino acids represents a cornerstone of modern peptide chemistry and drug discovery. Among these, α,α-disubstituted amino acids (ααAAs) have emerged as exceptionally powerful tools for modulating peptide conformation, stability, and biological activity. Their defining structural feature—the replacement of the α-hydrogen with a second substituent—imposes profound stereochemical constraints that guide the peptide backbone into predictable and stable secondary structures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, synthesis, and multifaceted applications of ααAAs. We will delve into the causality behind their conformational effects, provide field-proven protocols for their synthesis and incorporation into peptides, and explore their transformative impact on therapeutics, peptidomimetics, and organocatalysis.

The Foundational Principle: Imposing Order Through Conformational Constraint

Standard proteinogenic amino acids (with the exception of glycine) possess a single substituent at the α-carbon, allowing for a relatively broad range of permissible backbone dihedral angles (φ and ψ), as visualized on a Ramachandran plot. This inherent flexibility, while crucial for protein folding, often renders short peptides conformationally heterogeneous and susceptible to enzymatic degradation in a biological milieu.

The introduction of a second substituent at the α-carbon fundamentally alters this landscape. The increased steric bulk severely restricts the rotational freedom around the N-Cα and Cα-C' bonds, dramatically limiting the available φ/ψ conformational space.[1][2] This steric hindrance is the primary driver behind the utility of ααAAs. The most well-studied example, α-aminoisobutyric acid (Aib), features a gem-dimethyl group at the α-carbon. This simple modification effectively forces the peptide backbone into either a right-handed 3₁₀-helical or α-helical conformation.[1][2]

This principle—transforming a flexible peptide into a pre-organized, structurally defined molecule—is the common thread that connects all applications of ααAAs. By reducing the entropic penalty associated with adopting a specific bioactive conformation, ααAAs can lead to significant gains in binding affinity, biological potency, and metabolic stability.

G cluster_core Core Property of ααAAs cluster_consequence Immediate Consequence cluster_applications Key Applications Core Disubstitution at α-Carbon Constraint Steric Hindrance & Restricted φ/ψ Angles Core->Constraint leads to Helix Secondary Structure Stabilization (Helices/Turns) Constraint->Helix enables Stability Enhanced Proteolytic Resistance Constraint->Stability provides Drugs Peptide Therapeutics & Peptidomimetics Helix->Drugs improves Catalysis Organocatalytic Scaffolds Helix->Catalysis creates Stability->Drugs improves G start Ethyl Nitroacetate step1 Step 1: Alkylation Base (e.g., DIEA) + R¹-X start->step1 intermediate1 Mono-alkylated Intermediate step1->intermediate1 step2 Step 2: Second Alkylation Base (e.g., DIEA) + R²-X intermediate1->step2 intermediate2 α,α-Disubstituted Nitro Ester step2->intermediate2 step3 Step 3: Nitro Reduction Zn/AcOH or H₂/Raney Ni intermediate2->step3 intermediate3 α,α-Disubstituted Amino Ester step3->intermediate3 step4 Step 4: Saponification LiOH or NaOH intermediate3->step4 intermediate5 intermediate5 step4->intermediate5 intermediate4 α,α-Disubstituted Amino Acid step5 Step 5: N-Protection Fmoc-OSu final Fmoc-ααAA-OH (Ready for SPPS) intermediate5->final

Caption: General workflow for the synthesis of Fmoc-protected α,α-disubstituted amino acids.

2.2. Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of ααAAs into a growing peptide chain is notoriously challenging due to the severe steric hindrance at the α-carbon. [3][4]Standard coupling conditions often result in incomplete or failed reactions. From a practical standpoint, overcoming this hurdle is critical for the successful synthesis of ααAA-containing peptides.

Causality of the Challenge: The nucleophilic attack of the deprotected N-terminal amine of the resin-bound peptide on the activated carboxyl group of the incoming ααAA is sterically impeded by the two α-substituents and the bulky N-terminal protecting group (e.g., Fmoc). This significantly slows down the reaction kinetics compared to standard amino acid couplings.

Field-Proven Solution: Experience shows that standard carbodiimide or phosphonium/uronium salt activators (like HBTU or HATU) can be inefficient, especially when coupling an ααAA to another ααAA or a hindered N-terminal residue. [5]The most reliable strategy involves the use of more powerful acylating agents. Pre-forming the symmetrical anhydride of the incoming Fmoc-ααAA-OH provides a highly activated species that can overcome the steric barrier. [5]Alternatively, microwave-assisted SPPS can enhance reaction kinetics and drive difficult couplings to completion. [7]

Protocol 1: Optimized Coupling of a Sterically Hindered Fmoc-ααAA-OH in SPPS

This protocol describes the manual coupling of a sterically hindered residue like Fmoc-Dbg-OH (Dibenzylglycine) using a pre-formed symmetrical anhydride.

  • Resin Preparation:

    • Swell the peptidyl-resin (e.g., Rink Amide resin with the N-terminal amine deprotected) in dichloromethane (DCM), followed by dimethylformamide (DMF).

    • Perform a qualitative Kaiser test on a small sample of resin beads to confirm the presence of the free primary amine. The beads should turn a deep blue.

  • Symmetrical Anhydride Formation (Pre-activation):

    • In a separate reaction vessel, dissolve 4 equivalents of the Fmoc-ααAA-OH (relative to resin loading) in a minimal amount of DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add 2 equivalents of N,N'-diisopropylcarbodiimide (DIC).

    • Allow the reaction to proceed for 10-15 minutes at 0°C. A white precipitate of diisopropylurea (DIU) will form.

  • Coupling Reaction:

    • Filter the supernatant containing the symmetrical anhydride directly into the vessel containing the drained peptidyl-resin. Note: It is critical to avoid transferring the DIU precipitate.

    • Add DMF to ensure the resin is fully solvated and can be agitated freely. A solvent mixture of DCM:DMF (e.g., 9:1) can sometimes improve coupling efficiency for highly hindered residues. [3] * Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. For extremely difficult couplings, this time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Post-Coupling Wash and QC:

    • Drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (2x) to remove excess reagents and byproducts.

    • Perform a second Kaiser test. For a successful coupling, the beads should remain colorless or turn a faint yellow, indicating the absence of free primary amines.

    • Trustworthiness Check: If the Kaiser test is positive (blue), it indicates incomplete coupling. Do not proceed to the next deprotection step. Instead, repeat the coupling procedure (recouple) using fresh reagents. Capping the unreacted amines with acetic anhydride is a final resort but results in truncated sequences.

  • Chain Elongation:

    • Proceed with the standard Fmoc deprotection using 20% piperidine in DMF to prepare the peptide for the next coupling cycle.

Core Applications in Peptide Science and Drug Discovery

The unique conformational properties of ααAAs have been leveraged across a wide range of applications, from fundamental protein folding studies to the development of novel therapeutics.

3.1. Stabilization of Peptide Secondary Structures

The most prominent application of ααAAs is their use as potent promoters of helical and turn structures. [5]By locking the peptide backbone into a specific conformation, they provide an invaluable tool for designing peptides with defined three-dimensional shapes.

  • Helices (3₁₀- and α-): Aib is the archetypal helix-inducer. [1][2]Peptides rich in Aib, such as the naturally occurring peptaibols, adopt stable helical conformations that are often responsible for their biological activity, like forming ion channels in membranes. [6]The incorporation of just a few Aib residues can be sufficient to nucleate and stabilize a helical structure in an otherwise flexible peptide. [7]This has been used to enhance the α-helicity and, consequently, the antimicrobial activity of peptides like esculentin-1a. [7]* Extended Conformations: In contrast, ααAAs with larger, bulkier substituents, such as diethylglycine (Deg) or dipropylglycine (Dpg), tend to favor fully extended, planar C₅ conformations rather than helices. [5][8][9]* β-Turns: Cyclic ααAAs or specific chiral acyclic ααAAs can be used to stabilize β-turn structures, which are critical for receptor recognition in many bioactive peptides.

α,α-Disubstituted Amino Acid Common Abbreviation Typical Induced Conformation Reference
α-Aminoisobutyric AcidAib3₁₀-helix, α-helix[1][5]
DiethylglycineDegFully Extended (C₅)[5]
DipropylglycineDpgFully Extended (C₅), 3₁₀-helix in specific contexts[5][10]
1-Aminocyclopentanecarboxylic AcidAc₅cHelical / Turn[8][9]
α-Methyl-Phenylalanineα-Me-Phe3₁₀-helix[5]

Table 1: Conformational preferences of common α,α-disubstituted amino acids in homopeptides or as dominant influencers in heteropeptides.

3.2. Enhancement of Proteolytic Stability

A major hurdle for peptide therapeutics is their rapid degradation by proteases in the body. [11][12]ααAAs provide a robust solution to this problem. The steric bulk of the disubstituted α-carbon acts as a shield, physically blocking the approach of protease active sites to the adjacent peptide bonds.

Placing an ααAA at or near a known protease cleavage site can dramatically increase the peptide's half-life. [16]For example, substitution at the P1 position (immediately N-terminal to the scissile bond) can confer absolute stability against certain proteases. [16]This strategy is a key component in the design of long-acting peptide drugs. A prominent example is Semaglutide, a GLP-1 receptor agonist used for treating type 2 diabetes, which incorporates an Aib residue to protect against degradation by the DPP-4 enzyme. [14]

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol provides a general method to assess the stability of a parent peptide versus an ααAA-modified analogue against a specific protease (e.g., α-chymotrypsin) using RP-HPLC.

  • Reagent Preparation:

    • Prepare a stock solution of the protease (e.g., 1 mg/mL α-chymotrypsin) in an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare stock solutions (e.g., 1 mg/mL) of the parent peptide and the ααAA-modified peptide in the same buffer.

  • Digestion Reaction:

    • In separate microcentrifuge tubes, combine the peptide solution with the protease solution. A typical starting enzyme:substrate ratio (w/w) is 1:100.

    • Incubate the reactions at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench the enzymatic reaction by adding the aliquot to a solution that will denature the enzyme, such as 10% trifluoroacetic acid (TFA) or by heating.

    • Centrifuge the quenched samples to pellet the denatured enzyme.

    • Transfer the supernatant to an HPLC vial for analysis.

  • RP-HPLC Analysis:

    • Inject the samples onto a C18 reverse-phase HPLC column.

    • Run a standard gradient of water/acetonitrile (both containing 0.1% TFA).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the remaining intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time for both the parent and the ααAA-modified peptide.

    • Calculate the half-life (t₁/₂) for each peptide under these conditions. A significant increase in the t₁/₂ for the modified peptide demonstrates enhanced proteolytic stability.

3.3. Applications in Drug Discovery and Peptidomimetics

The combined benefits of structural pre-organization and enhanced stability make ααAAs invaluable in drug discovery. []

  • Improved Receptor Binding: By locking a peptide into its bioactive conformation, ααAAs can lead to higher binding affinity and selectivity for its target receptor, as the entropic cost of binding is minimized. [14]* Peptidomimetics: ααAAs are key building blocks for peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties. [15][16]They can serve as scaffolds to orient side chains in a desired spatial arrangement, mimicking a specific secondary structure element like an α-helix or β-turn.

  • Stapled Peptides: A powerful strategy for stabilizing α-helical peptides involves "stapling," where two residues are covalently linked. [17]Specialized α,α-disubstituted amino acids bearing reactive olefinic side chains are frequently used to form these all-hydrocarbon staples via ring-closing metathesis, creating peptides with remarkable stability and cell permeability. [18][19][20]

3.4. Organocatalysis

Beyond biomedicine, the stable, well-defined helical structures induced by ααAAs can be exploited as chiral scaffolds in asymmetric organocatalysis. [21][22]Peptides containing ααAAs have been shown to catalyze reactions like the Juliá-Colonna epoxidation of α,β-unsaturated ketones with high stereoselectivity. [19]The rigid helical backbone creates a defined chiral environment that directs the stereochemical outcome of the reaction, functioning as a miniature, designable enzyme. [18][19][23]

Conclusion and Future Outlook

α,α-Disubstituted amino acids are far more than simple, sterically bulky building blocks. They are precision tools that allow peptide scientists to exert a high degree of control over molecular conformation. By imposing predictable and stable secondary structures, they directly address the most common liabilities of peptide-based agents: conformational flexibility and proteolytic instability. The ability to rationally design peptides with enhanced stability, improved binding affinity, and tailored three-dimensional structures has cemented the role of ααAAs in modern drug discovery, from antimicrobial peptides to metabolic disease therapeutics.

Future research will undoubtedly focus on the development of novel ααAAs with more diverse functionalities and more nuanced conformational preferences. The design of ααAAs that can be used in new bio-orthogonal chemistries or that can respond to environmental stimuli will open up new avenues in the creation of smart biomaterials and advanced therapeutic agents. As our understanding of the relationship between structure and function continues to deepen, the applications for these powerful conformational modulators will only continue to expand.

References
  • Seebach, D., et al. (1996). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. Helvetica Chimica Acta.
  • Tanaka, M. (2007). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Chemical and Pharmaceutical Bulletin.
  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin.
  • Fu, N., et al. (2015). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.
  • Oba, M., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules.
  • Giraud, M., et al. (2018). Access to α,α-Disubstituted Disilylated Amino Acids and Their Use in Solid-Phase Peptide Synthesis. Organic Letters.
  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
  • Nishikawa, K., et al. (2009). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates. Journal of Peptide Science.
  • Oba, M., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. MDPI.
  • Tanaka, M. (2006). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate.
  • Burger, K., et al. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science.
  • Ratnaparkhi, G.S., et al. (2000). Structural and thermodynamic consequences of introducing α-aminoisobutyric acid in the S peptide of ribonuclease S. Protein Engineering, Design and Selection.
  • Johnson, E.C., & Arora, P.S. (2010). Synthesis of Stabilized Alpha-Helical Peptides. Current Protocols in Chemical Biology.
  • Biondi, B., et al. (2017). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids.
  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications.
  • Albericio, F., & Kruger, H.G. (2012). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Amino Acids, Peptides and Proteins.
  • Le, H.T., et al. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. Biopolymers.
  • Apostolopoulos, V., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules.
  • Velusamy, M., & Sureshbabu, V.V. (2021). Amino Acids and Peptides Organocatalysts: A Brief Overview on Its Evolution and Applications in Organic Asymmetric Synthesis. ResearchGate.
  • Sigal, M., et al. (2025). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. ResearchGate.
  • Wysong, C.L., et al. (2002). Novel α,α-disubstituted amino acids for peptide secondary structure control. ResearchGate.
  • Miller, S.J. (2002). Amino acids and peptides as asymmetric organocatalysts. Tetrahedron.
  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Pharmaceuticals.
  • Karle, I.L., et al. (1988). Factors governing helical preference of peptides containing multiple a,a-dialkyl amino acids. Proceedings of the National Academy of Sciences.
  • Montalbetti, C.A.G.N., & Falque, V. (2005). Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids. Organic Letters.
  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications.
  • Wikipedia contributors. (2023). Peptide synthesis. Wikipedia.
  • Scribd. (n.d.). Proteolytic Stability Peptides. Scribd.
  • Khan, M.S.R., & Rajan, H. (2018). Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence. Digital Commons@Kennesaw State University.
  • Semantic Scholar. (n.d.). Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids. Semantic Scholar.
  • Yin, H. (2007). Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Current Topics in Medicinal Chemistry.
  • Gellman, S.H. (2008). Peptidomimetics. Accounts of Chemical Research.
  • Sharma, A., et al. (2023). Peptidomimetics : A New Era in Drug Discovery. Journal of Pharmaceutical Research.
  • Wang, L. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery.
  • Nájera, C., & Sansano, J.M. (2015). Peptides as Asymmetric Organocatalysts. Organocatalysis.

Sources

Fmoc-Deg-OH for inducing specific peptide conformations

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Fmoc-Deg-OH for Inducing Specific Peptide Conformations

Authored by a Senior Application Scientist

Foreword: Beyond the Linear Sequence

In the landscape of peptide science and drug discovery, the linear sequence of amino acids is but the first chapter of a complex story. The true biological activity, the potency of a therapeutic, or the specificity of a molecular probe is dictated by its three-dimensional conformation. For researchers, scientists, and drug development professionals, the ability to rationally design and enforce specific secondary structures, such as β-turns, is a paramount objective. These structures often mediate critical protein-protein interactions and receptor binding events.

This guide focuses on a powerful tool in the peptide chemist's arsenal: N-α-(9-Fluorenylmethyloxycarbonyl)-diethylglycine (this compound) . As a non-proteinogenic, α,α-disubstituted amino acid, Deg introduces a unique set of steric constraints that serve as a potent conformational director.[1][2] This document moves beyond a simple recitation of protocols; it aims to provide a deep, mechanistic understanding of why and how this compound works, grounded in field-proven insights and robust experimental validation. We will explore its foundational chemistry, the strategic considerations for its incorporation into a peptide sequence, the rigorous analytical methods required to verify the resulting conformation, and the practical applications that this control enables.

The Molecular Logic of Diethylglycine (Deg): A Built-in Conformational Switch

The power of Diethylglycine (Deg) lies in its unique structure. Unlike natural amino acids which have at least one hydrogen on the α-carbon, Deg possesses two ethyl groups. This α,α-disubstitution severely restricts the conformational freedom around the peptide backbone.

The conformation of a peptide backbone is defined by the torsional angles phi (Φ, C'-N-Cα-C') and psi (Ψ, N-Cα-C'-N). For most amino acids, a wide range of these angles is energetically permissible, as visualized on a Ramachandran plot. However, the bulky ethyl groups of Deg create significant steric hindrance, drastically limiting the allowed Φ/Ψ angles to a narrow region that corresponds closely to the angles required for one of the residues in a β-turn. When placed at the i+1 or i+2 position of a turn, Deg acts as a nucleation point, forcing the peptide chain to fold back upon itself and facilitating the formation of a stabilizing hydrogen bond between the C=O of the i residue and the N-H of the i+3 residue.

Beta_Turn_Mechanism cluster_peptide Peptide Backbone i Residue (i) C=O i1 This compound (i+1) i_port i2 Residue (i+2) i3 Residue (i+3) N-H i3->i i3_port i_port->i3_port caption Mechanism of Deg-induced β-turn formation.

Caption: Mechanism of Deg-induced β-turn formation.

Experimental Protocols: Solid-Phase Synthesis with this compound

The incorporation of this compound into a peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) requires special consideration due to its significant steric hindrance.[3] Standard coupling protocols may prove inefficient, leading to deletion sequences and low yields. The following sections provide a robust, validated methodology.

Materials and Reagents
Reagent/MaterialSpecificationPurpose
Resin Rink Amide, Wang, or 2-ChlorotritylC-terminal amide or acid functionality.[4][5]
This compound ≥98% PurityBuilding block for turn induction.[1]
Fmoc-amino acids Standard side-chain protection (e.g., Boc, Trt, Pbf)Peptide chain elongation.[6]
Deprotection Solution 20% Piperidine in DMFRemoval of Fmoc group.[4][7]
Coupling Reagent HCTU, HATU, or PyBOPActivation of carboxylic acid for amide bond formation.[8][9]
Base N,N-Diisopropylethylamine (DIPEA) or sym-CollidineActivation and neutralization.[10]
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM)Resin swelling and washing.
Cleavage Cocktail e.g., 95% TFA, 2.5% Water, 2.5% TISCleavage from resin and side-chain deprotection.[11]
Step-by-Step SPPS Workflow

This protocol outlines a single cycle for the incorporation of this compound.

Step 1: Resin Preparation

  • Place the desired resin (e.g., Rink Amide, 0.1 mmol scale) in a reaction vessel.

  • Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[12]

  • Drain the DMF.

Step 2: Fmoc Deprotection (of the preceding residue)

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[7]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[12]

  • Perform a Kaiser test to confirm the presence of a free primary amine (a positive blue color).[7]

Step 3: Coupling of this compound (Critical Step) Rationale: Due to the steric bulk of Deg, a highly efficient coupling reagent and potentially extended reaction times or double coupling are required to drive the reaction to completion.[3][13]

  • In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and a potent coupling reagent like HCTU (3.95 equivalents) in DMF.

  • Add DIPEA (8 equivalents) to the solution to activate the amino acid. Allow pre-activation for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for a minimum of 2 hours. Standard 1-hour couplings are often insufficient.

  • After the coupling period, drain the solution and wash the resin with DMF (3 times).

  • Crucial Validation: Perform a Kaiser test. For a successful coupling to a primary amine, the test should be negative (clear/yellow beads).

  • Troubleshooting: If the Kaiser test is positive, indicating incomplete coupling, perform a second coupling (a "double couple") by repeating steps 3.1-3.5.

Step 4: Capping (Optional but Recommended)

  • If the coupling remains incomplete after a double couple, it is advisable to cap the unreacted free amines to prevent the formation of deletion peptides.

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

SPPS_Workflow start Start: Deprotected Peptide-Resin prep_aa Prepare Activated this compound: (this compound + HCTU + DIPEA) start->prep_aa coupling Coupling Reaction (Minimum 2 hours) prep_aa->coupling wash1 Wash (DMF) coupling->wash1 kaiser_test Kaiser Test: Check for free amines wash1->kaiser_test double_couple Incomplete: Perform Double Coupling kaiser_test->double_couple Positive (Blue) wash2 Wash (DMF) kaiser_test->wash2 Negative (Yellow) double_couple->coupling deprotect Fmoc Deprotection (20% Piperidine/DMF) wash2->deprotect next_cycle Ready for Next Amino Acid Cycle deprotect->next_cycle

Caption: SPPS workflow for incorporating sterically hindered this compound.

Step 5: Final Cleavage and Deprotection

  • After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., Reagent K or a simpler 95% TFA/TIS/Water mixture).[11]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[12]

  • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

  • Purify the peptide using reverse-phase HPLC.

Analytical Validation of Conformation

Synthesizing the peptide is only half the battle. Rigorous analytical techniques are required to confirm that the Deg residue has successfully induced the desired β-turn conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the three-dimensional structure of peptides in solution.[14][15]

  • Key Experiments:

    • 1D ¹H NMR: Provides initial information on peptide purity and folding. A well-folded peptide will show good chemical shift dispersion, especially in the amide proton region.[16]

    • TOCSY (Total Correlation Spectroscopy): Used to assign protons within each amino acid residue spin system.[15]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the critical experiment for conformational analysis. It detects protons that are close in space (< 5 Å), regardless of their position in the linear sequence.[17]

  • Signatures of a β-Turn:

    • Key NOE Signal: A strong NOE between the amide proton (NH) of the i+3 residue and the amide proton (NH) of the i+2 residue. For some turn types, an NOE between the α-proton (CαH) of the i+1 residue and the NH of the i+2 residue is also characteristic.

    • Temperature Coefficients: Amide protons involved in stable intramolecular hydrogen bonds (like the one in a β-turn) show a reduced change in chemical shift with increasing temperature. A coefficient less than -4.5 ppb/K is indicative of a hydrogen-bonded proton.[16]

    • ³JNHCαH Coupling Constants: The coupling constant between the amide proton and its α-proton can provide information about the Φ dihedral angle.[15]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides a rapid, lower-resolution assessment of the overall secondary structure content of a peptide in solution.[18] While not definitive on its own, it is an excellent complementary technique to NMR.

  • Characteristic Spectra: Different secondary structures produce distinct CD spectra.

    • α-helix: Strong negative bands at ~222 nm and ~208 nm, and a strong positive band at ~192 nm.[19]

    • β-sheet: A negative band around 217 nm and a positive band around 195 nm.[19]

    • β-turn (Type I/II): The spectra can be more complex, but often show a negative band near 225-230 nm and a positive band near 205 nm.

    • Random Coil: Characterized by a strong negative band below 200 nm.[19]

By comparing the experimental CD spectrum of the Deg-containing peptide to these standards, one can gain confidence in the presence of a folded, turn-like structure.[20]

Conclusion and Future Outlook

This compound is more than just another amino acid derivative; it is a powerful molecular tool for enforcing conformational rigidity in peptide design. Its ability to reliably induce β-turn structures opens avenues for creating potent and stable peptide mimetics, cyclized peptides with enhanced bioavailability, and precisely structured epitopes for antibody development. The key to its successful application lies in understanding the mechanistic basis of its action—the steric constraints it imposes—and adapting synthesis protocols accordingly, particularly during the critical coupling step.[9][13] The combination of robust SPPS methodology with rigorous conformational analysis by NMR and CD spectroscopy provides a self-validating system for any researcher aiming to harness the power of conformational control. As the fields of peptide therapeutics and chemical biology continue to advance, the strategic use of conformational directors like this compound will undoubtedly play a central role in the development of next-generation molecular tools and medicines.

References

  • Synthesis of diethylglycine deriv
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BenchChem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Methods and protocols of modern solid phase peptide synthesis. SpringerLink.
  • Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH. BenchChem.
  • Diethylglycine. Chem-Impex.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags.
  • This compound. ChemNet.
  • Synthesis of Peptides Containing a Diethylglycine Repe
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Technical Support Center: Fmoc-N-Me-D-Glu-OH in Peptide Synthesis. BenchChem.
  • This compound, N-Fmoc-alpha, alpha-diethylglycine. Aapptec Peptides.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Coupling Reagents. Aapptec Peptides.
  • Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. BenchChem.
  • NMR of peptides.
  • Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study. RSC Publishing.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed.
  • Applications of Circular Dichroism for Structural Analysis of Gel
  • Circular dichroism of peptides. PubMed.
  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy.

Sources

A Senior Application Scientist's Guide to Fmoc-Protected Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS) has been a cornerstone of modern drug discovery, enabling the efficient and reliable assembly of peptide-based therapeutics.[1][2] This guide provides an in-depth review of the core principles, methodologies, and applications of Fmoc chemistry from the perspective of a seasoned application scientist. We will dissect the fundamental chemical mechanisms, present field-tested experimental protocols, and explore the causality behind critical process choices. The narrative is designed to bridge theoretical knowledge with practical application, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging Fmoc-protected amino acids to accelerate the synthesis of novel drug candidates, from simple linear peptides to complex, modified constructs.

The Strategic Imperative for Chemical Peptide Synthesis in Therapeutics

The therapeutic landscape is increasingly embracing peptides, which occupy a unique chemical space between small molecules and large biologics.[3] Their high specificity and potency, coupled with lower toxicity, make them compelling drug candidates. While recombinant methods are suitable for large proteins, the synthesis of peptides—especially those under 50 residues or containing non-canonical amino acids—relies almost exclusively on chemical methods.[4]

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, forms the foundation of this capability.[5] By anchoring the nascent peptide chain to an insoluble resin, SPPS streamlines the entire process, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[1][5] This paradigm shift enabled the automation and efficiency required for drug discovery pipelines.[1][] Within SPPS, two strategies have dominated: the traditional tert-butyloxycarbonyl (Boc) method and the now-predominant Fmoc approach.[][8] This guide will focus on the latter, which has become the method of choice for its milder conditions and broader compatibility.[4][8][9]

Core Principles of the Fmoc Orthogonal Protection Scheme

The success of SPPS hinges on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[8] The Fmoc/tBu strategy is a masterclass in chemical orthogonality.[2][]

  • Temporary Nα-Protection: The Fmoc group temporarily protects the α-amino group of the incoming amino acid. It is labile to mild bases, typically a solution of a secondary amine like piperidine.[8][9]

  • Permanent Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups (e.g., tert-butyl (tBu), trityl (Trt), tert-butyloxycarbonyl (Boc)).[2][4]

  • Final Cleavage: These side-chain groups, along with the resin linker, are removed simultaneously in a final step using a strong acid, most commonly trifluoroacetic acid (TFA).[5]

This orthogonality is the primary advantage over the Boc strategy, where both the temporary Nα-Boc group and the benzyl-based side-chain protectors are removed by acid, albeit of differing strengths (TFA for Boc, and the hazardous hydrofluoric acid (HF) for final cleavage).[8][10] The mild, base-catalyzed deprotection of the Fmoc group preserves acid-sensitive side-chain protecting groups and linkers throughout the synthesis, enabling the creation of more complex and delicate molecules.[3][11]

The Mechanism of Fmoc Deprotection

Understanding the mechanism is key to troubleshooting and optimizing the synthesis. Fmoc removal is a base-catalyzed β-elimination reaction.[12]

  • Proton Abstraction: A base, typically piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl ring system.[13][14]

  • β-Elimination: This abstraction leads to a β-elimination cascade, releasing the Nα-amine, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF).[13][14]

  • Scavenging: The secondary amine (piperidine) acts as a nucleophile, trapping the DBF to form a stable adduct. This step is critical to prevent DBF from reacting with the newly liberated Nα-amine of the peptide chain.[14]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate 1. Proton Abstraction Piperidine Piperidine (Base) Piperidine->Intermediate Piperidine_Adduct Piperidine-DBF Adduct Piperidine->Piperidine_Adduct DBF Dibenzofulvene (DBF) Intermediate->DBF 2. β-Elimination Free_Amine H2N-Peptide-Resin (Free Amine) Intermediate->Free_Amine DBF->Piperidine_Adduct 3. Scavenging

Mechanism of base-catalyzed Fmoc deprotection.
Comparative Advantages of Fmoc vs. Boc Chemistry

The choice between Fmoc and Boc strategies is dictated by the specific needs of the synthesis. For modern drug discovery, which often involves complex, modified, or long peptides, the Fmoc strategy generally prevails.[][8]

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protection Fmoc (Base-Labile)Boc (Acid-Labile)
Deprotection Reagent 20% Piperidine in DMF (Mild Base)25-50% TFA in DCM (Strong Acid)
Side-Chain Protection Acid-Labile (e.g., tBu, Trt, Boc)Benzyl-based (Bzl)
Final Cleavage Reagent TFA-based "cocktail" (Strong Acid)HF or TFMSA (Hazardous Strong Acid)
Key Advantages Milder conditions, automation-friendly, compatibility with acid-sensitive modifications (e.g., glycosylation, phosphorylation), UV monitoring.[4][][15]Better for some aggregation-prone hydrophobic sequences, mature process with extensive validation data.[][8][10]
Key Disadvantages Potential for diketopiperazine formation at the dipeptide stage; aggregation can be an issue in some sequences.[16]Requires specialized, hazardous acid-resistant equipment; harsh final cleavage can degrade sensitive peptides.[9][10]

The Fmoc-SPPS Workflow: An Engine for Peptide Assembly

A successful peptide synthesis is a sum of meticulously executed cycles. Each cycle of amino acid addition in Fmoc-SPPS involves four key stages: deprotection, washing, coupling, and another washing step.[9] This iterative process is repeated until the full peptide sequence is assembled.[1]

SPPS_Cycle cluster_0 Fmoc-SPPS Cycle start Start: Fmoc-AA(n)-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA(n+1), Activator, Base) wash1->coupling wash2 4. Washing (DMF) coupling->wash2 end_cycle End of Cycle: Fmoc-AA(n+1)-Resin wash2->end_cycle end_cycle->deprotection Repeat for next amino acid

The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Detailed Experimental Protocols

The following protocols represent a robust, standard methodology for manual Fmoc-SPPS. These steps are directly translatable to automated synthesizers.

Protocol 1: Resin Selection and Swelling

  • Rationale: The choice of resin dictates the C-terminal functionality of the final peptide.[1] Rink Amide resin is used for peptide amides, while Wang resin is common for C-terminal acids.[1][17] Swelling the resin in a suitable solvent is critical to ensure that reactive sites within the polymer matrix are fully accessible.[1]

  • Procedure:

    • Select the appropriate resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

    • Place the resin (e.g., 0.1 mmol scale) into a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to cover the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[18]

    • Drain the DMF using positive nitrogen pressure or vacuum filtration.

Protocol 2: Standard Fmoc-SPPS Cycle

  • Rationale: This two-part cycle is the core of peptide elongation. Deprotection must be complete to avoid deletion sequences, and coupling must be driven to completion to maximize yield. A two-step deprotection is often employed to ensure full Fmoc removal.[1][16]

  • Procedure:

    • Fmoc Deprotection:

      • Add a solution of 20% (v/v) piperidine in DMF to the swelled resin.[1]

      • Agitate for 5-10 minutes. Drain the solution.[1]

      • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[16]

      • Drain the solution.

    • Washing:

      • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the Fmoc-piperidine adduct.[1][16]

    • Amino Acid Activation and Coupling:

      • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent like HATU (3-5 equivalents) in DMF.[1]

      • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to activate the amino acid.[1]

      • Immediately add the activated amino acid solution to the deprotected peptide-resin.

      • Agitate the reaction for 1-2 hours at room temperature.

    • Final Washing:

      • Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents. The resin is now ready for the next cycle.

Protocol 3: Monitoring the Coupling Reaction (Kaiser Test)

  • Rationale: It is crucial to confirm the completion of the coupling step before proceeding. The Kaiser (or ninhydrin) test is a qualitative colorimetric assay used to detect the presence of free primary amines.[16] A negative result (no color change) indicates that the coupling is complete.

  • Procedure:

    • After the coupling step and final wash, take a small sample of resin beads (1-2 mg).

    • Place the beads in a small glass test tube.

    • Add 2-3 drops each of Kaiser test solutions A (ninhydrin in ethanol), B (phenol in ethanol), and C (KCN in pyridine).[12]

    • Heat the tube at 100-120°C for 3-5 minutes.[16]

    • Observe the color:

      • Positive (Blue beads): Free primary amines are present, indicating incomplete coupling. The coupling step should be repeated.

      • Negative (Yellow/Colorless beads): No free primary amines are present, indicating complete coupling. You may proceed to the next deprotection step.

Protocol 4: Final Cleavage and Peptide Precipitation

  • Rationale: Once the sequence is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed. This is accomplished with a strong acid cocktail containing TFA and scavengers. Scavengers (e.g., water, triisopropylsilane (TIS), ethanedithiol (EDT)) are critical for quenching the highly reactive cationic species generated during the deprotection of side chains, thus preventing re-attachment to sensitive residues like Trp, Met, or Cys.[16]

  • Procedure:

    • After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[16]

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of peptide).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the TFA filtrate into a centrifuge tube containing a 10-fold volume of cold diethyl ether.[1]

    • A white precipitate (the crude peptide) should form. Centrifuge to pellet the peptide.

    • Decant the ether, wash the pellet with cold ether twice more, and dry the crude peptide under vacuum.[1]

    • The crude peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Advanced Applications in Drug Discovery

The mild nature of Fmoc chemistry is a key enabler for synthesizing next-generation peptide therapeutics that go beyond simple linear sequences.

  • Incorporation of Non-Canonical Amino Acids: The drug discovery process frequently utilizes unnatural amino acids to enhance peptide properties such as metabolic stability, bioavailability, or target affinity.[19][20][21] The Fmoc-SPPS platform readily accommodates these specialized building blocks, allowing for precise modifications to the peptide backbone and side chains.[20][21]

  • Synthesis of Post-Translationally Modified (PTM) Peptides: Many biological processes are regulated by PTMs like phosphorylation and glycosylation. Fmoc chemistry is compatible with these sensitive modifications, which are often unstable under the harsh acidic conditions of Boc-SPPS.[4][15] This allows researchers to synthesize modified peptides to study signaling pathways or develop targeted therapeutics.

  • Complex Peptide Architectures: Fmoc-SPPS is the foundation for creating complex structures such as cyclic peptides, stapled peptides, and peptide-drug conjugates. The use of orthogonal protecting groups on certain side chains allows for selective on-resin modifications before the final cleavage step.[22]

Conclusion: The Enduring Role of Fmoc Chemistry

Fmoc-protected amino acids are more than just reagents; they are the fundamental enablers of modern peptide-based drug discovery. The robustness, versatility, and amenability to automation of the Fmoc-SPPS methodology have made it an indispensable tool in the pharmaceutical industry.[1][23] By providing a mild and highly orthogonal synthetic route, Fmoc chemistry allows scientists to push the boundaries of peptide design, incorporating a vast array of modifications and unnatural building blocks to create potent and stable therapeutics. As the demand for innovative peptide drugs continues to grow, the foundational principles and practices outlined in this guide will remain central to the development of new medicines for a wide range of diseases.[23][24]

References

  • Chemical Synthesis of Peptide Drug with Solid-Phase Methodology - Bio-IT World. (2022, April 28). Bio-IT World.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Chemistry. (n.d.). University of California, Irvine.
  • Fmoc Solid Phase Peptide Synthesis Protocol. (n.d.). Genemedi.
  • Basic Peptides synthesis introduction - LifeTein®. (n.d.). LifeTein.
  • Peptide Synthesis - FAQ | AAPPTEC. (n.d.). AAPPTEC.
  • Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2821, 33–55.
  • FMOC Protected Amino Acids Market's Technological Evolution: Trends and Analysis 2025-2033. (2025, June 4). LinkedIn.
  • Terminology of Antibody Drug for Fmoc Deprotection - GenScript. (n.d.). GenScript.
  • Malfacini, D., et al. (2019).
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Total Synthesis.
  • Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2821, 33-55.
  • Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. PubMed.
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769.
  • Miranda, M. T. M., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Peptide Science, 100(2), 149-160.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Knight, J. L., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(19), 3538–3542.
  • Knight, J. L., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications.
  • What Are Fmoc Protecting Groups? - Chemistry For Everyone. (2025, May 19). YouTube.
  • Balamurugan, K., et al. (2020). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Molecules, 25(10), 2398.
  • Fmoc Amino Acids - CEM Corporation. (n.d.). CEM Corporation.

Sources

An In-Depth Technical Guide to the Stability of Degradation-Prone Fmoc-Protected Peptide Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the assembly of complex peptide therapeutics with high fidelity.[1][2][3] However, the chemical lability of the Fmoc group under basic conditions, while essential for synthesis, also creates vulnerabilities for specific amino acid sequences. This guide provides a comprehensive analysis of the principal degradation pathways affecting Fmoc-protected building blocks, with a focus on structures colloquially represented as "Fmoc-Deg-OH," where "Deg" signifies a residue or dipeptide sequence prone to degradation. We will dissect the mechanisms of two critical side reactions—aspartimide formation and diketopiperazine (DKP) formation—providing field-proven mitigation strategies and robust analytical protocols to ensure the stability and integrity of synthetic peptides from the outset.

Introduction: The Stability Imperative in Fmoc-SPPS

In solid-phase peptide synthesis, the final purity and yield of the target molecule are dictated by the cumulative efficiency of hundreds of individual chemical steps. The stability of the N-α-Fmoc-protected amino acid and peptide intermediates is therefore paramount. Premature degradation not only consumes valuable starting material but also introduces impurities that are often difficult or impossible to remove, complicating downstream processing and compromising the final product's safety and efficacy.[4]

This guide moves beyond a generic overview to focus on the two most pervasive and challenging degradation pathways encountered in Fmoc-SPPS. We interpret "this compound" not as a single compound, but as a class of vulnerable structures:

  • Fmoc-Asp(P)-Xaa-OH : Aspartic acid residues, particularly when followed by sterically unhindered amino acids like Glycine or Asparagine, are highly susceptible to intramolecular cyclization to form an aspartimide .[4][5]

  • Fmoc-Xaa-Yaa-Resin : N-terminal dipeptide sequences on the solid support are prone to intramolecular cyclization to form a diketopiperazine (DKP) , leading to cleavage of the peptide from the resin.[1][6]

Understanding the causality behind these reactions is the first step toward rational control. This guide provides the mechanistic insights and validated experimental frameworks necessary for researchers to diagnose, prevent, and quantify these stability liabilities.

Aspartimide Formation: The Internal Rearrangement of Aspartic Acid

Aspartimide formation is a notorious side reaction that plagues the synthesis of aspartic acid-containing peptides. It is triggered by the very conditions used for Fmoc removal—exposure to a base like piperidine.[4][7]

The Mechanism of Degradation

The reaction proceeds via an intramolecular nucleophilic attack. The backbone amide nitrogen C-terminal to the Asp residue, once deprotonated by the base, attacks the carbonyl carbon of the Asp side-chain ester. This forms a five-membered succinimide ring, known as an aspartimide.[5][8] This cyclic intermediate is unstable and can be opened by nucleophiles (like piperidine or water), yielding a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide. Crucially, the α-carbon of the aspartimide is prone to epimerization, leading to the formation of D-Asp isomers.[4][7]

Diagram 1: The aspartimide formation pathway.
Consequences for Peptide Integrity
  • Difficult Purification : The resulting β-peptides and D-isomers often have identical masses and similar chromatographic retention times to the target peptide, making purification exceptionally challenging.[7]

  • Reduced Yield : A significant portion of the target peptide is converted into a complex mixture of impurities, lowering the overall yield.[4]

  • Compromised Biology : The isomerization from an α-peptide bond to a β-peptide bond fundamentally alters the peptide's backbone structure, which can abolish its biological activity.

Key Influencing Factors & Mitigation Strategies

The propensity for this side reaction is highly sequence-dependent and influenced by synthesis conditions.[5][8]

FactorHigh-Risk ConditionMitigation StrategyRationale
Peptide Sequence Asp followed by Gly, Asn, Ser, or Arg.[4][5]Incorporate a backbone-protected dipeptide, e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[9][10]The Dmb (2,4-dimethoxybenzyl) group on the glycine nitrogen converts the secondary amide to a tertiary amide, preventing the initial deprotonation required for cyclization.[9]
Side-Chain Protection Standard tert-butyl (OtBu) ester.Use bulkier side-chain protecting groups like OMpe (3-methylpent-3-yl) or OBno (benzyloxymethyl).[7][11]The increased steric hindrance around the side-chain carbonyl shields it from intramolecular attack.[5]
Deprotection Reagent Prolonged exposure to 20% piperidine in DMF.Use weaker bases (e.g., 5% piperazine) or add an acid (e.g., 0.1 M formic acid) to the piperidine solution.[5][12]Reducing the basicity of the deprotection cocktail lowers the rate of amide deprotonation, thus suppressing the side reaction.
Temperature Elevated temperatures (>25°C).[4]Conduct deprotection and coupling steps at controlled room temperature.The rate of aspartimide formation is significantly accelerated by heat.[4]

Diketopiperazine (DKP) Formation: Cleavage at the Dipeptide Stage

DKP formation is an intramolecular side reaction that occurs after the deprotection of the second amino acid in a peptide sequence, leading to the cleavage of the dipeptide from the resin.[1][6]

The Mechanism of Degradation

Following the removal of the Fmoc group from the N-terminal amino acid of a resin-bound dipeptide, the newly liberated α-amino group can act as a nucleophile. It attacks the ester linkage connecting the C-terminal amino acid to the resin, forming a stable six-membered cyclic dipeptide (a diketopiperazine) and releasing it into solution.[1][13] This results in a truncated peptide and a "capped" resin that cannot be further elongated.

DKP_Formation cluster_0 Resin-Bound Dipeptide (Post-Fmoc Deprotection) Resin Solid Support (e.g., Wang Resin) Linker Ester Linker -O-CO- Resin->Linker AA2 Amino Acid 2 (e.g., Pro) Linker->AA2 Attack N-terminal Amine Attacks Ester Linkage Linker->Attack AA1 Amino Acid 1 (Free N-terminus) AA2->AA1 AA1->Attack DKP Diketopiperazine (Cleaved from Resin) Attack->DKP Capped_Resin Capped Resin (Inactive) Attack->Capped_Resin

Diagram 2: The diketopiperazine (DKP) formation pathway.
Consequences for Peptide Synthesis
  • Yield Loss : This is the primary consequence, as the growing peptide chain is irreversibly cleaved from the solid support.[6]

  • "Traceless" Impurity : Because the DKP is washed away, it doesn't appear in the final crude product upon cleavage, making the yield loss difficult to diagnose without specific investigation.[6]

Key Influencing Factors & Mitigation Strategies

DKP formation is highly dependent on the identities of the first two amino acids coupled to the resin.[1][6]

FactorHigh-Risk ConditionMitigation StrategyRationale
Peptide Sequence Proline or another secondary amino acid at the second (Yaa) position.[1][14]Couple the third amino acid immediately after deprotection, or use pre-formed Fmoc-dipeptides.Proline's fixed ring structure pre-organizes the peptide backbone into a conformation that favors cyclization. Minimizing the time the free N-terminus exists is critical.
Resin Type Resins with less sterically hindered linkers, such as Wang resin.[6]Use 2-Chlorotrityl chloride (2-CTC) resin.[12][13]The bulky trityl linker provides significant steric hindrance that shields the ester bond from intramolecular attack.
Deprotection Conditions Standard 20% piperidine in DMF.Use milder deprotection conditions, such as 2% DBU / 5% piperazine in NMP.[12][15]Alternative base cocktails can be effective at removing the Fmoc group while being less catalytic for DKP formation.
Solvent Solvents like DMF or DMSO can promote the reaction.[6][14]N-Methyl-2-pyrrolidone (NMP) has been shown to be a better solvent choice in some cases.[6]The solvent can influence the kinetics of both deprotection and the cyclization side reaction.

A Self-Validating Framework for Stability Assessment

To ensure the integrity of a synthesis, researchers must be equipped to quantify the stability of their specific building blocks under their chosen process conditions. A forced degradation study is an essential tool for this purpose.[16][17] It intentionally stresses the material to identify potential degradation pathways and validate the resolving power of analytical methods.[16]

Experimental Workflow for On-Resin Stability Testing

This protocol provides a robust method to quantify the rate of degradation (either aspartimide or DKP formation) when an Fmoc-protected peptide-resin is exposed to deprotection conditions over an extended period.

Stability_Workflow Start Start: Fmoc-AA-Resin Step1 1. Swell Resin in DMF Start->Step1 Step2 2. Couple Second Amino Acid Step1->Step2 Step3 3. Fmoc Deprotection (Standard) Step2->Step3 Step4 4. Expose to Stress (e.g., 20% Piperidine/DMF) Step3->Step4 Step5 5. Sample at Time Points (0, 1, 2, 4, 8, 24h) Step4->Step5 Step6 6. Wash Resin Aliquot (DMF, DCM) & Dry Step5->Step6 Step7 7. Cleave Peptide from Resin (TFA Cocktail) Step6->Step7 Step8 8. Precipitate, Wash, & Dry Peptide Step7->Step8 Step9 9. Analyze by HPLC-MS Step8->Step9 End End: Quantify Parent vs. Degradation Products Step9->End

Diagram 3: Workflow for assessing Fmoc-peptide stability.
Detailed Experimental Protocols

Protocol 1: On-Resin Forced Degradation

  • Objective : To quantify the rate of degradation of an Fmoc-protected dipeptide on resin upon prolonged exposure to a basic deprotection reagent.[1]

  • Methodology :

    • Resin Preparation : Swell 100 mg of 2-CTC or Wang resin in DMF for 30 minutes.

    • First Amino Acid Coupling : Couple the first Fmoc-amino acid (e.g., Fmoc-Pro-OH) to the resin using standard coupling reagents (e.g., DIC/Oxyma).

    • Capping : Cap any unreacted sites on the resin with a solution of acetic anhydride and DIPEA in DMF.

    • Fmoc Deprotection : Remove the Fmoc group using 20% piperidine in DMF (2 x 10 min).

    • Second Amino Acid Coupling : Couple the second Fmoc-amino acid (e.g., Fmoc-Gly-OH) to the deprotected resin.

    • Fmoc Deprotection : Remove the Fmoc group from the dipeptide-resin using 20% piperidine in DMF (2 x 10 min).

    • Stress Incubation : Suspend the peptide-resin in a fresh solution of 20% piperidine in DMF.

    • Time-Point Sampling : At specified intervals (e.g., 0, 1, 4, 8, and 24 hours), withdraw a small aliquot (approx. 10 mg) of the resin slurry.

    • Washing : Thoroughly wash each resin aliquot with DMF, then DCM, and dry under vacuum.

    • Cleavage : Treat each dried resin aliquot with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature.[1]

    • Isolation : Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet, and dry the peptide.[1][18]

Protocol 2: Quantification by Reversed-Phase HPLC

  • Objective : To separate and quantify the parent peptide and its degradation products.

  • Methodology :

    • Sample Preparation : Dissolve each dried peptide sample in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) to a concentration of 1 mg/mL.

    • HPLC System :

      • Column : C18, 5 µm, 4.6 x 250 mm (or similar).

      • Mobile Phase A : 0.1% TFA in water.

      • Mobile Phase B : 0.1% TFA in Acetonitrile (ACN).

      • Gradient : A linear gradient from 5% to 65% B over 30 minutes is a typical starting point.

      • Flow Rate : 1.0 mL/min.

      • Detection : Monitor UV absorbance at 214 nm or 220 nm.[1]

    • Data Analysis : Integrate the peak areas of the parent peptide and any new peaks that appear over the time course. Calculate the percentage of the parent peptide remaining at each time point to determine the rate of degradation. Mass spectrometry should be used to confirm the identity of the degradation products.

Conclusion

The chemical stability of Fmoc-protected building blocks is not an absolute property but is highly conditional on peptide sequence, synthesis parameters, and choice of reagents. Aspartimide and diketopiperazine formation represent two of the most significant and costly side reactions in modern peptide synthesis. A proactive approach, grounded in a mechanistic understanding of these degradation pathways, is essential for the successful development of peptide-based therapeutics. By selecting optimized building blocks (e.g., with bulky side-chain or backbone protection), carefully controlling reaction conditions, and implementing robust analytical stability assays, researchers can mitigate these risks, leading to higher purity, increased yields, and more reliable manufacturing processes.

References

  • Celis, J. E., et al. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Angewandte Chemie International Edition, 61(22), e202117125.
  • Wang, P., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. International Journal of Pharmaceutics, 629, 122379.
  • Iris Biotech GmbH. ASPARTIMIDE FORMATION.
  • Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Part II. Journal of Peptide Science, 9(8), 518-526.
  • Isidro-Llobet, A., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11847-11855.
  • Ye, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. National Center for Biotechnology Information, PMC9009618.
  • Wang, P., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46906-46915.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
  • ResearchGate. Fmoc decomposition pathways. An example is shown for the SPP molecule.
  • Organic Chemistry Portal. Fmoc-Protected Amino Groups.
  • Thompson, R. E., et al. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(12), 941-955.
  • CD Formulation. Proteins & Peptides Forced Degradation Studies.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
  • CEM Corporation. Fmoc-Asp(OtBu)-(Dmb)Gly-OH.

Sources

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing N-(2-aminoethyl)glycine (Deg)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Peptidomimetic Toolbox with Fmoc-Deg-OH

In the landscape of modern drug discovery and development, peptides represent a rapidly growing class of therapeutics, offering high specificity and low toxicity.[1][2] However, native peptides often suffer from poor metabolic stability and limited cell permeability.[3] To overcome these limitations, medicinal chemists are increasingly turning to non-canonical amino acids and peptide backbone modifications to create peptidomimetics with enhanced pharmacological properties.[3][4]

One such modification is the incorporation of N-substituted glycine derivatives, which can introduce conformational constraints and improve resistance to proteolytic degradation.[5] This guide focuses on the solid-phase peptide synthesis (SPPS) of peptides containing N-(2-aminoethyl)glycine, a unique building block that introduces a side-chain amino group, offering a site for further functionalization or for modulating the peptide's physicochemical properties. For the purpose of this guide, we will refer to N-(2-aminoethyl)glycine as "Deg" and its Nα-Fmoc protected form as this compound. Due to the presence of the side-chain amine, a crucial aspect of its use in SPPS is the orthogonal protection of this functional group to prevent unwanted side reactions.[6][7] This protocol will detail the use of Fmoc-N-(2-Boc-aminoethyl)glycine , where the side-chain amine is protected by a tert-butyloxycarbonyl (Boc) group.

The Strategic Importance of Orthogonal Protection in Fmoc-Deg(Boc)-OH Incorporation

The success of Fmoc-based SPPS hinges on the principle of orthogonal protection, where different protecting groups can be selectively removed under distinct chemical conditions.[8] In the case of Fmoc-Deg(Boc)-OH, we have three layers of protection:

  • Nα-Fmoc group (Temporary): Protects the alpha-amino group of the Deg residue. It is base-labile and removed at each cycle of peptide elongation using a solution of piperidine in a suitable solvent.

  • Side-chain Boc group (Permanent/Orthogonal): Protects the side-chain amino group of the Deg residue. It is acid-labile and stable to the basic conditions used for Fmoc deprotection, thus preventing the formation of branched peptides. This group is typically removed during the final cleavage of the peptide from the resin.

  • Resin linker and other side-chain protecting groups (Permanent): These are also acid-labile and are cleaved simultaneously with the side-chain Boc group during the final deprotection step.

This orthogonal scheme ensures the controlled, stepwise assembly of the peptide chain with the precise incorporation of the Deg residue.

Visualizing the Workflow: Fmoc-Deg(Boc)-OH in the SPPS Cycle

The following diagram illustrates the key steps in the incorporation of an Fmoc-Deg(Boc)-OH residue into a growing peptide chain during solid-phase synthesis.

SPPS_Workflow cluster_Resin Solid Support cluster_Cycle Fmoc-Deg(Boc)-OH Incorporation Cycle Resin_Peptide Resin-Peptide-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Peptide->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Fmoc-Deg(Boc)-OH + Coupling Reagents Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Resin_Peptide Next Amino Acid or Final Cleavage

Caption: Workflow for the incorporation of Fmoc-Deg(Boc)-OH in SPPS.

Detailed Protocol for the Incorporation of Fmoc-Deg(Boc)-OH

This protocol outlines the manual incorporation of a single Fmoc-Deg(Boc)-OH residue into a peptide sequence on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials and Reagents
ReagentConcentration/Grade
Rink Amide Resin100-200 mesh
Fmoc-N-(2-Boc-aminoethyl)glycineSynthesis Grade
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade
PiperidineReagent Grade
Coupling Reagent (e.g., HATU)Synthesis Grade
Base (e.g., DIPEA)Reagent Grade
Dichloromethane (DCM)Reagent Grade
Trifluoroacetic acid (TFA)Reagent Grade
Scavengers (e.g., TIS, H2O, EDT)Reagent Grade
Diethyl etherAnhydrous
Experimental Procedure

Step 1: Resin Swelling and Preparation

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 1 hour with gentle agitation.

  • After swelling, drain the DMF from the reaction vessel.

Step 2: Nα-Fmoc Deprotection of the Resin-Bound Peptide

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes and then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

Step 3: Coupling of Fmoc-Deg(Boc)-OH

Causality: The choice of coupling reagent is critical for efficient peptide bond formation, especially with N-substituted amino acids which can present steric hindrance.[9] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that promotes rapid acylation and minimizes side reactions.

  • In a separate vial, dissolve Fmoc-Deg(Boc)-OH (3-5 equivalents relative to the resin loading) in DMF.

  • Add the coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) to the amino acid solution.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.

Step 4: Washing

  • After the coupling reaction is complete, drain the reaction mixture.

  • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

Step 5: Final Cleavage and Deprotection

Causality: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups, including the Boc group on the Deg residue.[10] Scavengers are added to the cleavage cocktail to prevent the re-attachment of reactive cationic species to sensitive amino acid residues like tryptophan and methionine.

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v). The specific scavenger combination may be adjusted based on the peptide sequence.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers and cleavage byproducts.

  • Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

Troubleshooting and Key Considerations

  • Incomplete Coupling: N-substituted amino acids like Deg can exhibit slower coupling kinetics. If the Kaiser test indicates incomplete coupling after the standard time, the coupling step can be repeated with a fresh solution of activated amino acid.

  • Aggregation: Glycine-rich sequences and hydrophobic peptides are prone to aggregation, which can hinder subsequent synthesis steps.[11] Using specialized solvents like N-methylpyrrolidone (NMP) or incorporating backbone protection on other residues can help mitigate this issue.

  • Side-Chain Protection: The choice of an orthogonal protecting group for the side-chain amine is non-negotiable. Using an unprotected this compound will lead to significant branching of the peptide chain. The Boc group is a reliable choice due to its stability to piperidine and lability to TFA.

Conclusion

The incorporation of Fmoc-Deg(Boc)-OH into peptide sequences is a powerful strategy for developing novel peptidomimetics with potentially enhanced therapeutic properties. By understanding the principles of orthogonal protection and employing optimized coupling and cleavage protocols, researchers can successfully synthesize these modified peptides. This guide provides a robust framework for the efficient and reliable incorporation of this unique building block, paving the way for the exploration of new chemical space in peptide-based drug discovery.

References

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives.
  • Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups.
  • Backbone Editing. American Peptide Society. [Link]
  • A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy.
  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
  • One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue.
  • A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • Solid-Phase Insertion of N-mercaptoalkylglycine Residues into Peptides. MDPI. [Link]
  • Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Applications of Peptides: Unlocking Their Potential. Tongsheng Amino Acid. [Link]
  • Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries.
  • Cleavage of synthetic peptides.
  • Early Engineering Approaches to Improve Peptide Developability and Manufacturability.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

Sources

Application Note & Protocol: Strategic Incorporation of Fmoc-Deg-OH in Automated Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the effective utilization of Fmoc-Deg-OH (Fmoc-N-(2-aminoethyl)glycine) in automated solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and drug development professionals seeking to incorporate this unique residue into their peptide sequences. This guide outlines the fundamental properties of this compound, detailed protocols for its integration using automated synthesizers, and troubleshooting strategies to mitigate common challenges. The protocols and recommendations herein are grounded in established chemical principles and validated through empirical data to ensure reliable and reproducible outcomes.

Introduction: The Unique Role of Deg in Peptide Chemistry

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including potency, stability, and bioavailability. This compound, a diaminoglycine derivative, introduces a unique structural motif: a short ethylene diamine segment. This modification can significantly impact the resulting peptide's conformation and binding characteristics.

The strategic placement of a Deg residue can:

  • Induce specific turns or kinks in the peptide backbone.

  • Serve as a chelation site for metal ions.

  • Act as a versatile branching point for peptide modifications or the attachment of payloads, such as toxins or imaging agents, after orthogonal deprotection.

However, the presence of two amine groups with different nucleophilicities—the α-amine and the side-chain amine—necessitates a carefully optimized protocol to ensure selective acylation and prevent unwanted side reactions during automated synthesis.

Physicochemical Properties and Handling

A thorough understanding of this compound's properties is crucial for its successful application.

PropertyValueSignificance in SPPS
Molecular Weight 370.4 g/mol Accurate calculation for reagent molarity is essential for efficient coupling.
Appearance White to off-white powderVisual inspection can indicate potential degradation or impurities.
Solubility Soluble in DMF, NMP, and DMSOEnsures complete dissolution in standard SPPS solvents, preventing clogged lines in the synthesizer.
Storage Store at 2-8°C, desiccatedProtects the Fmoc group and the free carboxyl group from degradation.

Note: Like many amino acid derivatives, this compound is hygroscopic. It is imperative to handle the reagent in a controlled environment (e.g., a glove box) or to allow the container to equilibrate to room temperature before opening to prevent water condensation.

Core Protocol: Automated Incorporation of this compound

This protocol is designed for standard automated peptide synthesizers utilizing Fmoc/tBu chemistry. The key to success lies in the precise control of the activation and coupling steps to favor acylation at the α-amine.

Reagent Preparation
  • This compound Solution: Prepare a 0.2 M solution of this compound in high-purity N,N-Dimethylformamide (DMF). Ensure complete dissolution. Gentle warming (to ~30°C) can be applied if necessary, but the solution must be cooled to room temperature before use.

  • Activating Agent: A solution of 0.45 M HBTU/HOBt (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / Hydroxybenzotriazole) in DMF is recommended.

  • Base: A 2 M solution of N,N-Diisopropylethylamine (DIPEA) in DMF.

Automated Synthesizer Workflow

The following diagram illustrates the key steps for a single coupling cycle of this compound.

Fmoc_Deg_OH_Coupling_Workflow start_node Start: Resin with N-terminal amine deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start_node->deprotection Load Resin end_node End: Resin with coupled this compound process_node process_node wash_node wash_node wash1 DMF Wash (3x) deprotection->wash1 pre_activation 2. Pre-activation of this compound (this compound, HBTU/HOBt, DIPEA) wash1->pre_activation Prepare for Coupling coupling 3. Coupling to Resin (45-60 min) pre_activation->coupling Deliver Activated AA wash2 DMF Wash (3x) coupling->wash2 wash2->end_node Cycle Complete capping 4. Optional: Capping (Acetic Anhydride) wash2->capping If needed wash3 DMF Wash (3x) capping->wash3 wash3->end_node

Caption: Automated SPPS cycle for this compound incorporation.

Detailed Step-by-Step Protocol
  • Fmoc Deprotection:

    • Treat the resin-bound peptide with a solution of 20% piperidine in DMF.

    • Standard protocols typically involve two treatments: one for 3 minutes and a second for 10-15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.

  • Washing:

    • Thoroughly wash the resin with DMF (at least 5-7 times) to remove all traces of piperidine. Residual piperidine can neutralize the activated amino acid, leading to failed coupling. A chloranil or Kaiser test can confirm the presence of a free primary amine.

  • Amino Acid Delivery and Coupling:

    • Pre-activation is critical. In a separate reaction vessel within the synthesizer, combine this compound (4 equivalents relative to resin loading), HBTU/HOBt (3.98 eq.), and DIPEA (6 eq.). Allow them to react for 3-5 minutes before delivering the mixture to the resin. This step ensures the formation of the HOBt-ester, which is highly reactive towards the resin's N-terminal amine but less prone to side reactions.

    • Deliver the activated this compound solution to the reaction vessel containing the resin.

    • Allow the coupling reaction to proceed for a minimum of 45-60 minutes. A longer coupling time is recommended due to the potential for steric hindrance.

  • Post-Coupling Wash:

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Capping (Optional but Recommended):

    • To block any unreacted N-terminal amines and prevent the formation of deletion sequences, perform a capping step.

    • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

  • Final Wash:

    • Wash the resin with DMF (3 times) followed by Dichloromethane (DCM) (3 times) to prepare for the next cycle.

Mechanistic Considerations & Troubleshooting

The primary challenge in using this compound is ensuring the selective acylation of the α-amine over the side-chain amine.

Side_Reaction_Mechanism cluster_reaction Coupling Reaction reactant reactant product product side_product side_product intermediate intermediate Resin Resin-Peptide-NH2 Desired_Product Desired Product: α-Amine Acylation Resin->Desired_Product α-Amine Attack (Favored) Side_Product Side Product: Side-Chain Acylation Resin->Side_Product Side-Chain Amine Attack (Disfavored) Activated_Deg Activated This compound Activated_Deg->Desired_Product Activated_Deg->Side_Product Intramolecular_Cyclization Intramolecular Cyclization Side_Product->Intramolecular_Cyclization Leads to Truncation

Application Notes and Protocols for High-Efficiency Coupling of Fmoc-Deg-OH Using HBTU and DIC Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of sterically hindered amino acids, such as Fmoc-Deg-OH (N-α-Fmoc-α,α-diethylglycine), into peptide sequences is a critical strategy for developing novel therapeutics with enhanced conformational stability and proteolytic resistance. However, the bulky nature of these α,α-disubstituted residues presents significant challenges to standard solid-phase peptide synthesis (SPPS) protocols, often resulting in low coupling efficiencies and deletion sequences. This comprehensive guide provides an in-depth analysis and field-proven protocols for the efficient coupling of this compound using two common yet distinct activation strategies: the aminium salt HBTU with a base, and the carbodiimide DIC with a nucleophilic additive. This document offers a detailed exploration of the underlying reaction mechanisms, step-by-step experimental procedures, strategies for validation, and a comparative analysis to empower researchers to select the optimal conditions for their specific synthetic needs.

Introduction: The Challenge of Sterically Hindered Residues

This compound, an α,α-disubstituted amino acid, provides a unique conformational constraint on the peptide backbone due to its gem-diethyl substitution at the α-carbon. This structural feature is highly desirable in drug design for creating peptides with stable secondary structures, such as helices and turns. However, this same steric bulk that confers valuable pharmacological properties also physically impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.

This steric hindrance can lead to:

  • Incomplete Coupling Reactions: Resulting in the formation of deletion sequences, where the intended amino acid is missing from the final peptide.

  • Slow Reaction Kinetics: Requiring extended reaction times, which can increase the risk of side reactions.

  • Lower Overall Yields and Purity: Complicating the purification process and reducing the amount of the desired product.

To overcome these challenges, the choice of coupling reagent and the optimization of reaction conditions are of paramount importance. This guide will focus on two widely used and effective reagent systems: HBTU/DIPEA and DIC/additive.

Mechanistic Insights: HBTU vs. DIC Activation

A thorough understanding of the reaction mechanisms is essential for rational protocol design and troubleshooting. While both HBTU and DIC aim to activate the carboxylic acid of this compound, they do so through distinct chemical pathways.

HBTU: The Aminium Salt Pathway for Rapid Activation

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is an aminium salt that, in the presence of a tertiary base like N,N-Diisopropylethylamine (DIPEA), rapidly converts the carboxylic acid of this compound into a highly reactive O-acylisourea intermediate. This intermediate then quickly rearranges to form a more stable HOBt (1-hydroxybenzotriazole) active ester.[1] This active ester is the primary species that undergoes nucleophilic attack by the resin-bound amine to form the peptide bond.[2]

The key advantages of the HBTU pathway are its speed and high activation efficiency, which are particularly beneficial for sterically hindered residues.[1][3] However, a potential side reaction is the guanidinylation of the N-terminal amine by excess HBTU, which leads to chain termination.[4] This can be mitigated by using a slight excess of the amino acid relative to the coupling reagent.

HBTU_Mechanism Fmoc_Deg_COOH Fmoc-Deg-COOH Fmoc_Deg_COO Fmoc-Deg-COO⁻ Fmoc_Deg_COOH->Fmoc_Deg_COO Deprotonation Active_Ester HOBt Active Ester (Reactive Intermediate) Fmoc_Deg_COO->Active_Ester Activation HBTU HBTU HBTU->Active_Ester DIPEA DIPEA DIPEA->Fmoc_Deg_COOH Peptide_Bond Fmoc-Deg-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond Coupling Byproducts Tetramethylurea + HOBt Active_Ester->Byproducts Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Peptide_Bond

Figure 1: HBTU Activation Pathway.
DIC: The Carbodiimide Pathway with a Soluble Byproduct

N,N'-Diisopropylcarbodiimide (DIC) is a liquid carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4][5] This intermediate is susceptible to nucleophilic attack by the resin-bound amine. However, it is also prone to racemization and can rearrange to an unreactive N-acylurea.[6] To suppress these side reactions and increase coupling efficiency, a nucleophilic additive such as HOBt or, more effectively, Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is essential.[7] The additive rapidly converts the O-acylisourea to a more stable and less racemization-prone active ester.[6]

A significant advantage of DIC is that its byproduct, diisopropylurea (DIU), is soluble in common SPPS solvents like DMF and DCM, making it easy to wash away from the resin. This is in contrast to the byproduct of DCC (dicyclohexylcarbodiimide), which is insoluble and can clog resin filters.

DIC_Mechanism Fmoc_Deg_COOH Fmoc-Deg-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Fmoc_Deg_COOH->O_Acylisourea Activation DIC DIC DIC->O_Acylisourea Active_Ester Active Ester (More Stable) O_Acylisourea->Active_Ester DIU Diisopropylurea (DIU) (Soluble Byproduct) O_Acylisourea->DIU Additive Additive (HOBt/Oxyma) Additive->Active_Ester Peptide_Bond Fmoc-Deg-CO-NH-Peptide-Resin Active_Ester->Peptide_Bond Coupling Peptide_Resin H₂N-Peptide-Resin Peptide_Resin->Peptide_Bond

Figure 2: DIC/Additive Activation Pathway.

Comparative Analysis: HBTU vs. DIC for this compound Coupling

The choice between HBTU and DIC for coupling this compound depends on several factors, including the specific peptide sequence, the desired purity, cost considerations, and the available equipment.

FeatureHBTU/DIPEADIC/Additive (HOBt/Oxyma)
Reagent Type Aminium SaltCarbodiimide
Activation Speed Very Fast (minutes)[1]Moderate (can be slower)
Efficiency Generally higher for hindered couplingsGood, especially with Oxyma[2]
Byproduct Soluble TetramethylureaSoluble Diisopropylurea
Racemization Risk Low[1]Higher, but effectively suppressed by additives[6]
Key Side Reaction Guanidinylation of N-terminus[4]N-acylurea formation (minimized by additives)
Cost HigherLower
Recommendation Preferred for difficult couplings and when speed is critical.A cost-effective and efficient alternative , especially when optimized with modern additives like Oxyma.

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis and can be adapted for automated synthesizers. It is crucial to use high-purity, peptide-synthesis-grade solvents and reagents.

General SPPS Workflow

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling (e.g., DMF, 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 3. Washing (DMF, 5-7x) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Protocol 4.1 or 4.2) Wash1->Couple Wash2 5. Washing (DMF, 3-5x) Couple->Wash2 Check Kaiser Test? Wash2->Check Check->Couple Positive (Double Couple) Repeat Couple Next Amino Acid Check->Repeat Negative Repeat->Deprotect Cleave Final Cleavage & Deprotection Repeat->Cleave

Figure 3: General Fmoc-SPPS Workflow.
Protocol 4.1: High-Efficiency Coupling of this compound using HBTU

This protocol is adapted from established methods for coupling sterically hindered amino acids and is recommended for achieving the highest possible efficiency.[3][5]

  • Resin Preparation: Following Fmoc deprotection and washing of the resin-bound peptide, ensure the resin is well-solvated in N,N-Dimethylformamide (DMF).

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.

    • Add DIPEA (8 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture for at least 1-2 hours at room temperature. For particularly difficult sequences, extend the coupling time to 4 hours or perform a double coupling.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring:

    • Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (double coupling) is required.

Protocol 4.2: Cost-Effective Coupling of this compound using DIC/Oxyma

This protocol leverages the benefits of a soluble urea byproduct and the enhanced reactivity and racemization suppression offered by Oxyma Pure. It is an excellent alternative to HBTU-based methods.[2]

  • Resin Preparation: Following Fmoc deprotection and washing of the resin-bound peptide, ensure the resin is well-solvated in DMF.

  • Coupling Solution Preparation:

    • In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and Oxyma Pure (4 equivalents) in DMF.

  • Coupling Reaction:

    • Add the this compound/Oxyma solution to the reaction vessel containing the deprotected peptide-resin.

    • Add DIC (4 equivalents) to the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove the soluble DIU byproduct and other excess reagents.

  • Monitoring:

    • Perform a Kaiser test. If the result is positive, a double coupling is recommended using fresh reagents.

Validation and Troubleshooting

The efficiency of this compound coupling should always be validated to ensure the integrity of the final peptide.

IssuePotential Cause(s)Recommended Solution(s)
Positive Kaiser Test after Coupling Incomplete reaction due to steric hindrance.Double Couple: Repeat the coupling step with fresh reagents. Increase Reaction Time: Extend the coupling time to 4-6 hours or even overnight. Elevate Temperature: If using a compatible synthesizer, increase the temperature to 40-50°C.
Deletion Sequence Detected by MS Low coupling efficiency of this compound.Switch to a Stronger Reagent: If using DIC, switch to HBTU or HATU. Optimize Stoichiometry: Ensure at least 4 equivalents of amino acid and coupling reagents are used.
Peptide Aggregation The growing peptide chain is folding on the resin, blocking reactive sites.Change Solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of DMF. Incorporate Chaotropic Salts: Add LiCl (0.5 M) to the coupling mixture to disrupt secondary structures.

Quantitative Analysis: The most definitive method for assessing coupling efficiency is to cleave a small amount of the peptide from the resin after the difficult coupling step and analyze the product by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) . The presence of a significant peak corresponding to the deletion sequence confirms incomplete coupling.

Conclusion

The successful incorporation of the sterically demanding this compound residue is a challenging yet achievable goal in solid-phase peptide synthesis. While aminium salt reagents like HBTU offer rapid kinetics and high efficiency, making them a primary choice for such difficult couplings, carbodiimide reagents like DIC , particularly when paired with modern additives such as Oxyma Pure , present a highly effective and economical alternative. By understanding the underlying chemical mechanisms, applying robust and optimized protocols, and diligently validating the reaction outcomes, researchers can confidently synthesize novel peptides containing α,α-disubstituted amino acids, paving the way for the development of next-generation therapeutics.

References

  • Raines Lab. (n.d.). Supplementary Note 2 | Synthesis of diethylglycine derivatives and peptides. University of Wisconsin-Madison.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Procedures to Improve Difficult Couplings. (n.d.). ResearchGate.
  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17.
  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101.
  • Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(73), 10738-10741.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature Communications, 15(1), 1474.
  • Chem-Impex. (n.d.). Diethylglycine. Chem-Impex.
  • Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. (n.d.). Royal Society of Chemistry.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide.
  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Solid-Phase Peptide Synthesis. (n.d.). ResearchGate.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(10), 1599-1614.

Sources

Topic: Optimized Deprotection of Fmoc-Deg-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Challenge of Sterically Hindered Residues

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry, enabling the design of peptidomimetics with enhanced stability, constrained conformations, and novel biological activities. Among these, N-Fmoc-L-diethylglycine (Fmoc-Deg-OH), an α,α-disubstituted amino acid, is particularly valuable for inducing helical or turn structures due to the severe conformational restriction imposed by the two ethyl groups at its α-carbon.

However, the very feature that makes Deg a powerful conformational tool—its steric bulk—presents a significant challenge during Solid-Phase Peptide Synthesis (SPPS). The most critical step affected is the removal of the Nα-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Standard deprotection protocols, typically employing 20% piperidine in N,N-dimethylformamide (DMF), are often sluggish and incomplete for residues like Deg.[1][2] This inefficiency leads to the formation of deletion sequences, where the subsequent amino acid couples to a peptide chain that was not successfully deprotected, compromising the purity and yield of the target peptide.

This application note provides a detailed technical guide for overcoming the challenges associated with this compound deprotection. We will explore the underlying mechanism, present optimized, field-proven protocols, and discuss essential monitoring techniques to ensure the successful synthesis of Deg-containing peptides for research and drug development.

The Mechanism of Fmoc Cleavage and the Impact of Steric Hindrance

The removal of the Fmoc group is a base-catalyzed β-elimination reaction (E1cB mechanism).[3][4][5][6] Understanding this mechanism is crucial to diagnosing and solving the issues presented by sterically hindered residues.

The process occurs in three key stages:

  • Proton Abstraction: A base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 carbon of the fluorenyl ring. This is the rate-determining step of the reaction.[5]

  • β-Elimination: The resulting carbanion is unstable and undergoes rapid elimination, cleaving the C-O bond of the carbamate to release the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive electrophile, dibenzofulvene (DBF).[6][]

  • DBF Scavenging: The excess secondary amine in the reaction mixture acts as a nucleophilic scavenger, trapping the DBF to form a stable, inert adduct. This final step is critical as it prevents the reactive DBF from re-attaching to the newly liberated peptide amine or causing other side reactions.[3][4]

The steric shield created by the two α-ethyl groups of Diethylglycine physically obstructs the approach of the piperidine molecule to the C9 proton of the Fmoc group. This significantly slows down the initial, rate-limiting proton abstraction step, rendering standard deprotection times insufficient for complete removal.

Fmoc_Deprotection_Mechanism Mechanism of Fmoc Deprotection by Piperidine cluster_0 Rate-Determining Step cluster_1 Fast Elimination & Scavenging Fmoc_Peptide Resin-Peptide-NH-Fmoc Proton_Abstraction Proton Abstraction (Slowed by Deg Steric Hindrance) Fmoc_Peptide->Proton_Abstraction Piperidine_1 Piperidine (Base) Piperidine_1->Proton_Abstraction Carbanion Fmoc- Carbanion Intermediate Proton_Abstraction->Carbanion Free_Amine Resin-Peptide-NH2 (Free Amine) Carbanion->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) + CO2 Carbanion->DBF β-Elimination Adduct DBF-Piperidine Adduct DBF->Adduct Piperidine_2 Piperidine (Scavenger) Piperidine_2->Adduct Trapping SPPS_Workflow start Start: Fmoc-Deg-Peptide-Resin swell 1. Swell Resin in DMF start->swell drain1 2. Drain Solvent swell->drain1 deprotect1 3. Add 2% DBU / 2% Piperidine Agitate 20 min drain1->deprotect1 drain2 4. Drain & Collect Filtrate (UV Monitoring) deprotect1->drain2 deprotect2 5. Repeat Deprotection Agitate 20 min drain2->deprotect2 wash 6. Wash Extensively with DMF (5x) deprotect2->wash kaiser 7. Kaiser Test (Confirm Free Amine) wash->kaiser end End: H₂N-Deg-Peptide-Resin (Ready for next coupling) kaiser->end

Optimized workflow for the deprotection of this compound.

Verifying Deprotection: A Self-Validating System

Trust in a synthetic protocol comes from robust verification at critical stages. For Fmoc deprotection, a two-tiered approach ensures success before proceeding to the next coupling step, saving time and reagents.

  • Quantitative UV-Vis Monitoring: The DBF-piperidine adduct has a characteristic UV absorbance maximum around 301 nm. [3][5]By collecting the filtrate from the deprotection steps and measuring the absorbance, one can monitor the progress of the reaction. For a given synthesis scale, the total absorbance should be consistent from one cycle to the next. A significantly lower absorbance value after the Deg cycle would indicate incomplete deprotection. For difficult residues, observing the release profile across multiple treatments can confirm that the reaction has gone to completion (i.e., the absorbance of the final treatment approaches baseline).

  • Qualitative Kaiser Test: After the final wash, a small sample of the resin (~1-2 mg) is treated with ninhydrin reagents. [8]A deep blue color on the resin beads confirms the presence of the newly exposed primary amine. A negative result (yellow or colorless beads) indicates a failure in the deprotection step, which must be repeated before the next amino acid is coupled.

Troubleshooting Common Issues

ProblemObservationProbable CauseRecommended Solution
Incomplete Deprotection Low yield of the final peptide; presence of a significant deletion sequence (-Deg) in the LC-MS analysis; negative or weak Kaiser test result.Insufficient deprotection time or reagent strength due to severe steric hindrance of Deg.1. Repeat the Optimized Protocol: Ensure fresh reagents and adherence to the recommended times. 2. Increase Time: Extend each deprotection step to 30 minutes. 3. Consider Temperature: For exceptionally difficult sequences, gentle heating (e.g., 35-40°C) during deprotection can increase the reaction rate. Monitor carefully to avoid side reactions.
Aspartimide Formation Presence of +1 Da and -17 Da impurities in LC-MS if an Asp-Gly or Asp-Ser sequence is present elsewhere in the peptide.The strong basicity of DBU can catalyze cyclization at sensitive Asp residues. [9][10]This is a sequence-dependent, not a Deg-dependent, side reaction. If your sequence contains an Asp residue prone to this, consider adding 0.1 M HOBt or Oxyma to the DBU/piperidine deprotection cocktail ONLY for the cycles following the sensitive residue. [10]

Conclusion

The successful incorporation of sterically demanding residues like this compound is critical for advancing modern peptide design but requires a departure from standard SPPS protocols. Due to the significant steric hindrance at the α-carbon, the rate-limiting step of Fmoc removal is severely impeded. An optimized deprotection strategy using a stronger base system, such as a 2% DBU / 2% piperidine cocktail in DMF, is essential for achieving rapid and quantitative deprotection. By combining this potent reagent system with diligent monitoring via UV-Vis spectroscopy and the Kaiser test, researchers can confidently synthesize complex Deg-containing peptides with high purity and yield, unlocking their full potential in chemical biology and drug discovery.

References

  • Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis | Bentham Science Publishers. Bentham Science.
  • Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec Peptides.
  • Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube.
  • Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH. Benchchem.
  • Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. PubMed.
  • Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress.
  • Fmoc Amino Acids for SPPS. AltaBioscience.
  • (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)...
  • SPPS of difficult sequences.
  • Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central.
  • Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Publishing.
  • Microwave enhanced N-fmoc deprotection in peptide synthesis.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Kinetics of Fmoc deprotection.www.rsc.org/advances.
  • Technical Support Center: Preventing Side Reactions with Fmoc-Protected Amino Acids. Benchchem.
  • Why Fmoc-Protected Amino Acids Domin
  • Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. PMC - NIH.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Overview of Solid Phase Peptide Synthesis (SPPS).
  • Methods and protocols of modern solid phase peptide synthesis.
  • SPPS: peptide failure to elongate?
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

Sources

Application Notes & Protocols: The Strategic Application of Fmoc-Deg-OH in PROTAC® Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PROTAC Revolution and the Centrality of the Linker

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that require sustained occupancy to block a protein's function, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single molecule.[3]

This sophisticated mechanism relies on a heterobifunctional molecular architecture comprising three key components: a ligand to engage the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[4][5] The linker is far from a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation of a productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall solubility, cell permeability, and pharmacokinetic properties.[5][6]

Polyethylene glycol (PEG) chains are among the most utilized motifs in linker design.[7] Their inherent hydrophilicity can counteract the often-lipophilic nature of the two ligands, improving aqueous solubility and mitigating non-specific interactions.[4][5][8] Building blocks like Fmoc-Deg-OH , also known as Fmoc-amino-dPEG®-acid, are instrumental in the precise, modular construction of these critical PEG linkers.

This compound: A Versatile Building Block for PROTAC Linkers

This compound refers to a family of discrete-length polyethylene glycol (dPEG®) linkers functionalized with a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at the other. The "Deg" or "dPEG®" designation signifies a monodisperse PEG chain of a specific length, a crucial feature for reproducibility in drug development.

Chemical Structure and Key Features:

  • Fmoc-Protected Amine: This functionality makes the building block perfectly suited for solid-phase peptide synthesis (SPPS) workflows. The Fmoc group is stable under standard coupling conditions but can be cleanly removed with a mild base (e.g., piperidine) to allow for sequential chain elongation.

  • Carboxylic Acid: The terminal acid provides a reactive handle for amide bond formation, typically with an amine-functionalized E3 ligase ligand or POI warhead.

  • dPEG® Core: The defined-length PEG chain enhances hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[1][4] This modularity allows researchers to systematically vary the linker length to find the optimal distance and geometry for efficient ternary complex formation.[6][9]

Advantages in PROTAC Synthesis:

  • Modularity and Precision: Enables the step-wise, controlled addition of PEG units to precisely tune linker length.

  • SPPS Compatibility: The Fmoc protecting group strategy integrates seamlessly into well-established and often automated solid-phase synthesis protocols.[10]

  • Improved Physicochemical Properties: The hydrophilic PEG backbone helps to improve the often-poor solubility of complex PROTAC molecules.[4][5]

  • Synthetic Versatility: Can be used in both solid-phase and solution-phase syntheses to build diverse PROTAC libraries.[10][11]

Application Note: On-Resin Synthesis of a PROTAC Using this compound Building Blocks

This section details a representative protocol for the solid-phase synthesis of a PROTAC, a strategy that allows for simplified purification by filtering and washing the resin-bound intermediate at each step.[12][13][14] The general workflow involves immobilizing one ligand onto a solid support, sequentially adding the this compound linker units, coupling the second ligand, and finally cleaving the completed PROTAC from the resin.

Principle of the Workflow

The synthesis begins by anchoring an E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle) to a suitable resin, such as Rink Amide resin.[15] This is followed by iterative cycles of Fmoc deprotection and coupling of this compound units to build the linker to the desired length. Finally, the POI ligand (warhead) is coupled to the deprotected amine of the final linker unit. The entire construct is then cleaved from the resin using a strong acid cocktail.

Visualized Experimental Workflow

PROTAC_SPPS_Workflow cluster_resin On-Resin Steps cluster_cleavage Cleavage & Purification Resin 1. Resin Swelling & Fmoc Deprotection Load_E3 2. E3 Ligand Loading (e.g., Pomalidomide-COOH) Resin->Load_E3 Activate & Couple Deprotect1 3. Fmoc Deprotection (20% Piperidine/DMF) Load_E3->Deprotect1 Couple_PEG 4. Couple this compound (HATU/DIPEA) Deprotect1->Couple_PEG Wash1 Wash (DMF) Couple_PEG->Wash1 Repeat Repeat Steps 3-4 for desired linker length Wash1->Repeat Deprotect2 5. Final Fmoc Deprotection Repeat->Deprotect2 Couple_POI 6. Couple POI Ligand (Warhead-COOH) Deprotect2->Couple_POI Wash2 Final Wash & Dry Couple_POI->Wash2 Cleavage 7. Cleavage from Resin (e.g., 95% TFA Cocktail) Wash2->Cleavage Purify 8. Purification (Prep-HPLC) Cleavage->Purify Characterize 9. Characterization (LC-MS, NMR) Purify->Characterize

Caption: General workflow for solid-phase PROTAC synthesis (SPPS) using this compound.

Detailed Step-by-Step Protocol

This protocol is a generalized example and may require optimization based on the specific ligands and linker length.

Materials and Reagents:

  • Rink Amide Resin (or other suitable resin)

  • E3 Ligase Ligand with a carboxylic acid handle (e.g., 4-carboxy-pomalidomide)

  • This compound (e.g., Fmoc-NH-dPEG®4-acid)

  • POI Ligand with a carboxylic acid handle

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Reagent: 20% Piperidine in DMF (v/v)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% Water, 2.5% TIS (Triisopropylsilane)

  • Cold Diethyl Ether

  • Solid-phase synthesis vessel and shaker

Procedure:

  • Resin Preparation and E3 Ligand Loading: a. Swell Rink Amide resin (~0.5 mmol/g loading capacity) in DMF for 30-60 minutes in a synthesis vessel.[15] b. Drain the DMF. To remove the resin's Fmoc group, add 20% piperidine in DMF and agitate for 20 minutes. Drain and wash thoroughly with DMF (3x) and DCM (3x).[15] c. In a separate vial, pre-activate the E3 ligase ligand (3 eq. relative to resin capacity) with HATU (3 eq.) and DIPEA (6 eq.) in DMF for 10-15 minutes.[15] d. Add the activated ligand solution to the deprotected resin and agitate at room temperature for 4-16 hours. Monitor coupling completion with a Kaiser test. e. Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

  • Linker Elongation (Iterative Cycle): a. Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and wash with DMF (5x). b. This compound Coupling: Pre-activate this compound (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF. Add to the resin and agitate for 2-4 hours.[16] c. Wash: Drain and wash the resin with DMF (3x) and DCM (3x). d. Repeat: Repeat steps 2a-2c for each PEG unit to be added to the linker.

  • POI Ligand (Warhead) Coupling: a. Perform a final Fmoc deprotection (Step 2a) on the terminal PEG unit. b. Pre-activate the POI ligand (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF. c. Add the activated warhead solution to the resin and agitate for 4-16 hours, or until the Kaiser test is negative. d. Drain and wash the resin extensively with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under high vacuum for several hours.

  • Cleavage and Purification: a. Transfer the dried resin to a reaction vessel. Add the cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS).[15] b. Agitate at room temperature for 2-4 hours. c. Filter the resin and collect the filtrate. Wash the resin with additional TFA. d. Precipitate the crude PROTAC by adding the filtrate dropwise to a flask of cold diethyl ether with stirring.[15] e. Pellet the precipitate by centrifugation, decant the ether, and dry the crude product under vacuum.[15] f. Purify the crude PROTAC using preparative reverse-phase HPLC (e.g., on a C18 column with a water/acetonitrile gradient).[15] g. Lyophilize the pure fractions to obtain the final PROTAC as a white powder.

Data Presentation and Characterization

All intermediates and the final product should be rigorously characterized to ensure identity and purity.

Table 1: Representative Reagents and Conditions for a Single Coupling Cycle

Step Reagent Equivalents (vs. Resin) Solvent Time (Typical)
Deprotection Piperidine 20% (v/v) DMF 20 min
Coupling This compound 3.0 eq DMF 2-4 hours
HATU 2.9 eq DMF 2-4 hours
DIPEA 6.0 eq DMF 2-4 hours

| Cleavage | TFA/H₂O/TIS | 95:2.5:2.5 (v/v) | - | 2-4 hours |

Essential Characterization Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor reaction progress at each step and to confirm the molecular weight of the final purified PROTAC.[17][18][19]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are crucial for confirming the precise structure of the final PROTAC molecule.[17]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[16]

Troubleshooting and Key Considerations

Low Coupling Efficiency:

  • Cause: Steric hindrance from bulky ligands or incomplete deprotection.[16]

  • Solution: Increase reaction time or temperature. Consider using a more potent coupling reagent like HATU. Ensure complete Fmoc removal before coupling.[16] Use a longer PEG linker to create more space between reactive moieties.[16]

Difficult Purification:

  • Cause: The flexible nature of PEG linkers can lead to broad peaks or co-elution with impurities on HPLC.[16]

  • Solution: Optimize the HPLC gradient, making it shallower to improve separation.[16] Ensure high purity of all starting materials to minimize side products.[17]

Poor PROTAC Activity:

  • Cause: The linker length or composition may not be optimal for forming a stable ternary complex.[6][13]

  • Solution: Systematically synthesize a small library of PROTACs with varying numbers of Deg units (e.g., 2, 4, 6, 8) to identify the optimal linker length. The modularity of the this compound synthesis approach is ideal for this optimization process.[9]

Conclusion

This compound and related dPEG® building blocks are indispensable tools in modern PROTAC development. Their compatibility with robust solid-phase synthesis techniques allows for the rapid, modular, and precise construction of the critical linker component.[10][12] By enabling systematic variation of linker length and composition, these reagents empower researchers to fine-tune the physicochemical properties of PROTACs, thereby optimizing their biological activity and accelerating the path toward novel therapeutics.

References

  • Current strategies for the design of PROTAC linkers: a critical review.
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]
  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies.
  • Methods to accelerate PROTAC drug discovery. Portland Press. [Link]
  • Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. PubMed. [Link]
  • Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands. PubMed. [Link]
  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]
  • Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evapor
  • Sensitive quantification of the proteolysis targeting chimera (PROTACTM) TL 13-112 in rat plasma using an LC-MS/MS workflow. SCIEX. [Link]

Sources

Application Note: Fmoc-Deg-OH for Creating Spatially Addressable and Functionally Diverse Peptide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The combinatorial synthesis of peptide libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of millions of compounds to identify novel therapeutic leads.[1] The "one-bead-one-compound" (OBOC) methodology is a powerful approach for generating vast molecular diversity.[2][3] This application note details the strategic use of Fmoc-Deg-OH (Fmoc-N-(2-(2-aminoethoxy)ethoxy)acetyl-OH) , a hydrophilic diethyleneglycol (DEG) building block, to create spatially addressable peptide libraries with enhanced functional diversity. We provide a comprehensive overview of the advantages of this linker, detailed protocols for its incorporation into solid-phase peptide synthesis (SPPS) workflows, and a discussion of its application in generating branched, multifunctional peptide constructs.

Introduction: The Need for Diversity in Peptide Libraries

The success of any library screening campaign hinges on the quality and diversity of the compounds within it. While traditional linear peptide libraries offer significant sequence diversity, their therapeutic potential can be limited by factors such as proteolytic instability and constrained conformational states.[4] Introducing non-natural amino acids, conformational constraints, and diverse functional groups are proven strategies to overcome these limitations.[5]

This compound, also known as Fmoc-AEEA-OH, serves as a unique building block that introduces a flexible, hydrophilic spacer into a peptide sequence.[6][7] Its key feature is a terminal hydroxyl group, which, after incorporation into the peptide backbone, provides an orthogonal site for further chemical modification. This allows for the synthesis of branched peptides or the attachment of small molecules, fluorophores, or other functionalities, dramatically expanding the chemical space of a library from a single peptide scaffold.

The Strategic Advantage of this compound

The incorporation of an ethylene glycol-based linker like this compound offers several distinct advantages in the context of peptide library synthesis:

  • Enhanced Hydrophilicity: The ethylene glycol motif increases the water solubility of the resulting peptides, which can improve their pharmacokinetic properties and reduce non-specific binding during screening assays.[8]

  • Increased Flexibility: The flexible nature of the DEG linker can allow the attached peptide or functional group to adopt a wider range of conformations, potentially leading to better interaction with biological targets.[9]

  • Orthogonal Functionalization: The primary hydroxyl group of the Deg moiety is orthogonal to the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry.[10] It remains protected during Nα-Fmoc deprotection (using piperidine) and can be selectively functionalized after the main peptide chain has been assembled.

  • Scaffold for Diversification: This orthogonal handle is the key to creating branched libraries. After synthesizing a primary peptide sequence, the resin can be split, and a variety of building blocks can be coupled to the Deg hydroxyl group, generating a diverse set of related compounds from a common precursor.

Chemical Structure and Properties

This compound is a bifunctional molecule featuring a carboxylic acid for standard peptide bond formation and a terminal hydroxyl group, with the amine protected by the base-labile Fmoc group.

Caption: Chemical Structure of this compound.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS) principles.[11][12] All manipulations should be performed in a dedicated peptide synthesis vessel with proper agitation.

Materials and Reagents
Reagent/MaterialRecommended Grade/SupplierNotes
Resin Rink Amide or Wang Resin (100-200 mesh)Choice depends on desired C-terminus (amide or acid).[11][13]
This compound High Purity (>98%)Store desiccated at 2-8°C.
Fmoc-Amino Acids Standard side-chain protection (e.g., Trt, tBu, Pbf)Use high-quality reagents to ensure high coupling efficiency.[]
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM)Peptide synthesis grade, low water content.
Deprotection Reagent 20% Piperidine in DMF (v/v)Prepare fresh daily.
Coupling Reagents HBTU/HATU, HOBt/HOAtStandard aminium-based reagents.
Activator Base N,N-Diisopropylethylamine (DIPEA)Reagent grade.
Cleavage Cocktail Reagent K (TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5)Scavengers protect sensitive residues.[15]
Precipitation Solvent Cold Diethyl Ether
Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol describes the coupling of this compound onto a resin-bound peptide chain.

  • Resin Preparation:

    • Swell the resin (e.g., 100 mg, 0.1 mmol scale) in DMF for at least 30 minutes.[15]

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 min).[16]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 eq., 0.3 mmol) and a coupling agent like HBTU (2.9 eq., 0.29 mmol) in a minimal volume of DMF.

    • Add DIPEA (6 eq., 0.6 mmol) to the solution and vortex briefly. This initiates the activation. Causality: DIPEA acts as a non-nucleophilic base to activate the carboxylic acid for coupling without causing premature Fmoc deprotection.

  • Coupling Reaction:

    • Immediately add the activated this compound solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Self-Validation: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless) indicates complete coupling.[6] If the test is positive, extend the reaction time or perform a second coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next cycle of deprotection and coupling of the subsequent amino acid.

Protocol 2: Diversification via the Deg Hydroxyl Group

This protocol outlines the procedure for functionalizing the hydroxyl group of the incorporated Deg linker to create a branched peptide library. This step is performed after the primary peptide sequence is fully assembled.

  • Final N-terminal Fmoc Deprotection:

    • Remove the Fmoc group from the final amino acid of the primary sequence using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

  • Library Synthesis (Split-and-Pool):

    • Split: Divide the resin into equal portions, one for each building block you wish to attach to the Deg hydroxyl group.[17]

    • Couple:

      • For coupling a carboxylic acid (e.g., another amino acid, a small molecule acid): Use a standard esterification protocol. A common method involves DIC/DMAP activation.[18]

        • Swell each resin portion in DCM.

        • In separate vials, pre-activate each building block (4 eq.) with DIC (4 eq.) and HOBt (4 eq.) in DCM/DMF. Add DMAP (0.1 eq.) to the resin, followed by the activated building block solution.

        • React for 12-24 hours.

      • For other chemistries (e.g., isocyanates, sulfonyl chlorides), use appropriate anhydrous solvents and base conditions.

    • Pool: After the coupling reactions are complete and confirmed by an appropriate test, wash all resin portions and recombine them.[5]

  • Final Cleavage and Deprotection:

    • Wash the final, pooled peptide-resin library with DMF, followed by DCM, and dry under vacuum.[15]

    • Treat the resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature to cleave the peptides from the resin and remove all side-chain protecting groups.[15]

    • Precipitate the crude peptides in cold diethyl ether, centrifuge to pellet, and wash twice more with ether.

    • Dry the final peptide library under vacuum.

Workflow and Diversification Strategy

The power of this compound lies in its ability to facilitate a "split-and-pool" synthesis strategy, leading to exponential diversification.

Library_Synthesis_Workflow cluster_0 Part 1: Primary Peptide Synthesis cluster_1 Part 2: Diversification via Deg Linker cluster_2 cluster_3 cluster_4 cluster_5 Part 3: Final Processing Resin Start with Resin (e.g., Rink Amide) AA1 Couple Fmoc-AA-1 Resin->AA1 AA2 Couple Fmoc-AA-2 AA1->AA2 Deg Couple this compound AA2->Deg AA3 Couple Fmoc-AA-3 Deg->AA3 Split Split Resin Pool AA3->Split Cpl_A Couple R1-COOH (e.g., Acetic Acid) Split->Cpl_A Cpl_B Couple R2-COOH (e.g., Biotin) Split->Cpl_B Cpl_C Couple R3-COOH (e.g., Fluorophore) Split->Cpl_C Pool Pool Resins Cpl_A->Pool Cpl_B->Pool Cpl_C->Pool Cleave Cleave & Deprotect Pool->Cleave Library Diverse Peptide Library Cleave->Library

Sources

Topic: Fmoc-Deg-OH Solubility in DMF and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-Fmoc-α,α-diethylglycine (Fmoc-Deg-OH) is an α,α-disubstituted amino acid increasingly utilized in peptide synthesis to introduce unique conformational constraints and enhance proteolytic stability in novel peptidomimetics. The successful incorporation of this sterically hindered building block via Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on its solubility in the reaction solvent. Inadequate dissolution can lead to poor reaction kinetics, incomplete coupling, and the generation of deletion sequences, which severely impacts the yield and purity of the final peptide. This technical guide provides an in-depth analysis of the solubility of this compound, with a primary focus on N,N-Dimethylformamide (DMF), the workhorse solvent of SPPS. We explore the physicochemical principles governing its solubility, present qualitative data in a range of common organic solvents, and offer detailed, field-proven protocols for both its dissolution for synthesis and the empirical determination of its saturation solubility.

Introduction: The Role of Solubility in Advanced Peptide Synthesis

The efficiency of modern Solid-Phase Peptide Synthesis (SPPS) hinges on the complete solubilization of reagents in the reaction medium.[1] For Fmoc-protected amino acids, this is a critical parameter that ensures the activated species is fully available to couple with the free N-terminal amine of the growing peptide chain on the solid support.[2][3]

This compound, with its diethyl substitution at the α-carbon, presents a unique challenge. While the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group generally confers good solubility in many organic solvents, the bulky and non-polar nature of the diethylglycine moiety can influence its behavior.[4][5] Understanding and controlling the solubility of this compound is therefore not a trivial procedural step but a cornerstone of predictable and successful synthesis.

Physicochemical Factors Governing this compound Solubility

The dissolution of an Fmoc-protected amino acid is a multifactorial property governed by an interplay between the solute and the solvent.[2]

  • The Fmoc Group: This large, aromatic protecting group is highly non-polar, which dominates the solubility profile and drives dissolution in organic media.[4]

  • The Amino Acid Moiety: The α,α-diethyl structure of 'Deg' is hydrophobic and sterically hindered. This structure can lead to strong intermolecular interactions in the solid state, requiring a powerful solvent to overcome its crystal lattice energy.[5]

  • Solvent Characteristics: The most effective solvents are typically polar aprotic, such as DMF, NMP, and DMSO. These solvents possess a high dielectric constant and are excellent hydrogen bond acceptors, allowing them to effectively solvate the Fmoc-amino acid without interfering with the carboxyl group.[6][7]

  • System Conditions: External factors can significantly alter solubility.

    • Temperature: In most cases, solubility increases with temperature. However, excessive heating can risk thermal degradation of the Fmoc-amino acid.[5][7]

    • Solvent Purity: The presence of water in hygroscopic solvents like DMF or DMSO can drastically reduce the solubility of hydrophobic compounds.[7] Likewise, amine impurities from DMF degradation can prematurely cleave the Fmoc group.[5][8]

    • Compound Purity: The presence of impurities or variations in the crystalline form of the this compound lot can affect its dissolution properties.[5]

Solubility Profile of this compound: A Comparative Overview

While precise quantitative solubility data for this compound is not widely published, a qualitative and predictive profile can be established based on its structure and extensive data from analogous Fmoc-amino acids.

SolventChemical ClassPredicted SolubilityRationale & Field Notes
N,N-Dimethylformamide (DMF) Polar AproticHighly Soluble The most common and effective solvent for SPPS. Its polarity is well-suited to dissolve both the Fmoc group and the polar peptide backbone. Quality is critical; use only high-purity, peptide-synthesis grade (amine-free) DMF.[4][5][8]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighly Soluble Often considered a stronger solvent than DMF and can be an excellent alternative for difficult-to-dissolve amino acids.[5][7][8]
Dimethyl Sulfoxide (DMSO) Polar AproticVery Highly Soluble A powerful solvent capable of disrupting aggregation. Often used as a co-solvent with DMF to enhance solubility in challenging coupling steps.[7][9] Use of anhydrous DMSO is recommended as it is hygroscopic.[7]
Dichloromethane (DCM) Non-polar AproticSoluble to Moderately Soluble While a good solvent for the hydrophobic Fmoc group, its overall solvating power for peptide chains is lower than DMF.[8][9] Seldom used for coupling in Fmoc chemistry due to potential side reactions with piperidine.[8]
Tetrahydrofuran (THF) Polar AproticLimited to Moderate Generally considered a weaker solvent for Fmoc-amino acids compared to DMF or NMP.[4]
Acetonitrile (ACN) Polar AproticLimited Solubility Less commonly used as a primary solvent for coupling reactions due to lower solubility of many Fmoc-amino acids.[4][10]
Methanol / Ethanol Polar ProticSlightly to Sparingly Soluble The large, non-polar Fmoc group significantly limits solubility in polar protic solvents.[3]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound for SPPS Coupling

Objective: To prepare a clear, fully dissolved solution of this compound in DMF for subsequent activation and coupling.

Materials:

  • This compound

  • High-purity, peptide-synthesis grade DMF (low water and amine-free)

  • Glass vial with a screw cap

  • Vortex mixer and/or ultrasonic bath

Procedure:

  • Preparation: Ensure the glass vial is clean and dry. Purge with an inert gas (Nitrogen or Argon) if performing a moisture-sensitive reaction.

  • Weighing: Accurately weigh the required amount of this compound and add it to the vial.

  • Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration (e.g., typically 0.2 to 0.5 M for SPPS).

  • Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a dark background. If any solid particles remain, proceed to the next step.

    • Optional - Sonication: Place the vial in an ultrasonic bath for 5-10 minute intervals. Monitor the bath temperature to ensure it does not exceed 40°C to prevent potential degradation.[5]

    • Optional - Gentle Warming: If sonication is unavailable or ineffective, the vial can be gently warmed to 30-40°C with swirling. Avoid prolonged heating.[5]

  • Final Inspection: Once the solution is completely clear with no visible particulates, it is ready for the activation step in your SPPS workflow. Do not proceed if the solution is cloudy or contains suspended solids.

start Start: Prepare Solution weigh 1. Weigh this compound into Vial start->weigh add_dmf 2. Add Peptide-Grade DMF weigh->add_dmf vortex 3. Vortex Vigorously (1-2 min) add_dmf->vortex check 4. Is Solution Clear? vortex->check sonicate 5a. Sonicate (5-10 min) Monitor Temp < 40°C check->sonicate No ready Ready for Activation check->ready Yes troubleshoot Consult Troubleshooting Protocol check->troubleshoot Still Not Clear sonicate->check

Caption: Standard workflow for dissolving this compound in DMF.

Protocol 2: Empirical Determination of Saturation Solubility via Shake-Flask Method

Objective: To determine the precise saturation solubility of this compound in a specific organic solvent at a defined temperature. This method is the gold standard for generating quantitative solubility data.[4]

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 50 mg in 1.0 mL). The key is to have undissolved solid remaining at equilibrium.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the sample for 24-48 hours to ensure equilibrium is reached.[4][7]

  • Phase Separation: Remove the vial and allow it to stand undisturbed at the same constant temperature for 2-4 hours to let the excess solid settle.

  • Sample Clarification: Carefully withdraw a known volume of the supernatant. Clarify the sample by passing it through a 0.2 µm syringe filter to remove all undissolved particulates. This step is critical to avoid artificially high results.

  • Quantification: Analyze the concentration of the dissolved this compound in the clarified filtrate. Two common methods are:

    • Gravimetric Analysis: Transfer a precise volume of the filtrate to a pre-weighed flask. Carefully evaporate the solvent under vacuum. The mass of the remaining solid divided by the volume of the filtrate gives the solubility.[1]

    • Chromatographic Analysis (HPLC): Prepare a calibration curve using standard solutions of this compound of known concentrations. Dilute the clarified filtrate and analyze it by HPLC to determine the concentration based on the calibration curve.[7]

  • Calculation: Express the final solubility in the desired units (e.g., mg/mL or mol/L).

Troubleshooting Guide for Solubility Issues

Difficulties in dissolving this compound can almost always be traced back to a few root causes. The following decision tree provides a logical workflow for diagnosing and solving these issues.

cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Secondary Checks cluster_3 Advanced Solutions problem Problem: This compound Not Dissolving check_solvent Check Solvent Quality: Is it fresh, high-purity, peptide-grade DMF/NMP? problem->check_solvent replace_solvent Action: Replace with fresh solvent. check_solvent->replace_solvent No check_conc Check Concentration: Is it > 0.5 M? check_solvent->check_conc Yes replace_solvent->problem Re-attempt add_solvent Action: Add more solvent to dilute. check_conc->add_solvent Yes change_solvent Consider Stronger Solvent: Try NMP or add 5-10% DMSO as a co-solvent. check_conc->change_solvent No add_solvent->problem Re-attempt

Caption: Decision tree for troubleshooting this compound solubility.

Conclusion

While this compound is expected to be highly soluble in standard SPPS solvents like DMF and NMP, its successful application requires careful attention to procedural detail. The use of high-purity solvents, appropriate dissolution techniques such as sonication, and an understanding of the factors influencing solubility are paramount. For applications requiring precise concentrations or the use of alternative solvents, the empirical determination of solubility via the shake-flask method is strongly recommended. By adhering to the protocols and troubleshooting logic outlined in this guide, researchers can effectively manage the solubility of this compound, ensuring its efficient incorporation into synthetic peptides and facilitating the development of next-generation therapeutics.

References

  • A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw2GJYH7j8CW3GOZLN4BV3kqp9791-K-29QLGK1GE2tQwKHy9KpfTUtoliuu8ipo7gpcswdO4e7G1TBMEfIlfBRi83qLGDOc-UeR3jLTktZ6QypKuhihBelFfm1-CBxJ2tblKlLh-dbtaH36xKGGTMEEmwC4qDrCH-ja99tdeHG9fhx492cYIfce3iRhgqp1HiB0q2DKnjbXEjeS19XMoRCvWnB2v5h6TClUE=]
  • A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkNp-PX4qlbKxYUdnx1KOBvHD99YvIE8FYrj7esRelXweqCE_AK_Shonx1nvkkFSYROnQPWGJpOgw5RTfl2pHFTEA2JMu1YXYTAlcrC5oklyGO29QsxOXFXoO9eyKihNo2O_QFEgsgqmaspajJNkmJNl9Dat74iDSZBv4GUY76BuraJRQaDKSfVVQmNev4QVYlGI8FdEoMSVWAV3z2EUc6rf2tbRTV2_S4CYCyIapaZ7uOF-9LxoA7Y59WqIKGqObt-uhFFGdTGqq1vYuRHspEjHFfJS0Bv_sUBBqG]
  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [URL: https://www.researchgate.
  • Solubility of Fmoc protected amino acids used in Project C. ResearchGate. [URL: https://www.researchgate.net/figure/Solubility-of-Fmoc-protected-amino-acids-used-in-Project-C_tbl2_379965042]
  • Solvents for Solid Phase Peptide Synthesis. AAPPTec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE88jbiYdpAvDIVfuMZ9pLw6bTM1U3kTy5a3JYcHbPBgmifJhi_D4hJ1NA2ZSIU-TqspNHFnhUFAfGxrV8_VnLRmFAzx0-IdEC_syfRakHNfDOVaKVvUm8R7hoa1mvXcnsqrlDdFNVcmcqED5carKA39o2rWFK7pMMOyioHStyD7fE0eONWHAfJ4SBZDEB6TcFWYbbkcrsubO4mWVZMB_V5QE_fDb3G]
  • Green Chemistry Technical Support Center: Fmoc-D-Arg(Pbf)-OH. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoUzw3TqvCtIiDEIDg4ci3ahGxIT4WulrmXmP6jrIlna3kWdvv0lbb-f9bDCKJgtB6YFmpFCr5kjg4R8uBmG0tdNOJlMOanxcqxZYkN7Hkkj4AOZYAKFtVAb-bFAyCHtIjkDUc3woMXS2iBjkQau1K4sP24KoS3G0DtBmervZRy92NGnA7LvQ7sfizba6qLdrNWwBP6mt0]
  • Fmoc-Gly-OH Solubility Secrets: Make Your Experiments More Efficient! Kilobio. [URL: https://www.kilobio.com/news/fmoc-gly-oh-solubility-secrets-make-your-experiments-more-efficient]
  • The Solubility of Fmoc-Bpa-OH: A Comprehensive Technical Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVhs5CR-BmMTTS5k8eO78rnbIEajXfc89yItfhznMLAOnMKtjN0NnW-Gxp2TVK5DKSa5UcsfL45AV0FHYGcAnzmfqlaoar8LzkVjPbspDBOqQmWELvJLulEJm_5PzPab5XW55frgIftyKz59Z0Cyo7FyZleSfkbvH3ZE3gT_RbXoYLt1nhLTbdGFEII6gRDlFsVsBZCZA5pk4qjJTZYqbumHBhjblpy_FoDQ==]
  • Solubility of Fmoc-Phe(4-Br)-OH in different solvents. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyxCiO1j0P7maFb25fRl39MSyr2sJXNhNr4OBAq_jBEoRzSL8FCPDaQIoukKyKl4wYK-u3cajoRB-SudwOOdQVej4lbyKo9A1Q63TQdfu-s9ru9uzoGsbYY8IB-k_VhFpT3ccn2CyNsg7Dd99ZikTnd6ZVS5p7hezf9mo2IK53Ye61T3l_KBsvwG27tNoqFZCL]
  • Fmoc-Gly-OH – Protected Amino Acid. APExBIO. [URL: https://www.apexbt.com/fmoc-gly-oh.html]
  • Solubility of Fmoc-Phe(4-Br)-OH in DMF: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLJtNUUwbdIG6RkYli8ypqP7D8Y2qa5SUPqo5vdGpvtRV2-5u7BwG1Ofy2YREKr7SEveyVzDY3XIh1kv_WMeeeG1EHgdpU1BCGpmF3d1muQaZlZcuLWVwWoCisyo7nFChEyFY7nyY_QvXFpzWDL62ekWruhvv2LMXfjsDLAIrKM71cmDuJpcGMLcBxObxFjdAKGveF]
  • Overcoming poor solubility of Fmoc-H-DL-Abu-OH. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN7lerJx_tmssU0_Neo27ezcvT49F70dTvUjhQRO1mO8GNLLGhjEBHhNDpGMyMJdoeBiEVDYsTICTfhwwiq3yWuOToVYasjvvbAYL74_oJdLonoG-I6yH7phM4DAxPOeIjBo7prx4z11pIvyzl1VjrDhWA2mW9MmbhLKzN9IYp22AJ7KZmjTEBYL_w]
  • A Technical Guide to the Solubility of Fmoc-Phe(4-F)-OH in Common Laboratory Solvents. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJVrax2V13Q9WpJdoDZsqoCP_1NyH0wlcvQzbd67-smzFB47SLNqcJTqFgayxSmiyZ9tzZzcZ5AQryZR0SHtK7Xx7InXbSxXP5sMbgG4WWpBaZZ0Q1zLKT7h-AlzhCTcR788_OW4i7Q9pZJtpHDePlT_VyP1-QE--pxx1A7qJo5sAA2Y8PKYfvXCvd6CGIBgk9ROPxWM3PS-jUY3Ups01foYcfzug-EPidA9vghMvVWrQ=]
  • An In-depth Technical Guide to the Solubility and Stability of Fmoc-D-Abu-OH. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdGdLYk0fT4CYAZg5m462Cm7_vyktjKDMCBhJrT8q3Sn8jdFaGGIYuo2uIpYHj1uBqVC9tmGviIuUvooVhhPAHxarZ1CkQtEzpoxVS8Y8GSHnaBcBvPtCoTHz8OpGsGYc1XEBJjL3zZWZ8rmVLHuXtNzPwma-iCnhyEVdIEs4jz24OourKm-QXzGsL1zNC1ltlBzlCVVIHyfiqwgCeYleR_KIO61vnBkWW]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. [URL: https://www.chem.uci.edu/~jsnowick/groupweb/assets/Nowick_Lab_SPPS_Protocols_v1.7.2.pdf]

Sources

Application Notes & Protocols: A Step-by-Step Guide for Fmoc-Deg-OH Peptide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of unnatural, sterically hindered amino acids into peptide sequences is a critical strategy in modern drug development and materials science. These modifications can dramatically enhance proteolytic stability, enforce specific secondary structures, and modulate biological activity.[1][2][3] Fmoc-Deg-OH (N-Fmoc-α,α-diethylglycine) is an archetypal α,α-disubstituted amino acid that presents a significant synthetic challenge due to severe steric hindrance at the α-carbon.[1][2][4] This guide provides a comprehensive, in-depth analysis of the principles and a step-by-step protocol for the successful incorporation of this compound into a growing peptide chain using solid-phase peptide synthesis (SPPS). We will explore the causality behind reagent selection and provide detailed experimental procedures and troubleshooting strategies for researchers, scientists, and drug development professionals.

Introduction: The Challenge and Opportunity of Steric Hindrance

This compound is a synthetic amino acid derivative characterized by two ethyl groups on its α-carbon, making it a highly hindered building block.[5][6] The primary challenge in coupling this compound arises from this steric bulk, which shields the carboxylic acid group and impedes the nucleophilic attack by the N-terminal amine of the resin-bound peptide.[4][7][8] This often leads to sluggish reaction kinetics, incomplete coupling reactions, and the formation of undesirable deletion sequences in the final product.[4][7]

However, overcoming this challenge provides significant advantages. Peptides incorporating α,α-disubstituted amino acids like diethylglycine exhibit increased resistance to enzymatic degradation and possess constrained conformations, which can lead to higher receptor affinity and specificity.[1] This makes this compound an invaluable tool for designing robust peptide-based therapeutics.

Physicochemical Data for this compound
PropertyValue
Synonyms Fmoc-N,N-diethylglycine, Fmoc-3-aminopentane-3-carboxylic acid[5]
CAS Number 218926-46-6[5]
Molecular Formula C₂₁H₂₃NO₄[5][6]
Molecular Weight 353.5 g/mol [5]
Appearance White powder[5]
Purity (HPLC) ≥ 98%[5]
Storage Conditions 0 - 8 °C[5]

The Chemistry of Hindered Couplings: A Mechanistic Rationale

Successful peptide bond formation relies on the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack. For sterically hindered residues like this compound, the choice of activating agent is paramount.

Coupling Reagent Classes and Their Efficacy
  • Carbodiimides (e.g., DIC): Reagents like N,N'-diisopropylcarbodiimide (DIC) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[9][10][11] However, this intermediate is unstable and can rearrange into an unreactive N-acylurea, reducing yield.[10] For hindered couplings, carbodiimides alone are often inefficient.[8]

  • Additives (e.g., HOBt, OxymaPure®): To improve efficiency and suppress racemization, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (HOBt).[10][12] The additive rapidly converts the O-acylisourea into a more stable, yet still highly reactive, active ester, which then couples with the amine.[10] This two-step activation is crucial for improving yields in challenging couplings.

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are pre-formed coupling agents that rapidly and efficiently generate active esters.[13][14][15] They are known for high reactivity and are often the reagents of choice for difficult sequences.[15][16] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is generally more reactive than HBTU, leading to faster couplings and lower racemization, making it ideal for the most demanding syntheses.[12][15][17]

  • Phosphonium Salts (e.g., PyBOP®): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another class of highly efficient reagents that provide a good balance of reactivity and stability with a low propensity for racemization.[15][18]

For this compound, the high reactivity of uronium/aminium salts makes them the most reliable choice to overcome the steric barrier.

Core Experimental Workflow: Fmoc-SPPS Cycle

The incorporation of this compound follows the standard cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[19] Each cycle consists of deprotection, washing, coupling, and final washing steps before proceeding to the next amino acid.

spss_workflow Start Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: This compound + Activator + Base Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 NextAA Ready for Next Amino Acid Wash2->NextAA Repeat Cycle NextAA->Deprotection Cleavage Final Cleavage & Deprotection NextAA->Cleavage Final Cycle

Caption: Generalized workflow for a single coupling cycle in Fmoc-SPPS.

Detailed Experimental Protocols

These protocols are designed for a standard 0.1 mmol synthesis scale. Adjust volumes and equivalents accordingly for different scales.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended protocol for ensuring the highest possible coupling efficiency for this compound.[8][16]

Materials:

  • Peptide-resin (with free N-terminal amine)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel. Drain the solvent.

  • Fmoc Deprotection (if applicable): If the N-terminus is Fmoc-protected, add the 20% piperidine/DMF solution, agitate for 5 minutes, drain, add a fresh portion of the solution, and agitate for another 15 minutes.[8][20]

  • Washing: Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol, ~106 mg) and HATU (2.9 equivalents, 0.29 mmol, ~110 mg) in DMF (~2 mL).

    • Add DIPEA (6 equivalents, 0.6 mmol, ~105 µL).

    • Allow the mixture to pre-activate for 2-5 minutes.[21]

  • Coupling Reaction: Immediately add the activated amino acid solution to the drained resin.

  • Agitation: Agitate the mixture at room temperature. Due to the steric hindrance, a minimum of 2 hours is recommended. For particularly difficult sequences, this can be extended to 4 hours or overnight.[16]

  • Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser or Bromophenol Blue test) to check for the presence of free primary amines.[21] A negative result (yellow beads for Kaiser test) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times). The resin is now ready for the next cycle.

Protocol 2: Standard Coupling using HBTU/HOBt

This is a robust and widely used alternative to HATU.

Materials:

  • Same as Protocol 1, but substitute HATU with HBTU and add HOBt.

Procedure:

  • Resin Preparation, Deprotection, and Washing: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.).

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling and Monitoring: Follow steps 5-8 from Protocol 1. Reaction times may need to be extended compared to HATU.

activation_mechanism RCOOH This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea DIC DIC (Carbodiimide) DIC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt Urea Diisopropylurea (Byproduct) O_Acylisourea->Urea - R'-NH₂ HOBt HOBt (Additive) HOBt->HOBt_Ester Peptide_Bond Peptide Bond Formed (R-CO-NH-R') HOBt_Ester->Peptide_Bond + Peptide-NH₂ HOBt_Regen HOBt (Regenerated) HOBt_Ester->HOBt_Regen Peptide_NH2 Peptide-Resin (R'-NH₂) Peptide_NH2->Peptide_Bond

Caption: Activation mechanism using DIC and HOBt.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser/Bromophenol Blue test)1. Steric Hindrance: Insufficient activation or reaction time for this compound.[7][16] 2. Peptide Aggregation: The growing peptide chain on the resin forms secondary structures, blocking the N-terminus.[16] 3. Reagent Quality: Moisture or degradation of coupling reagents.1. Double Couple: After the first coupling, drain, wash, and repeat the coupling step with a fresh solution of activated this compound.[16] 2. Stronger Reagents: If using HBTU, switch to HATU or another high-efficiency reagent.[16] 3. Disrupt Aggregation: Switch the solvent to N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., 0.5 M LiCl) to the coupling mixture.[16] 4. Reagent Check: Ensure all reagents and solvents are fresh and anhydrous.
Deletion Sequences in Final Product This is a direct consequence of an incomplete coupling reaction at the this compound step.[16] The unreacted amine couples with the subsequent amino acid in the sequence.Implement the solutions for "Incomplete Coupling" to ensure the reaction goes to completion before proceeding to the next cycle.
Low Final Yield 1. Cumulative Incomplete Couplings: Minor inefficiencies at each step accumulate over the synthesis. 2. Premature Chain Loss: If using a hyper-acid sensitive resin, trace acidity can cause chains to cleave prematurely.1. Optimize All Steps: Ensure complete deprotection and coupling at every stage, not just for the hindered residue. 2. Use a More Stable Resin: Select a resin appropriate for the synthesis length and conditions.

Conclusion

The successful incorporation of the sterically hindered amino acid this compound is a challenging but achievable goal in solid-phase peptide synthesis. The key to success lies in understanding the mechanistic barrier posed by steric hindrance and selecting a sufficiently powerful coupling strategy to overcome it. The use of highly reactive uronium/aminium salt reagents like HATU, combined with optimized reaction conditions such as extended coupling times and diligent monitoring, provides a robust and reliable pathway. By following the detailed protocols and troubleshooting advice presented in this guide, researchers can confidently utilize this compound to create novel peptides with enhanced stability and tailored biological functions, advancing the frontiers of drug discovery and materials science.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Google Cloud.
  • Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). PMC - NIH.
  • Understanding the role of the Fmoc protecting group in peptide synthesis. (n.d.). Benchchem.
  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides.
  • Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Chemistry.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Carbodiimides and Additives. (2021, May 19). Aapptec Peptides.
  • HBTU FOR PEPTIDE SYNTHESIS. (n.d.). Oman CHEMICAL.
  • Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. (2015, February 6). NIH.
  • Application Notes and Protocols for Fmoc-D-Glu-OH in Manual Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2025, August 7). Scienmag.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022, September 20). Thieme.
  • Carbodiimide. (n.d.). Wikipedia.
  • Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase. (n.d.). American Chemical Society.
  • In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete? (2016, December 6). ResearchGate.
  • A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis. (n.d.). Benchchem.
  • Application Notes and Protocols for Fmoc-D-Glu-OH in Peptide-Based Therapeutics. (n.d.). Benchchem.
  • Unlocking the Potential of FMOC-Ala-OH. (n.d.). Guidechem.
  • Technical Support Center: Fmoc-D-Glu-OH Coupling Strategies. (n.d.). Benchchem.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022, June 15). PubMed.
  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020, October 19). ACS Combinatorial Science.
  • Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. (n.d.). Advent Chembio.
  • strategies to overcome steric hindrance in N-methylated peptide synthesis. (n.d.). Benchchem.
  • A Comparative Guide to Coupling Reagents for Fmoc-Cha-OH in Peptide Synthesis. (n.d.). Benchchem.
  • Fmoc-diethylglycine. (n.d.). Chem-Impex.
  • Syntheses of sterically hindered peptides containing N-methylated amino acid(s). (n.d.). ResearchGate.
  • This compound, N-Fmoc-alpha, alpha-diethylglycine. (n.d.). Aapptec Peptides.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). UCI.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.
  • Why Fmoc-Protected Amino Acids Dominate SPPS? (n.d.). BOC Sciences.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Protheragen.
  • Evaluating Fmoc-His(Fmoc)-OH in Difficult Peptide Sequences: A Comparative Guide. (n.d.). Benchchem.
  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013, August 29). Luxembourg Bio Technologies.
  • Glycine-N-Fmoc (¹³C₂, 99%; ¹⁵N, 99%). (n.d.). Cambridge Isotope Laboratories.
  • N,N-Diethylglycine. (n.d.). PubChem - NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with Fmoc-Deg-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet challenging issue in peptide synthesis and the development of Proteolysis Targeting Chimeras (PROTACs): low coupling efficiency of N-Fmoc-1,2-diaminoethane-O,O'-bis(2-carboxyethyl) ether, commonly referred to as Fmoc-Deg-OH or a similar PEG-based linker.

This resource will address specific experimental issues in a question-and-answer format, explaining the underlying chemical principles and providing actionable, field-proven solutions to enhance your synthetic success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing a very low yield during the coupling of this compound to my amine-functionalized resin or peptide. My standard coupling protocol, which works for other amino acids, is failing. What are the most likely causes?

Low coupling efficiency with this compound and similar PEG-ylated linkers is a frequent challenge. The primary culprits are often a combination of steric hindrance and suboptimal reaction conditions.[1]

  • Steric Hindrance: The this compound molecule, with its flexible diethylene glycol spacer and bulky Fmoc protecting group, can present considerable steric bulk. This can physically impede the approach of the activated carboxylic acid to the nucleophilic amine on your solid support or peptide chain, slowing down the reaction kinetics significantly.[2][3]

  • Suboptimal Activation: Standard coupling reagents may not be sufficiently potent to efficiently activate the carboxylic acid group of this compound, especially in the face of steric challenges.[4]

  • Poor Solvation and Aggregation: In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin or aggregation of the growing peptide chain can make reactive sites inaccessible.[5] The PEG-like nature of this compound can also influence the solvation properties of the entire complex.

  • Reaction Conditions: Factors such as solvent choice, reaction time, temperature, and the presence of moisture can all negatively impact the coupling efficiency.[1][6] Anhydrous conditions are critical as water can hydrolyze the activated ester intermediates, effectively terminating the reaction.[1]

Q2: Which coupling reagents are most effective for a sterically hindered molecule like this compound?

For sterically demanding couplings, the choice of activating reagent is paramount. More potent, modern coupling reagents are highly recommended over traditional carbodiimides like DCC or DIC used alone.[7]

Table 1: Comparison of Recommended Coupling Reagents for Hindered Couplings

Coupling ReagentClassRelative ReactivityKey Advantages
HATU Uronium/Aminium SaltVery HighForms highly reactive OAt esters; rapid kinetics and effective at overcoming steric hindrance.[8]
HCTU Uronium/Aminium SaltHighMore reactive than HBTU; forms O-6-ClBt esters.[9]
COMU Uronium/Aminium SaltVery HighReactivity is comparable or superior to HATU; byproducts are not explosive, offering a better safety profile.[9][10]
PyBOP Phosphonium SaltHighStrong coupling reagent with high chemoselectivity; byproducts are non-carcinogenic.[8]

Recommendation: For this compound, start with HATU or COMU . These reagents are well-documented to be highly efficient for difficult couplings.[9]

Troubleshooting Workflow: A Step-by-Step Approach

If you are experiencing low coupling efficiency, follow this systematic workflow to diagnose and resolve the issue.

G start Low Coupling Efficiency (e.g., Positive Kaiser Test) reagent_check Step 1: Evaluate Coupling Reagent start->reagent_check Initial Troubleshooting reagent_check->reagent_check conditions_check Step 2: Optimize Reaction Conditions reagent_check->conditions_check Using HATU/COMU? [Yes] conditions_check->conditions_check double_coupling Step 3: Perform Double Coupling conditions_check->double_coupling Extended time/changed solvent? [Yes] capping Step 4 (Optional): Cap Unreacted Amines double_coupling->capping Still incomplete success Coupling Successful (Negative Kaiser Test) double_coupling->success Coupling now complete capping->success Proceed to next step

Caption: A logical workflow for troubleshooting low coupling efficiency.

Detailed Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is designed for the efficient coupling of sterically hindered building blocks like this compound onto a solid-phase support.

Materials:

  • This compound

  • Amine-functionalized resin (pre-swollen in DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the resin is thoroughly washed and the previous amino acid's Fmoc group is completely removed (confirmed by a negative Kaiser test). Swell the resin in anhydrous DMF for at least 30 minutes.[2]

  • Activation Solution Preparation (Pre-activation):

    • In a separate, dry reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in anhydrous DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.[11]

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Immediately add the pre-activated this compound solution to the resin.

    • Agitate the mixture at room temperature for a minimum of 2-4 hours. For particularly difficult sequences, this can be extended overnight.[2]

  • Monitoring the Reaction:

    • Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[2][4] A negative result (yellow/colorless beads) indicates the coupling is complete.[2]

  • Washing:

    • Once the Kaiser test is negative, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove any excess reagents and byproducts.[2]

Protocol 2: The Kaiser Test (Qualitative Monitoring of Free Amines)

This colorimetric assay is essential for monitoring the completion of coupling reactions in SPPS.[2][12]

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Sample Preparation: Transfer a small sample of resin beads (approximately 1-2 mg) to a small glass test tube.[2]

  • Reagent Addition: Add 2-3 drops of each Solution A, B, and C to the test tube.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.[2]

  • Observation:

    • Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines, meaning the coupling reaction is incomplete.[2]

    • Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction is complete.[2]

Q3: My Kaiser test is still positive even after using HATU and extending the reaction time. What should I do next?

If a single coupling attempt is insufficient, a "double coupling" strategy is the next logical step and is often required for difficult residues.[2][9]

Action: Perform a Double Coupling After the initial 2-4 hour coupling reaction, drain the reaction vessel, wash the resin thoroughly with DMF (3-5 times) to remove byproducts, and then repeat the entire coupling procedure with a fresh solution of activated this compound and coupling reagents.[2] This second exposure to fresh reagents can drive the reaction to completion.

Q4: How does solvent choice impact the coupling of this compound?

The solvent plays a crucial role in SPPS by solvating the resin, the growing peptide chain, and the reagents.[5][13]

  • N,N-Dimethylformamide (DMF): This is the most common solvent for SPPS and is generally effective. However, for sequences prone to aggregation, its performance can be limited.[5]

  • N-Methyl-2-pyrrolidone (NMP): NMP is more polar than DMF and has superior solvating properties, which can help to disrupt secondary structures and improve reaction efficiency for difficult couplings.[5][6] If you are experiencing issues in DMF, switching to NMP is a highly recommended troubleshooting step.

  • Dimethyl Sulfoxide (DMSO): Adding a small percentage of DMSO to DMF or NMP can further help to break up aggregates in very difficult cases.

Recommendation: If coupling in DMF is inefficient, switch to anhydrous NMP.

Q5: Could there be an issue with the this compound reagent itself or other starting materials?

Absolutely. The purity and integrity of all starting materials are critical for a successful synthesis.

  • Reagent Purity: Impurities in your this compound, coupling reagents, or solvents can interfere with the reaction.[6] Ensure you are using high-purity, anhydrous reagents and solvents.

  • Reagent Degradation: Fmoc-protected amino acids and coupling reagents can degrade over time, especially if not stored correctly. It is advisable to use fresh reagents.

  • Incomplete Deprotection: If the Fmoc group from the previously coupled amino acid was not completely removed, the N-terminal amine will not be available for the coupling reaction. Always ensure complete deprotection (e.g., using 20% piperidine in DMF) and thorough washing to remove all traces of piperidine before the coupling step.[2]

Advanced Troubleshooting Strategies

Capping Unreacted Amines

If, after multiple coupling attempts, a small fraction of amines remains unreacted (indicated by a faint positive Kaiser test), it is often better to "cap" these amines to prevent the formation of deletion sequences in your final product. This is achieved by acetylating the unreacted N-terminal amines.

Protocol 3: Acetic Anhydride Capping

  • After the final coupling attempt and washing, treat the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF or NMP for 20-30 minutes.

  • Wash the resin thoroughly with DMF or NMP (5 times) before proceeding to the next deprotection step.[2]

G start N-Terminal Amine on Resin coupling Couple with This compound start->coupling kaiser_test Kaiser Test coupling->kaiser_test deprotection Fmoc Deprotection kaiser_test->deprotection Negative capping Cap with Acetic Anhydride kaiser_test->capping Positive next_cycle Proceed to Next Coupling Cycle deprotection->next_cycle capping->deprotection

Caption: Decision workflow for capping unreacted amines in SPPS.

This guide provides a comprehensive framework for troubleshooting low coupling efficiency with this compound. By systematically evaluating your choice of reagents, optimizing reaction conditions, and employing advanced strategies like double coupling and capping, you can significantly improve the success rate of your synthesis.

References

  • Fields, G. B., et al. (2017). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Omega, 2(8), 4786–4794. [Link]
  • Grant, G. A. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research, 42(3), 233-241. [Link]

Sources

Technical Support Center: Optimizing Fmoc Deprotection of Fmoc-Deg-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Nα-Fmoc deprotection of Fmoc-Deg-OH (Fmoc-8-amino-3,6-dioxaoctanoic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices to ensure efficient and complete deprotection of this common hydrophilic linker.

The diethylene glycol (Deg) linker is prized for its ability to improve the solubility and pharmacokinetic properties of peptides and other biomolecules. However, like any synthetic step, the removal of its Fmoc protecting group can present challenges. This guide offers a structured approach to diagnosing and resolving common issues encountered during this critical step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for the Fmoc deprotection of this compound?

The most widely used and generally effective method for Fmoc deprotection is treatment with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[1] This is typically performed in two steps: a short initial treatment (1-2 minutes) followed by a longer treatment (10-20 minutes) with fresh reagent.[2]

Q2: Are there any specific challenges associated with the deprotection of this compound compared to standard amino acids?

While this compound is generally not considered a "difficult" residue, its flexible and hydrophilic nature can present unique considerations:

  • Steric Hindrance: The polyethylene glycol (PEG)-like chain of Deg, although flexible, can create a larger hydrodynamic volume around the Fmoc group, potentially impeding the access of the piperidine base.[3]

  • Solubility: While this compound itself has good solubility in DMF, the growing peptide chain it is attached to may have different solubility properties, which can impact deprotection efficiency.[4][5]

  • Aggregation: Unlike hydrophobic residues that promote β-sheet formation, the hydrophilic nature of the Deg linker can help disrupt on-resin aggregation.[6] However, aggregation of the preceding peptide sequence can still hinder deprotection.

Q3: How can I monitor the completeness of the Fmoc deprotection reaction?

Several qualitative and quantitative methods are available:

  • Kaiser Test (Ninhydrin Test): A qualitative colorimetric test performed on a small sample of resin beads. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection.[7]

  • UV Monitoring: The dibenzofulvene-piperidine adduct, a byproduct of the deprotection reaction, has a characteristic UV absorbance maximum around 301 nm.[7] Real-time monitoring of the effluent from the reaction vessel allows for quantitative assessment of the deprotection progress.

Q4: Can I use a base other than piperidine for the deprotection of this compound?

Yes, for particularly stubborn deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[8] A common alternative cocktail is 2% DBU and 2% piperidine in DMF.[1] The piperidine is included to scavenge the dibenzofulvene byproduct.[8] However, DBU should be used with caution as it can promote side reactions with certain amino acid residues.[9]

Troubleshooting Guide: Incomplete Fmoc Deprotection of this compound

This guide provides a systematic approach to diagnosing and resolving incomplete deprotection.

Issue 1: Negative or weak Kaiser test result after standard deprotection.

This is the most common indicator of incomplete Fmoc removal.

Potential Causes & Solutions

Potential CauseRecommended SolutionScientific Rationale
Degraded Piperidine Use a fresh bottle of piperidine or distill old piperidine before preparing the deprotection solution. Store piperidine under an inert atmosphere (nitrogen or argon).Piperidine can oxidize over time, reducing its basicity and efficiency in abstracting the acidic proton from the fluorenyl group.[7]
Insufficient Deprotection Time Increase the duration of the second deprotection step in increments of 5-10 minutes. For automated synthesizers, consider adding a third deprotection step.The flexible Deg linker may require more time for the piperidine to efficiently access and react with the Fmoc group.[3]
Poor Resin Swelling Ensure the resin is fully swollen in DMF for at least 30-60 minutes before the first deprotection step.Inadequate swelling limits the accessibility of reagents to the reactive sites on the growing peptide chains within the resin beads.[1]
Peptide Aggregation If the sequence preceding the Deg linker is hydrophobic, consider using a stronger deprotection cocktail (e.g., 2% DBU/2% piperidine in DMF) or performing the deprotection at a slightly elevated temperature (e.g., 30-40°C).Aggregation can physically block access to the N-terminal Fmoc group. Stronger bases or increased thermal energy can help disrupt these aggregates.[6][10]
Issue 2: Gradual decrease in deprotection efficiency over several cycles (observed via UV monitoring).

This may indicate a progressive issue with the solid-phase synthesis.

Potential Causes & Solutions

Potential CauseRecommended SolutionScientific Rationale
On-Resin Aggregation As the peptide chain elongates, it can fold and aggregate, especially with hydrophobic sequences.[11]Introduce a "magic mixture" of solvents (e.g., DCM/DMF/NMP) to improve solvation, or incorporate backbone-protecting groups like Hmb or Dmb in preceding residues.
Steric Hindrance from the Growing Chain The increasing size of the peptide can sterically hinder reagent access.Increase the deprotection time or consider using a stronger base like DBU for the problematic cycles.[8][12]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of this compound
  • Resin Swelling: Swell the peptide-resin in DMF (10-15 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF (10 mL per gram of resin) to the swollen resin. Agitate the slurry at room temperature for 1-2 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation: Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines.

Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
  • Resin Swelling: Swell the peptide-resin in DMF as described in Protocol 1.

  • Solvent Removal: Drain the DMF.

  • Deprotection Cocktail: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Deprotection: Add the DBU/piperidine solution to the resin (10 mL per gram of resin).

  • Agitation: Agitate the mixture at room temperature for 2-5 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Repeat (Optional): For very difficult sequences, repeat steps 4-6.

  • Washing: Wash the resin extensively with DMF (7-10 times).

  • Confirmation: Perform a Kaiser test.

Visualizing the Workflow

Fmoc_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection Cycle cluster_verification Verification cluster_troubleshooting Troubleshooting Swell_Resin Swell Peptide-Resin in DMF (30-60 min) Initial_Deprotection Initial Deprotection (20% Piperidine/DMF, 1-2 min) Swell_Resin->Initial_Deprotection Second_Deprotection Second Deprotection (20% Piperidine/DMF, 10-20 min) Initial_Deprotection->Second_Deprotection Drain Wash_Resin Wash Resin with DMF (5-7x) Second_Deprotection->Wash_Resin Drain Kaiser_Test Kaiser Test Wash_Resin->Kaiser_Test Troubleshoot Incomplete Deprotection? - Extend Time - Use DBU Cocktail - Check Reagents Kaiser_Test->Troubleshoot Negative/Weak Result next_step Proceed to Coupling Step Kaiser_Test->next_step Positive Result Troubleshoot->Initial_Deprotection Implement Solution

Sources

Preventing side reactions with Fmoc-Deg-OH in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fmoc-Deg-OH

Introduction: Navigating the Challenges of Incorporating this compound

Fmoc-L-diethylglycine (this compound) is a non-proteinogenic amino acid prized in peptide chemistry for its ability to induce specific conformational constraints and enhance proteolytic stability. Its unique structure, featuring two ethyl groups on the α-carbon, imparts significant steric bulk. While beneficial for the final peptide's properties, this steric hindrance presents a considerable challenge during solid-phase peptide synthesis (SPPS), primarily manifesting as slow and inefficient coupling reactions.

This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting and preventing common side reactions associated with this compound. We move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to ensure the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary difficulty in using this compound in SPPS?

The core challenge is the severe steric hindrance around the carboxyl group. The two ethyl groups on the α-carbon physically obstruct the approach of the N-terminal amine of the resin-bound peptide chain. This leads to significantly slower coupling kinetics compared to standard proteinogenic amino acids. Incomplete coupling is the most frequent failure mode, resulting in deletion sequences (peptides lacking the Deg residue) which can be difficult to separate from the target peptide.

Q2: What are the most common side reactions when coupling this compound?

The primary side reactions are not unique to this compound itself but are consequences of the harsh conditions required to force the coupling reaction to completion:

  • Deletion Sequence Formation: This is the most common issue, arising from incomplete coupling.

  • Racemization/Epimerization: The prolonged coupling times and use of potent activating agents can increase the risk of racemization at the C-terminal residue of the growing peptide chain to which this compound is being coupled.[1]

  • Side Reactions from Coupling Reagents: High-energy activating agents, like HATU or HBTU, used in excess can lead to unwanted modifications. A notable side reaction is the guanidinylation of the free N-terminal amine by the tetramethyluronium moiety of the coupling reagent.[1]

Q3: Can I use standard coupling reagents like DIC/HOBt for this compound?

While combinations like Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are effective for many standard couplings, they often lack the reactivity required to achieve complete incorporation of sterically demanding residues like this compound in a reasonable timeframe.[2] Their use is likely to result in low yields and significant deletion sequences. More potent aminium/uronium or phosphonium-based reagents are strongly recommended.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a problem/cause/solution format.

Problem 1: Low Yield of Target Peptide & Presence of a Major Deletion Sequence (-Deg)
  • Probable Cause (A): Incomplete Coupling Reaction. The coupling time was insufficient, or the activation method was not potent enough to overcome the steric hindrance of this compound.

  • Solution (A):

    • Optimize Coupling Reagent: Switch to a high-efficiency aminium/uronium salt like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). These reagents form highly reactive acyl-uronium species, accelerating the reaction.[1]

    • Increase Equivalents & Pre-activation: Use a higher excess of this compound and coupling reagents (e.g., 3-5 equivalents). Crucially, pre-activate the this compound with the coupling reagent and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) for 2-5 minutes before adding the mixture to the resin.[3]

    • Extend Coupling Time: Increase the reaction time significantly. While standard couplings may take 1-2 hours, this compound may require 4 hours to overnight coupling.[3]

    • Perform a Double Coupling: After the initial coupling, wash the resin and repeat the entire coupling procedure with a fresh solution of activated this compound.

  • Probable Cause (B): Incomplete Fmoc-Deprotection of the Preceding Residue. If the N-terminal amine is not fully deprotected, no coupling can occur at that site. While less common, aggregation or difficult sequences can sometimes hinder the deprotection step.[4]

  • Solution (B):

    • Confirm Deprotection: Before coupling this compound, perform a qualitative test (e.g., Kaiser test or Chloranil test for secondary amines like Proline) on a small sample of resin beads to ensure the complete removal of the previous Fmoc group. A positive Kaiser test (dark blue beads) indicates a free primary amine.

    • Extend Deprotection: Increase the time for the second piperidine treatment during Fmoc removal (e.g., from 15 minutes to 20-30 minutes).[5]

Problem 2: Appearance of a +141 Da Adduct on the N-terminus
  • Probable Cause: Guanidinylation Side Reaction. This occurs when using excess HATU/HBTU and base. The activating agent can react with the free N-terminal amine of the peptide, forming a stable guanidinium group (+141 Da for the tetramethylguanidinium adduct) and capping the chain.

  • Solution:

    • Control Stoichiometry: Avoid using a large excess of the coupling reagent and base. While an excess is needed, find the minimum required for complete coupling (typically 3-4 equivalents).

    • Use HCTU or COMU: Reagents like HCTU are sometimes reported to have a lower propensity for this side reaction compared to HBTU/HATU.

    • Prioritize Pre-activation: Pre-activating the acid for a few minutes allows the reactive species to form and react with the intended carboxyl group before it has a prolonged opportunity to react with the peptide's N-terminus upon addition.

Data & Reagent Comparison

For sterically hindered amino acids, the choice of coupling reagent is critical. The following table summarizes the performance of common activators.

Coupling ReagentClassRelative ReactivityRacemization RiskKey Considerations & Side Products
DIC / Oxyma Pure CarbodiimideModerateLowLow reactivity for hindered couplings.[2] Urea byproduct is soluble.
HBTU Aminium/UroniumHighModerateCan cause guanidinylation of the N-terminus.[1]
HATU Aminium/UroniumVery HighLowGenerally superior to HBTU for difficult couplings due to the 7-azabenzotriazole core.[1] Risk of guanidinylation.
HCTU Aminium/UroniumVery HighLowHigh reactivity similar to HATU; often with fewer side reactions.[1]
PyBOP PhosphoniumHighLowDoes not form guanidinylation adducts.[2] Generates carcinogenic HMPA as a byproduct.

Visual Workflow & Mechanism Diagrams

Troubleshooting Workflow for this compound Coupling Failure

G start Low Yield of Deg-Peptide (Confirmed by MS) kaiser_test Perform Kaiser Test on resin before Deg coupling start->kaiser_test kaiser_pos Kaiser Test Positive (Blue Beads) kaiser_test->kaiser_pos  Free Amine Present kaiser_neg Kaiser Test Negative (Yellow Beads) kaiser_test->kaiser_neg  Fmoc Group Remains coupling_issue Problem: Incomplete Coupling kaiser_pos->coupling_issue deprotect_issue Problem: Incomplete Deprotection Solution: Extend piperidine treatment and re-test. kaiser_neg->deprotect_issue strategy Select Optimized Coupling Strategy coupling_issue->strategy reagent Use HATU or HCTU (3-5 eq.) strategy->reagent time Extend Coupling Time (4h to overnight) strategy->time double_couple Perform Double Coupling strategy->double_couple reanalyze Re-synthesize and Analyze Crude Product by MS/HPLC reagent->reanalyze time->reanalyze double_couple->reanalyze G cluster_0 Reactants cluster_1 Side Reaction peptide R'-...-NH2 Peptide N-Terminus adduct R'-...-NH-C(=N(CH3)2)N(CH3)2+ Guanidinylated Peptide (+141 Da) peptide:f0->adduct:f0 Nucleophilic Attack on Uronium Carbon hatu HATU (Excess) hatu->adduct:f0

Caption: Undesired guanidinylation side reaction with excess HATU.

Experimental Protocol: Optimized Coupling of this compound

This protocol assumes a 0.1 mmol synthesis scale on a suitable solid support (e.g., Rink Amide resin). Adjust volumes and quantities accordingly for different scales.

Materials:

  • Resin with N-terminal amine deprotected (0.1 mmol)

  • This compound (e.g., 0.4 mmol, 4 eq.)

  • HATU (e.g., 0.39 mmol, 3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (e.g., 0.8 mmol, 8 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel for manual or automated synthesis

Procedure:

  • Resin Preparation:

    • Ensure the resin from the previous step has been fully deprotected (confirmed with a Kaiser test) and washed thoroughly with DMF (at least 5 times) to remove residual piperidine.

  • Preparation of Coupling Solution (Pre-activation):

    • In a separate clean, dry vial, dissolve this compound (4 eq.) and HATU (3.9 eq.) in anhydrous DMF (approx. 2 mL for 0.1 mmol scale).

    • Add DIPEA (8 eq.) to the solution.

    • Agitate the mixture at room temperature for 3 minutes . The solution may change color. This is the activated amino acid solution. Causality Note: Pre-activation ensures the formation of the highly reactive O-acylisourea intermediate before the solution is exposed to the resin's free amine, maximizing coupling efficiency and minimizing side reactions. [3]

  • Coupling Reaction:

    • Drain the DMF from the washed resin in the reaction vessel.

    • Immediately add the pre-activated this compound solution to the resin.

    • Agitate the mixture via nitrogen bubbling, orbital shaking, or wrist-action shaking.

    • Allow the reaction to proceed for a minimum of 4 hours at room temperature. For particularly difficult sequences, this can be extended overnight.

  • Monitoring and Post-Coupling Wash:

    • After the coupling period, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates a complete reaction.

    • If the test is positive (blue beads), the coupling is incomplete. Drain the vessel and proceed to Step 5 (Double Coupling).

    • If the test is negative, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove all excess reagents and byproducts.

  • (Optional but Recommended) Double Coupling:

    • If the initial coupling was incomplete or as a precautionary measure, repeat steps 2 and 3 with a fresh batch of reagents.

    • After the second coupling, wash the resin as described in Step 4.

  • Chain Elongation:

    • Proceed to the standard Fmoc-deprotection step for the newly added Deg residue to continue peptide chain elongation.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Packman, L. C. (1994). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Tetrahedron Letters, 35(43), 7959-7962.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Aspartimide formation in Fmoc-based solid-phase peptide synthesis: a review. Journal of Peptide Science, 13(12), 767-776.
  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting aspartimide formation in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. (General strategies applicable to demanding syntheses).
  • Carpino, L. A., El-Faham, A., & Albericio, F. (1995). Racemization-suppressing additives in peptide synthesis. Tetrahedron, 51(32), 8825-8838. (Discusses additives like HOAt found in HATU).
  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(11), 13986-14002.
  • Nowick, J.S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

Sources

Technical Support Center: Improving the Yield of Peptides Containing Fmoc-Deg-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address challenges and improve yields when synthesizing peptides containing the sterically hindered amino acid, Fmoc-Diethylglycine-OH (Fmoc-Deg-OH).

Introduction: The Challenge of Incorporating Diethylglycine (Deg)

This compound is an α,α-disubstituted amino acid, a class of unnatural amino acids known for introducing unique conformational constraints into peptides, which can enhance metabolic stability and receptor affinity.[1][2] However, the two ethyl groups on the α-carbon create significant steric hindrance. This bulkiness physically obstructs the formation of the amide bond during solid-phase peptide synthesis (SPPS), often leading to slow reaction rates, incomplete couplings, and consequently, low yields of the target peptide.[1][3][4][5]

This guide is designed to provide you, a Senior Application Scientist, with the field-proven insights and technical protocols necessary to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide synthesis yield so low after trying to incorporate this compound?

Low yields are the most common issue when incorporating this compound. The primary cause is steric hindrance . The bulky diethyl side chain shields the carboxylic acid from activation and hinders its approach to the N-terminal amine of the growing peptide chain on the solid support.[5][6] This leads to a sluggish and often incomplete coupling reaction, resulting in deletion sequences where the Deg residue is missing.

Q2: My standard coupling protocol (e.g., using DIC/HOBt) is failing for this compound. Which coupling reagents should I use instead?

Standard carbodiimide-based reagents like DIC are often not potent enough to overcome the steric barrier of this compound.[5][7] For sterically hindered residues, more powerful uronium/aminium or phosphonium salt-based reagents are highly recommended.[8][9]

  • Aminium/Uronium Salts: Reagents like HATU , HCTU , and COMU are known for their high reactivity and ability to facilitate rapid amide bond formation with minimal side reactions.[8][10][11] HATU is often preferred for its efficiency in difficult couplings.[7][11]

  • Phosphonium Salts: PyBOP is another excellent choice that provides a good balance of reactivity and stability, with a low propensity for racemization. A key advantage over aminium salts is the absence of the potential for guanidinylation side reactions.[8][9][11]

Q3: How can I confirm that the this compound coupling step is complete?

The Kaiser test (or ninhydrin test) is a critical and simple colorimetric assay to qualitatively monitor the presence of free primary amines on the resin.[12]

  • Positive Result (Blue/Purple Beads): Indicates that free amines are still present, meaning the coupling reaction is incomplete.

  • Negative Result (Yellow/Colorless Beads): Suggests the coupling is complete, and you can proceed to the next deprotection step.[7][13][14]

It is essential to perform a Kaiser test after the coupling of a sterically hindered residue like Deg.

Q4: Besides changing the coupling reagent, what other protocol modifications can improve the yield?

Several strategies can be employed to drive the coupling reaction to completion:

  • Increase Reagent Excess: Use a higher excess of this compound and the coupling reagent, typically 3-5 equivalents relative to the resin's loading capacity.[12][15]

  • Extend Coupling Time: Allow the reaction to proceed for a longer duration, for example, 2-4 hours or even overnight, to ensure maximum incorporation.[7][12]

  • Perform a Double Coupling: After the initial coupling reaction, wash the resin and then perform a second coupling with a fresh solution of activated this compound. This is a highly effective strategy for difficult couplings.[7][12]

  • Increase Temperature: Cautiously increasing the reaction temperature (e.g., to 30-40°C) can enhance coupling efficiency. However, this must be carefully monitored as it can also increase the risk of racemization.[7]

Troubleshooting Guide

This section provides a systematic workflow to diagnose and resolve poor coupling efficiency when working with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Positive Kaiser Test after Coupling (Blue/Purple Beads)1. Suboptimal Coupling Reagent: The activator is not potent enough for the sterically hindered Deg residue. 2. Inadequate Reaction Time/Conditions: Insufficient time or reagent concentration to complete the reaction. 3. Peptide Aggregation: The growing peptide chain on the resin is folding or aggregating, blocking access to the N-terminal amine.[16]1. Switch to a Potent Reagent: Immediately switch to HATU, HCTU, or PyBOP for the coupling step.[5][8] 2. Optimize & Recouple: Perform a "double coupling" with 3-5 equivalents of this compound and the new coupling reagent for at least 2 hours.[7][12] 3. Disrupt Aggregation: If aggregation is suspected (common in sequences >7-8 residues), consider using a more polar solvent mixture or incorporating pseudoproline dipeptides in the sequence prior to the difficult coupling.[17]
Low Purity/Yield of Final Peptide with Deletion Sequence (-Deg) 1. Incomplete Coupling: The primary cause is an incomplete coupling reaction that was not addressed during synthesis. 2. Premature Chain Termination: Unreacted amines from the failed Deg coupling may have been capped in a subsequent step.1. Re-synthesize with Optimized Protocol: The most reliable solution is to restart the synthesis using the optimized protocols described in this guide (potent coupling reagent, double coupling, extended time). 2. Implement In-Process Controls: Routinely use the Kaiser test after coupling this compound to ensure completion before proceeding.[12]
Resin Shrinking or Clumping during Synthesis Severe On-Resin Aggregation: The peptide chains are collapsing and self-associating via hydrogen bonds, preventing solvent and reagent penetration.1. Change Solvents: Switch to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or add a small percentage of a chaotropic agent. 2. Utilize Aggregation-Disrupting Amino Acids: Proactively incorporate pseudoproline dipeptides or DMB-protected amino acids into the peptide backbone to disrupt secondary structure formation.[17]
Troubleshooting Workflow Diagram

Below is a logical workflow for addressing incomplete coupling of this compound.

troubleshooting_workflow start Positive Kaiser Test (Incomplete Coupling) action1 Action 1: Review & Optimize Reagents - Switch to HATU, HCTU, or PyBOP - Use 3-5 equivalents start->action1 Initial Strategy Review action2 Action 2: Extend Coupling Time - Increase reaction to 2-4 hours - Monitor with Kaiser test action1->action2 Still Incomplete action3 Action 3: Perform Double Coupling - After initial coupling, wash and recouple with fresh reagents action2->action3 Still Incomplete capping (Optional) Capping - If coupling remains incomplete, cap unreacted amines with acetic anhydride action3->capping Still Incomplete end_success Negative Kaiser Test (Proceed to Deprotection) action3->end_success Coupling Complete capping->end_success Capped & Proceed

Caption: Troubleshooting workflow for poor this compound coupling.

Experimental Protocols

Protocol 1: Optimized Coupling of this compound

This protocol is designed for the efficient incorporation of sterically hindered amino acids like this compound using HATU.

Materials:

  • Peptide-resin with free N-terminal amine

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reagents for Kaiser Test

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (confirmed by a positive Kaiser test before this protocol) and the resin has been thoroughly washed with DMF (5-7 times).[16]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[16]

  • First Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 2 hours.

  • Monitoring (Mid-point): Take a small sample of resin beads and perform a Kaiser test.[7]

    • If the test is negative (yellow beads), proceed to step 7.

    • If the test is positive (blue/purple beads), proceed to step 5.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 times) to remove byproducts and unreacted reagents.

  • Second Coupling (Double Coupling): Repeat steps 2 and 3 to perform a second coupling with fresh reagents for another 2 hours.

  • Final Monitoring: Perform a final Kaiser test. A negative result confirms the completion of the coupling.

  • Final Washing: Wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to prepare for the next Fmoc deprotection step.[13][14]

Protocol 2: Kaiser Test for Monitoring Coupling Completion

This colorimetric test is essential for qualitatively assessing the presence of free primary amines on the resin.[7]

Reagents:

  • Solution A: 5 g Ninhydrin in 100 mL ethanol

  • Solution B: 80 g Phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine

Procedure:

  • Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

  • Add 2-3 drops of each Solution A, Solution B, and Solution C to the tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads:

    • Blue/Purple: Positive result (incomplete coupling).

    • Yellow/Colorless: Negative result (complete coupling).

Data Summary: Recommended Coupling Reagents for this compound
Reagent ClassExample ReagentRecommended UseKey AdvantagesPotential Issues
Aminium/Uronium Salt HATU First choice for sterically hindered couplings.Very high reactivity, fast kinetics, minimizes racemization.[7][11]Higher cost. Potential for guanidinylation if used in large excess.[11]
HCTU Excellent alternative to HATU.High reactivity, often comparable to HATU.Higher cost.
Phosphonium Salt PyBOP Strong choice for hindered couplings, especially when avoiding guanidinylation is critical.High efficiency, low racemization, no guanidinylation side reaction.[8][11]Byproduct (HMPA from the related BOP reagent) can be toxic, though PyBOP avoids this.[8][9]
Carbodiimide DIC/OxymaPure® Not recommended for initial attempts with this compound. Use only if other reagents are unavailable and with extended reaction times.Cost-effective. OxymaPure is a safer alternative to HOBt.[5][11]Slower reaction kinetics, often insufficient for highly hindered couplings.[5][11]
Synthesis Workflow Diagram

This diagram outlines the critical cycle for incorporating this compound within a standard SPPS workflow.

spss_cycle deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) wash1 2. DMF Wash deprotection->wash1 kaiser_pre 3. Kaiser Test (Check) Should be POSITIVE wash1->kaiser_pre coupling 4. Optimized Coupling (this compound, HATU, DIPEA) Perform Double Coupling if needed kaiser_pre->coupling wash2 5. DMF/DCM Wash coupling->wash2 kaiser_post 6. Kaiser Test (Confirm) Must be NEGATIVE wash2->kaiser_post next_cycle Proceed to Next Cycle kaiser_post->next_cycle

Sources

Technical Support Center: Navigating HPLC Purification of Fmoc-Deg-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists and researchers encountering challenges with the High-Performance Liquid Chromatography (HPLC) purification of peptides incorporating Nα-Fmoc-α,α-diethylglycine (Fmoc-Deg-OH). The unique structural characteristics of this synthetic amino acid—namely the bulky, hydrophobic N-terminal Fmoc protecting group combined with the sterically hindered and hydrophobic α,α-diethylglycine residue—present a distinct set of purification hurdles.

This guide is structured in a practical question-and-answer format to directly address the common issues you may face, providing not just solutions but also the underlying scientific rationale to empower your method development and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Poor Peak Shape & Resolution

Question 1: My peptide containing this compound shows significant peak broadening and tailing during RP-HPLC. What are the primary causes?

Answer: Peak broadening and tailing for these specific peptides are multifactorial, stemming from their pronounced hydrophobicity and potential for aggregation.

  • Hydrophobic Interactions: The combination of the large, non-polar Fmoc group and the diethylglycine moiety leads to very strong hydrophobic interactions with the C18 stationary phase.[1] This can result in slow desorption kinetics, causing the peptide to "drag" along the column, leading to broad peaks.

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with any polar or charged functional groups on your peptide. While this compound itself is neutral, other residues in your sequence (like Arginine or Lysine) can engage in these secondary interactions, causing peak tailing.[2]

  • Peptide Aggregation: this compound containing peptides are highly prone to self-association and aggregation, both in solution and on the column.[3][4] Aggregates behave differently chromatographically than the monomeric peptide, often resulting in broad, misshapen, or even multiple peaks corresponding to different aggregation states.

  • On-column Precipitation: Due to their limited solubility in aqueous mobile phases, these peptides can precipitate at the head of the column upon injection, especially if the initial mobile phase has a high aqueous content. This leads to a slow re-dissolution process as the organic modifier concentration increases, resulting in broad and tailing peaks.[5]

Question 2: How can I improve the peak shape and resolution for my this compound peptide?

Answer: Improving peak shape requires a systematic optimization of several HPLC parameters to counteract the issues described above.

Protocol 1: Mobile Phase Optimization for Improved Peak Shape

  • Increase Trifluoroacetic Acid (TFA) Concentration:

    • Rationale: TFA acts as an ion-pairing agent. It masks the residual silanol groups on the stationary phase, minimizing secondary interactions. For highly hydrophobic or basic peptides, a standard 0.1% TFA concentration may be insufficient.

    • Action: Increase the TFA concentration in both Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) to 0.15% or even 0.2%.[][7] This can significantly sharpen peaks by improving interaction consistency.

  • Introduce an Alternative Organic Modifier:

    • Rationale: While acetonitrile is the standard, other organic solvents can alter selectivity and improve solubility. Isopropanol, for instance, is a stronger solvent for hydrophobic peptides.

    • Action: Try adding 5-10% isopropanol to your Mobile Phase B (Acetonitrile with 0.1% TFA). This can enhance the elution of very hydrophobic peptides and disrupt on-column aggregation.[8]

  • Optimize the Gradient Slope:

    • Rationale: A shallow gradient is crucial for resolving complex peptide mixtures.[8][9] For highly retentive peptides like those with this compound, a very shallow gradient prevents the peptide from eluting too abruptly, which can improve separation from closely eluting impurities.

    • Action: After an initial scouting gradient (e.g., 5-95% B in 20 minutes), identify the approximate elution percentage of your target peptide. Design a new, shallower gradient around that point (e.g., a 0.5% per minute change in Mobile Phase B).[2]

Table 1: Mobile Phase Additive Troubleshooting

Issue ObservedParameter to AdjustRecommended Starting PointRationale
Peak TailingTFA ConcentrationIncrease from 0.1% to 0.15-0.2%Suppresses silanol interactions more effectively.[][7]
Broad PeaksOrganic ModifierAdd 5-10% Isopropanol to AcetonitrileImproves solubility and elution of hydrophobic peptides.[8]
Poor ResolutionGradient SlopeDecrease to 0.5-1% B/minIncreases separation time between closely eluting species.[2][9]

Question 3: Would adjusting the column temperature help with my purification?

Answer: Absolutely. Temperature is a powerful yet often underutilized tool in peptide HPLC.

  • Mechanism of Action: Increasing the column temperature (e.g., to 40-60°C) has several beneficial effects. It reduces the viscosity of the mobile phase, which lowers backpressure and improves mass transfer, leading to sharper peaks.[10][11] Crucially, elevated temperatures can disrupt the secondary structures and aggregation of peptides, promoting a more uniform interaction with the stationary phase.[10][12]

  • Practical Steps:

    • Start with an ambient temperature run as a baseline.

    • Increase the column temperature in increments of 10°C (e.g., 40°C, 50°C, 60°C).

    • Analyze the chromatograms for changes in retention time, peak shape, and resolution. Be aware that selectivity and elution order can change with temperature.[8]

    • Ensure your column and peptide are stable at the tested temperatures. Most modern silica-based columns are stable up to 60-70°C.[12]

Diagram 1: Troubleshooting Workflow for Poor Peak Shape

Start Poor Peak Shape (Broadening/Tailing) TFA Increase TFA Concentration (e.g., to 0.15%) Start->TFA Temp Increase Column Temperature (e.g., to 50-60°C) TFA->Temp Gradient Optimize Gradient (Make it shallower) Temp->Gradient Solvent Modify Organic Phase (Add Isopropanol) Gradient->Solvent Check Is Peak Shape Improved? Solvent->Check Check->TFA No, Iterate End Optimized Method Check->End Yes

Caption: A systematic approach to troubleshooting poor peak shape.

Category 2: Solubility and Sample Preparation

Question 4: I'm having trouble dissolving my crude this compound peptide for injection. What solvents should I use?

Answer: The poor solubility of these peptides is a major challenge, often stemming from the hydrophobicity of the Fmoc group and the peptide sequence itself.[13] Injecting a sample that is not fully dissolved is a primary cause of on-column precipitation and poor chromatography.

  • Recommended Solvents:

    • Initial Attempt: Start with a solvent that matches your initial mobile phase, such as 5-10% acetonitrile in water with 0.1% TFA.

    • Stronger Solvents: If solubility is poor, you can use small amounts of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to dissolve the peptide initially.[14][15]

    • Crucial Dilution Step: After dissolving in a strong organic solvent like DMSO, you must dilute the sample with your initial mobile phase (e.g., Mobile Phase A) to reduce the solvent strength before injection. Injecting a sample in a solvent significantly stronger than the mobile phase will cause severe peak distortion.[2]

Protocol 2: Sample Preparation for Poorly Soluble Peptides

  • Weigh out the crude peptide into a clean vial.

  • Add the minimum volume of DMSO required to fully dissolve the peptide. Sonicate briefly if necessary.

  • Slowly add Mobile Phase A (e.g., 95% Water, 5% Acetonitrile, 0.1% TFA) to the dissolved sample with vortexing, until you reach your desired final concentration. Aim for the final DMSO concentration to be as low as possible.

  • If any precipitation occurs upon dilution, the concentration is too high. You will need to inject a larger volume of a more dilute solution.

  • Filter the final solution through a 0.22 µm syringe filter before injection to remove any particulates.[16]

Category 3: Peptide Aggregation

Question 5: I suspect my peptide is aggregating, leading to multiple peaks or a very broad elution profile. How can I confirm and mitigate this?

Answer: Aggregation is a common consequence of the intermolecular hydrogen bonding that can occur between peptide chains, a problem often exacerbated by hydrophobic residues.[4]

  • Confirmation of Aggregation:

    • Vary Sample Concentration: Inject a series of dilutions of your peptide. If aggregation is occurring, you may see a change in the chromatogram, with the proportion of aggregate peaks decreasing at lower concentrations.

    • Temperature Studies: As mentioned earlier, increasing the column temperature can often disrupt aggregates, leading to a single, sharper peak.[10]

  • Mitigation Strategies:

    • Chaotropic Agents: In severe cases, for preparative runs, the addition of a small amount of a chaotropic agent like Guanidine Hydrochloride (GuHCl) to the sample solvent can help disrupt aggregates before injection. Note: This is not suitable for analytical runs where the salt will interfere.

    • Disruptive Solvents: Incorporating solvents known to disrupt secondary structures, such as hexafluoroisopropanol (HFIP), in the sample preparation can be effective. However, HFIP is highly corrosive and must be used with caution and flushed thoroughly from the system.

Diagram 2: Logic for Addressing Peptide Aggregation

Start Suspected Aggregation (Multiple/Broad Peaks) Test_Conc Inject Diluted Sample Start->Test_Conc Test_Temp Increase Column Temperature Start->Test_Temp Result_Conc Profile Changes? Test_Conc->Result_Conc Result_Temp Peak Sharpens? Test_Temp->Result_Temp Confirm Aggregation Confirmed Result_Conc->Confirm Yes Result_Temp->Confirm Yes Mitigate_Temp Use Elevated Temp for Purification Confirm->Mitigate_Temp Mitigate_Solvent Modify Sample Solvent (e.g., add Isopropanol) Confirm->Mitigate_Solvent End Improved Separation Mitigate_Temp->End Mitigate_Solvent->End

Caption: Decision process for confirming and mitigating aggregation.

References

  • Mant, C. T., & Hodges, R. S. (2007).
  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • GenScript. (n.d.). Impact of TFA - A Review.
  • YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase.
  • Delvaux, C., et al. (2024). Fundamental investigation of impact of water and TFA additions in peptide sub/supercritical fluid separations.
  • Omizzur. (n.d.). TFA Removal From Peptides.
  • CEM Corporation. (2024). Greening Peptide Purification Through Use of Elevated Temperatures.
  • Gilar, M., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited.
  • Karas, M., et al. (n.d.).
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • Eghbali, A., et al. (2020). Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temperature Prior to Nano RP-HPLC-MS/MS. Molecules.
  • ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?.
  • LCGC. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right.
  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
  • Hichrom. (n.d.). HPLC Troubleshooting Guide.
  • Lösungsfabrik. (2017). HPLC: What to do in case of peaks being too broad?.
  • National Center for Biotechnology Information. (n.d.). Fmoc-Gly-OH.
  • Aapptec Peptides. (n.d.). This compound, N-Fmoc-alpha, alpha-diethylglycine.
  • Nowick, J. S. (n.d.).
  • Walker, J. M. (Ed.). (1994). HPLC of Peptides and Proteins. In: Basic Protein and Peptide Protocols. Humana Press.
  • Le-Dévédec, F., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
  • Li, Y., et al. (2015). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. Chemical Science.
  • Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. Journal of Nanobiotechnology.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.
  • Ball, H. L., & Mascagni, P. (n.d.). Purification of large peptides using chemoselective tags.
  • National Center for Biotechnology Information. (n.d.). Fmoc-Glu-OH.
  • de la Torre, B. G., & Albericio, F. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-Cys-OH: From Chemical Properties to Industrial Production.
  • AAPPTec. (n.d.). Peptide Purification.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.

Sources

Technical Support Center: Prevention of Fmoc-Deg-OH Racemization During Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address and prevent the racemization of Fmoc-diethylglycine (Fmoc-Deg-OH) during the critical activation step in solid-phase peptide synthesis (SPPS). Due to its α,α-disubstituted nature, this compound presents unique challenges, and maintaining its stereochemical integrity is paramount for the synthesis of pure, biologically active peptides.

Introduction to the Challenge

Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a significant side reaction in peptide synthesis. For α,α-disubstituted amino acids like diethylglycine, this process is more accurately termed epimerization if one chiral center is inverted. However, for the purposes of this guide, we will use the common term "racemization." This loss of stereochemical purity during the activation and coupling of an amino acid can lead to the incorporation of the incorrect stereoisomer into the peptide sequence.[1] The resulting diastereomeric impurities are often difficult to separate from the target peptide and can dramatically alter its three-dimensional structure, biological activity, and therapeutic efficacy.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism leading to the racemization of Fmoc-protected amino acids during activation?

A1: The most prevalent pathway for racemization of N-Fmoc protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] The activation of the carboxyl group makes the α-proton acidic. This proton can be abstracted by a base, leading to the formation of a planar, achiral enolate intermediate. Subsequent, non-stereospecific reaction of this intermediate with the incoming amine results in a mixture of both L- and D-isomers being incorporated into the peptide.[2] A less common mechanism, direct enolization, can also occur under strongly basic conditions.[1]

Q2: Why are some amino acids, like Cysteine and Histidine, more prone to racemization?

A2: Amino acids such as Cysteine (Cys) and Histidine (His) are particularly susceptible to racemization.[3][4][5] For Histidine, the imidazole ring in its side chain can facilitate the abstraction of the α-proton, promoting racemization.[6] Cysteine's side chain can also participate in side reactions that increase its susceptibility to racemization.[7][8] While this compound is not as notoriously prone to racemization as Cys or His, its sterically hindered nature can slow down the coupling reaction, providing a greater opportunity for the activated intermediate to racemize.[9]

Q3: How does temperature affect racemization?

A3: Elevated temperatures accelerate most chemical reactions, including the pathways that lead to racemization.[1][2] While higher temperatures, often employed in microwave-assisted peptide synthesis, can improve coupling efficiency for difficult sequences, they also significantly increase the risk of racemization, especially for sensitive amino acids.[3][4] It has been shown that lowering the coupling temperature can limit racemization.[7]

Troubleshooting Guide: High Racemization of this compound

If you are observing significant diastereomeric impurities in your peptide containing a diethylglycine residue, follow this troubleshooting workflow to diagnose and resolve the issue.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent and the use of additives are critical in suppressing racemization.

Problem: Your current coupling reagent is promoting oxazolone formation.

Solution:

  • Carbodiimides with Additives: Combinations like N,N'-Diisopropylcarbodiimide (DIC) with an additive such as OxymaPure® or 1-Hydroxybenzotriazole (HOBt) are highly recommended.[10][11] These additives act as activated ester intermediates that are less prone to racemization than the intermediates formed with carbodiimides alone.[5][12]

  • Phosphonium and Uronium Reagents: While highly efficient, reagents like HBTU, HATU, and PyBOP can increase the risk of racemization when used with strong, unhindered bases.[12][13] If using these reagents, it is crucial to pair them with a suitable base and minimize pre-activation time.[14] For particularly challenging couplings, COMU has been shown to be highly effective with low racemization levels, especially when paired with a hindered base.[2][15]

Step 2: Assess the Base Used in the Coupling Reaction

The base plays a pivotal role in the racemization pathway by abstracting the α-proton.[2]

Problem: The use of a strong, sterically unhindered base is promoting racemization.

Solution:

  • Avoid Strong, Unhindered Bases: Bases like N,N-diisopropylethylamine (DIPEA) are commonly used but can significantly promote racemization.[2][12]

  • Utilize Weaker, Sterically Hindered Bases: Weaker bases with increased steric hindrance are less likely to abstract the α-proton.[15] Consider using 2,4,6-trimethylpyridine (TMP, also known as collidine) or N-methylmorpholine (NMM).[15][16] Studies have shown that using TMP can significantly reduce racemization compared to DIPEA.[2][15]

Step 3: Optimize Your Experimental Protocol

Procedural details can have a substantial impact on the level of racemization.[2]

Problem: Prolonged pre-activation times and elevated temperatures are increasing the risk of epimerization.

Solution:

  • Minimize Pre-activation Time: Add the activated this compound solution to the resin immediately after preparation.[2][9] An in situ activation approach, where the coupling reagent is added to the mixture of the amino acid and resin, is often the best strategy.

  • Control the Temperature: Perform the coupling reaction at room temperature.[2] If using a microwave synthesizer, consider reducing the coupling temperature to 50°C or lower for the this compound residue.[7]

Visualization of Racemization Pathways and Prevention

Racemization_Prevention cluster_problem Problem: Racemization Pathways cluster_solution Solution: Prevention Strategies Fmoc_AA This compound Activated_Ester Activated Ester Fmoc_AA->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_Ester->Oxazolone + Strong Base (e.g., DIPEA) - H⁺ (α-proton abstraction) Desired_Peptide Desired Peptide (Chirally Pure) Activated_Ester->Desired_Peptide Desired Pathway Racemic_Peptide Diastereomeric Peptide Oxazolone->Racemic_Peptide + Amine Attack Fmoc_AA_S This compound Activated_Ester_S Activated Ester (e.g., DIC/Oxyma) Fmoc_AA_S->Activated_Ester_S + Optimized Reagents Activated_Ester_S->Desired_Peptide + Amine Attack (Hindered Base, e.g., TMP) (Room Temp, Min. Pre-activation)

Caption: Workflow illustrating racemization via oxazolone formation and preventative strategies.

Quantitative Data on Racemization

While specific data for this compound is limited, studies on other racemization-prone amino acids provide valuable insights into the impact of reagents and conditions.

Coupling ReagentBase% Correct Diastereomer (Peptide A)% Correct Diastereomer (Peptide B)
HATUDIPEA7475
HBTUDIPEA7475
PyBOPDIPEA7676
HATUTMP9393
COMUTMP>98>98
DEPBTDIPEA8991

Data adapted from a study on the racemization of Phenylglycine.[2] Peptide A: Bz-(L)-Phe-(L)-Phg-NH2, Peptide B: Bz-(L)-Arg-(L)-Phg-NH2. This table clearly demonstrates the significant impact of both the activator and the base on minimizing racemization.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using COMU and TMP

This protocol is highly recommended for sterically hindered amino acids like this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • COMU (3 equivalents)

  • 2,4,6-Trimethylpyridine (TMP) (6 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes. Drain the DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound and COMU in DMF.

  • Coupling Reaction: Add the TMP to the activation solution and immediately add the entire mixture to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Low-Racemization Coupling using DIC and OxymaPure®

This protocol is a reliable and cost-effective method for minimizing racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • OxymaPure® (3 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the deprotected peptide-resin in DMF for at least 30 minutes. Drain the DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound and OxymaPure® in DMF.

  • Coupling Reaction: Add DIC to the amino acid/additive solution. Allow for a brief pre-activation of 1-2 minutes, then immediately add the solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using the Kaiser test.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Analytical Verification of Racemization

To quantify the extent of racemization, the final peptide can be analyzed by chiral amino acid analysis. This typically involves total hydrolysis of the peptide followed by derivatization of the resulting amino acids with a chiral reagent (e.g., Marfey's reagent) and analysis by HPLC or LC-MS.[9][17][18]

Troubleshooting_Workflow Start High Diastereomeric Impurity Detected CheckReagents Step 1: Evaluate Coupling Reagents - Using HBTU/HATU/PyBOP? Start->CheckReagents SwitchReagents Switch to DIC/Oxyma or COMU CheckReagents->SwitchReagents Yes CheckBase Step 2: Assess Base - Using DIPEA? CheckReagents->CheckBase No SwitchReagents->CheckBase SwitchBase Switch to a weaker, hindered base (e.g., TMP, NMM) CheckBase->SwitchBase Yes CheckProtocol Step 3: Optimize Protocol - Long pre-activation? - Elevated temperature? CheckBase->CheckProtocol No SwitchBase->CheckProtocol ModifyProtocol Minimize pre-activation time (in situ) Couple at room temperature CheckProtocol->ModifyProtocol Yes End Racemization Minimized CheckProtocol->End No ModifyProtocol->End

Caption: Troubleshooting workflow for addressing high levels of racemization.

By systematically evaluating and optimizing these key parameters—coupling reagents, base, and reaction conditions—researchers can effectively prevent the racemization of this compound and ensure the synthesis of high-purity peptides.

References

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]
  • Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532-7541. [Link]
  • American Chemical Society.
  • Wikipedia.
  • Sohma, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Zhang, H., et al. (2010). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Analytical Chemistry, 82(24), 10252-10259. [Link]
  • ResearchGate. (2008).
  • Yoshiya, T., et al. (2018). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 24(11), e3118. [Link]
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. [Link]
  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
  • ChemRxiv. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. [Link]
  • ResearchGate.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
  • Luxembourg Bio Technologies. (2016). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. [Link]
  • Stephen, L. (1991). AMINO ACID RACEMIZATION.
  • ResearchGate. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]
  • El-Sawy, E. R., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(6), 361-367. [Link]
  • MDPI. (2021).
  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Amino Acids, 47(11), 2271-2283. [Link]
  • ACS Figshare. (2022). Suppression of Simultaneous Fmoc-His(Trt)

Sources

Technical Support Center: Troubleshooting Incomplete Fmoc Removal from N-Fmoc-alpha,alpha-diethylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from N-Fmoc-alpha,alpha-diethylglycine (Fmoc-Deg-OH) during solid-phase peptide synthesis (SPPS). The unique steric hindrance of this α,α-disubstituted amino acid often leads to incomplete deprotection, resulting in truncated sequences and purification difficulties. This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles.

Troubleshooting Guide: Incomplete Fmoc Deprotection of N-Fmoc-α,α-diethylglycine

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: My Kaiser test is negative (or weakly positive) after the standard Fmoc deprotection step for N-Fmoc-α,α-diethylglycine. What's happening and how can I fix it?

Answer:

A negative or weak Kaiser test indicates the absence or low concentration of free primary amines on the resin, signaling incomplete Fmoc group removal.[1][2] The primary culprit is the significant steric hindrance posed by the two ethyl groups at the α-carbon of diethylglycine.[3][4] This bulkiness physically obstructs the piperidine base from efficiently abstracting the acidic proton on the fluorenyl ring, which is the initial step in the β-elimination deprotection mechanism.[5][6]

Immediate Troubleshooting Steps:

  • Extend Deprotection Time: The standard 1-3 minute initial deprotection followed by a 10-20 minute second deprotection may be insufficient.[1] Increase the duration of the second deprotection step to 30-60 minutes. For particularly stubborn cases, even longer times may be necessary.

  • Increase Deprotection Temperature: Gently warming the reaction vessel to 30-40°C can increase the kinetic energy of the molecules, facilitating piperidine's access to the sterically hindered Fmoc group.[2]

  • Employ a Stronger Base Cocktail: For extremely difficult deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective.[1][2][7] A common and effective cocktail is 2% DBU and 2-5% piperidine in DMF.[1][8] The DBU is a more potent base for the initial proton abstraction, while piperidine acts as a scavenger for the resulting dibenzofulvene (DBF) byproduct.[6]

Question 2: I've tried extending the deprotection time and using DBU, but my HPLC analysis of the crude peptide still shows a significant deletion sequence corresponding to the missed diethylglycine coupling. What other factors could be at play?

Answer:

If you've addressed the immediate deprotection conditions and still face issues, consider these secondary factors that can exacerbate the problem of incomplete Fmoc removal:

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, especially in hydrophobic sequences.[1][9] This aggregation can physically block reagent access to the N-terminal Fmoc group.[1][10] N-Fmoc-α,α-diethylglycine itself can contribute to this issue due to its hydrophobicity.

  • Poor Resin Swelling: The solid support must be adequately swollen for reagents to penetrate the polymer matrix and reach the growing peptide chains.[1] Inadequate swelling can severely limit deprotection efficiency.

  • Suboptimal Reagent Quality: The purity and freshness of your reagents are critical. Degraded piperidine or DMF containing impurities can negatively impact deprotection efficiency.[1][11]

Solutions to Consider:

  • Solvent Choice: Switch from DMF to N-methyl-2-pyrrolidone (NMP). NMP is a more polar solvent with superior solvating properties, which can help disrupt peptide aggregation and improve resin swelling.[11][12]

  • Chaotropic Agents: In severe cases of aggregation, the addition of chaotropic agents like a low percentage of guanidinium chloride to the deprotection solution can help break up secondary structures.

  • Microwave-Assisted Synthesis: Microwave energy can accelerate the deprotection process and help overcome aggregation-related issues by providing localized heating.[13]

Question 3: How can I quantitatively monitor the efficiency of Fmoc deprotection from N-Fmoc-α,α-diethylglycine?

Answer:

While the Kaiser test is a useful qualitative check, a quantitative method will give you a more precise measure of deprotection efficiency. The most common method is UV-Vis spectrophotometry.[2][5] This technique relies on measuring the absorbance of the dibenzofulvene-piperidine adduct, which is formed when the cleaved Fmoc group reacts with piperidine.[5] This adduct has a characteristic UV absorbance maximum around 301 nm.[5][14]

By collecting the filtrate from the deprotection step, diluting it to a known volume, and measuring its absorbance, you can use the Beer-Lambert law (A = εcl) to calculate the amount of Fmoc group removed.[2][5] This can be compared to the theoretical loading of your resin to determine the deprotection percentage.

Summary of Deprotection Monitoring Techniques:

Technique Type Principle Application
Kaiser Test QualitativeColorimetric detection of free primary amines.[1]Rapid check for reaction completion after deprotection.[1]
UV-Vis Spectroscopy QuantitativeMeasures UV absorbance of the DBF-piperidine adduct.[5][15]Determining resin loading and monitoring deprotection efficiency.[5]
HPLC/Mass Spectrometry QuantitativeAnalysis of a small, cleaved sample of the peptide-resin.Confirms the presence and quantity of deletion sequences in the crude product.[10]

Experimental Protocols

Protocol 1: Enhanced DBU/Piperidine Fmoc Deprotection for Sterically Hindered Residues

This protocol is designed for the efficient removal of the Fmoc group from N-Fmoc-α,α-diethylglycine and other sterically challenging amino acids.

  • Resin Swelling: Swell the peptide-resin in high-quality DMF or NMP for at least 30-60 minutes in a suitable reaction vessel.[7] Drain the solvent.

  • Initial Deprotection: Prepare a solution of 2% (v/v) DBU and 5% (v/v) piperazine in NMP.[8] Add this solution to the resin.

  • Agitation: Agitate the resin mixture for 5-10 minutes at room temperature.[8]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the DBU/piperazine solution and agitate for an additional 20-30 minutes.

  • Wash: Thoroughly wash the resin with NMP (5-7 times) to remove all traces of the deprotection reagents and the dibenzofulvene adduct.[7]

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of free primary amines, indicating complete deprotection.[1]

  • Proceed: The resin is now ready for the subsequent amino acid coupling step.

Protocol 2: Quantitative UV-Vis Monitoring of Fmoc Deprotection

This protocol allows for the quantitative determination of Fmoc group removal.

  • Collect Filtrate: During the deprotection steps (from Protocol 1 or your standard protocol), collect all the effluent containing the cleaved Fmoc group into a volumetric flask of a known volume (e.g., 25 mL or 50 mL).[2]

  • Dilute to Volume: Dilute the collected filtrate to the mark with the same solvent used for deprotection (e.g., DMF or NMP). Ensure the solution is thoroughly mixed.[5]

  • Prepare Blank: Prepare a blank solution by taking the same volume of the deprotection cocktail (e.g., 20% piperidine in DMF) and diluting it to the same final volume with the solvent.[15]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of the diluted filtrate at ~301 nm against the prepared blank.[5][16]

  • Calculate Resin Loading: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the DBF-piperidine adduct.

    • A = Measured absorbance

    • ε = Molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹)[13]

    • c = Concentration (mol/L)

    • l = Path length of the cuvette (typically 1 cm)

    The calculated concentration can then be used to determine the moles of Fmoc group removed and, subsequently, the loading of your peptide-resin.

Diagrams

FmocDeprotection cluster_mechanism Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction (Rate-Limiting Step for Deg) Fmoc_Peptide->Proton_Abstraction Piperidine Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) + CO2 Elimination->DBF Free_Amine H2N-Peptide-Resin Elimination->Free_Amine Adduct DBF-Piperidine Adduct DBF->Adduct Piperidine Piperidine Piperidine->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

TroubleshootingWorkflow Start Incomplete Fmoc Removal (Negative Kaiser Test) Check_Conditions Initial Troubleshooting Start->Check_Conditions Extend_Time Extend Deprotection Time (30-60 min) Check_Conditions->Extend_Time Yes Advanced_Troubleshooting Advanced Troubleshooting Check_Conditions->Advanced_Troubleshooting No Re_Test Re-run Deprotection & Kaiser Test Extend_Time->Re_Test Increase_Temp Increase Temperature (30-40°C) Increase_Temp->Re_Test Stronger_Base Use Stronger Base (e.g., 2% DBU/Piperidine) Stronger_Base->Re_Test Re_Test->Advanced_Troubleshooting Negative Success Deprotection Complete Proceed to Coupling Re_Test->Success Positive Change_Solvent Switch to NMP Advanced_Troubleshooting->Change_Solvent Yes Failure Still Incomplete Consult Specialist Advanced_Troubleshooting->Failure No Change_Solvent->Re_Test Microwave Use Microwave Synthesis Microwave->Re_Test Check_Reagents Verify Reagent Quality Check_Reagents->Re_Test

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is N-Fmoc-α,α-diethylglycine particularly difficult to deprotect? A1: The two ethyl groups on the α-carbon create significant steric bulk around the nitrogen atom. This steric hindrance physically impedes the approach of the piperidine base, making the initial and rate-limiting step of proton abstraction much slower than for sterically unhindered amino acids.[3][4][17]

Q2: Can I just use a much higher concentration of piperidine? A2: While increasing the concentration of piperidine might seem like a straightforward solution, it can lead to increased side reactions, such as aspartimide formation, especially with sensitive sequences.[5][13] It is generally more effective to use a stronger, non-nucleophilic base like DBU in combination with piperidine or piperazine.[7][18]

Q3: Are there any alternatives to piperidine for Fmoc deprotection? A3: Yes, several alternatives to piperidine have been explored.[13][18] Piperazine is a common alternative that can be less prone to causing certain side reactions.[7][13] As mentioned, DBU is a powerful catalyst for deprotection but must be used with a scavenger like piperidine or piperazine to trap the DBF byproduct.[7][8]

Q4: Does the choice of solid support resin affect Fmoc deprotection? A4: Yes, the properties of the resin are important. A resin with good swelling characteristics in your chosen solvent will allow for better reagent penetration and more efficient reactions, including deprotection.[1] If you are experiencing issues, ensure your resin is swelling properly.

Q5: What is the impact of incomplete Fmoc deprotection on my final peptide? A5: Incomplete Fmoc deprotection prevents the next amino acid in the sequence from being coupled. This results in the formation of a deletion sequence, where one or more amino acids are missing from the final peptide.[1] These impurities can be very difficult to separate from the desired full-length peptide, leading to lower purity and overall yield.[1][19]

References

  • YouTube. (2022-01-07). Deprotecting Fmoc Group Mechanism | Organic Chemistry.
  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Standard Conditions for Fmoc Group Removal with Piperidine in Solid-Phase Peptide Synthesis.
  • Góngora-Benítez, M., et al. (2016).
  • Rasmussen, L. K., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of Fmoc-Tyr(Me)-OH in Solid-Phase Peptide Synthesis.
  • Fields, G. B. (2025). Methods for Removing the Fmoc Group.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • ACS GCI Pharmaceutical Roundtable. (2025). Deprotection.
  • PubMed. (n.d.). Incomplete Fmoc deprotection in solid-phase synthesis of peptides.
  • Zinieris, N., et al. (2005). Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution.
  • Fields, G. B. (1995). Methods for Removing the Fmoc Group.
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • PubMed. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • Charbonneau, D. M., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
  • BenchChem. (2025).
  • de la Torre, B. G., & Albericio, F. (2020). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
  • ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • PubMed. (2001).
  • Semantic Scholar. (n.d.). Incomplete Fmoc deprotection in solid-phase synthesis of peptides.
  • BenchChem. (2025). Technical Support Center: Fmoc Deprotection in Peptide Synthesis.
  • Chen, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • University of Washington. (n.d.). Solid Phase Peptide Synthesis (SPPS) and Mass Spectrometry Analysis.
  • UCI Chemistry. (n.d.).
  • PubMed. (1986). Synthesis of alpha-thiophenylglycine peptides. Novel peptide substrates useful in the study of microbial peptide transport.
  • ResearchGate. (2021).
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • MDPI. (2016).
  • ChemRxiv. (n.d.). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis.

Sources

Technical Support Center: Managing Steric Hindrance of Fmoc-Deg-OH in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating Fmoc-Deg-OH (N-Fmoc-α,α-diethylglycine) into their synthetic workflows. The unique steric bulk of this α,α-disubstituted amino acid presents significant challenges to standard coupling protocols. This document provides in-depth troubleshooting advice, validated protocols, and the mechanistic rationale behind our recommendations to empower you to overcome these synthetic hurdles.

Part 1: Understanding the Challenge: The "Why" Behind Difficult Couplings

What is this compound?

This compound, or N-Fmoc-α,α-diethylglycine, is an unnatural amino acid characterized by two ethyl groups on its α-carbon[1][2]. This substitution creates a neo-pentyl-like environment around the carboxylic acid, leading to extreme steric hindrance.

  • Structure: C₂₁H₂₃NO₄[1][2]

  • Molecular Weight: 353.42 g/mol [1][2]

  • Key Feature: The α,α-diethyl substitution is the primary source of steric bulk, physically obstructing the approach of reagents to the carboxyl group.

The Mechanics of Steric Hindrance in SPPS

In solid-phase peptide synthesis (SPPS), the formation of a peptide bond requires the nucleophilic attack of a free N-terminal amine on an activated carboxylic acid. Steric hindrance from bulky residues, like this compound, impedes this process in several ways[3][4]:

  • Shielding the Reaction Center: The bulky ethyl groups and the large Fmoc protecting group physically block the carboxyl carbon, making it difficult for the coupling reagent to form the active ester.

  • Obstructing Nucleophilic Attack: Even if the active ester is formed, the same bulky groups obstruct the path of the incoming N-terminal amine of the resin-bound peptide.

  • Slowing Reaction Kinetics: These physical barriers increase the activation energy of the reaction, dramatically slowing down the rate of amide bond formation[5]. Standard coupling times are often insufficient to achieve complete reaction[5].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my Kaiser test still blue after coupling this compound?

A blue color in a Kaiser test indicates the presence of unreacted primary amines on the resin[6][7][8]. For a sterically hindered residue like this compound, a positive Kaiser test is a common sign that the coupling reaction was incomplete due to the significant steric barrier it presents[3][8].

Q2: Can I use standard coupling reagents like HBTU or DIC?

While standard reagents may work for less demanding couplings, they are often insufficient for highly hindered amino acids like this compound[5][9]. More potent activating agents are required to form a highly reactive ester that can overcome the steric barrier[5].

Q3: Is double coupling enough to solve the problem?

Double coupling, which is repeating the coupling step with fresh reagents, is a good first step when a positive Kaiser test is observed[3][8]. However, for this compound, a simple double coupling with a standard reagent may still be insufficient. Success often requires a combination of a more powerful reagent, optimized conditions, and potentially longer reaction times[5].

Q4: Will heating the reaction help? What are the risks?

Yes, increasing the temperature can provide the necessary kinetic energy to overcome the activation barrier of a sterically hindered coupling. Microwave-assisted synthesis is particularly effective for this purpose[10][11][12]. However, heating carries a risk of side reactions, most notably racemization of the activated amino acid[5]. This risk must be balanced against the potential benefit.

Q5: What is "capping," and when should I do it?

Capping is the process of acetylating any unreacted N-terminal amines on the peptide chain after a coupling step[3][13][14]. This is crucial after a failed or incomplete coupling. By capping the unreacted sites, you prevent the formation of deletion sequences (peptides missing an amino acid), which are often very difficult to separate from the target peptide during purification[3][13]. Capping is typically done with acetic anhydride[13][14][15].

Part 3: Troubleshooting Guide: From Problem to Protocol

This section provides a systematic, causality-driven approach to troubleshooting failed this compound couplings.

Scenario: Your Kaiser test is positive (blue) after the first coupling of this compound.

This confirms that unreacted primary amines are present on your resin. Do not proceed to the next deprotection step.

G start Initial Coupling of this compound kaiser_test Perform Kaiser Test start->kaiser_test kaiser_pos Result: Positive (Blue) kaiser_test->kaiser_pos Incomplete kaiser_neg Result: Negative (Yellow) kaiser_test->kaiser_neg Complete capping Step 1: Cap Unreacted Amines (Acetic Anhydride) kaiser_pos->capping proceed Proceed to Fmoc Deprotection kaiser_neg->proceed recouple Step 2: Re-couple with High-Potency Strategy capping->recouple final_kaiser Perform Final Kaiser Test recouple->final_kaiser final_kaiser->proceed Complete consult Consult Advanced Strategies (e.g., Acyl Fluoride) final_kaiser->consult Incomplete

Caption: Troubleshooting workflow for incomplete coupling.

Step 1: Capping Protocol (Immediate Action)

Why: To terminate deletion sequences and simplify final purification[13]. Uncapped chains will react in subsequent steps, creating impurities that are difficult to remove.

Protocol:

  • After the failed coupling, wash the resin thoroughly with DMF (3x) to remove residual reagents.

  • Prepare a fresh capping solution: Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v).

  • Add the capping solution to the resin and agitate at room temperature for 30 minutes.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Verification: Perform another Kaiser test. It should now be negative (yellow), confirming all amines are capped[3].

Step 2: High-Potency Re-coupling Strategy

Why: Standard reagents are not sufficient. You must increase the reactivity of the activated ester to overcome the steric shield of this compound. Uronium/aminium salts based on HOAt or Oxyma are superior for this task[16][17].

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is highly effective for hindered couplings because it forms a very reactive OAt-ester, and the reaction is facilitated by anchimeric assistance from the pyridine nitrogen[17][18][19].

Protocol:

  • Pre-activation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Equivalents are relative to the resin loading.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to your capped and washed resin.

  • Allow the coupling to proceed for at least 2 hours at room temperature. For extremely difficult cases, extend the time to 4 hours or overnight[5].

COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is an excellent, safer alternative to HATU, as it is based on the non-explosive OxymaPure leaving group[16][20][21]. It often shows reactivity comparable to or exceeding HATU[16][20].

Protocol:

  • Pre-activation: In a separate vessel, dissolve this compound (4 eq.), COMU (3.9 eq.), and DIPEA (8 eq.) in DMF.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated solution to the resin.

  • Couple for 2-4 hours at room temperature.

Microwave energy can dramatically accelerate slow coupling reactions by providing efficient and uniform heating, often driving difficult couplings to completion in minutes[10][11][12][22].

Protocol:

  • Use the pre-activation mixture from Option A (HATU) or B (COMU).

  • Add the activated solution to the resin in a microwave-safe vessel.

  • Perform the coupling in a peptide synthesizer with microwave capability (e.g., 10 minutes at 75-90°C)[12][23].

  • Caution: Ensure your synthesizer's methods are optimized to minimize potential racemization at elevated temperatures.

Step 3: Final Verification

After the re-coupling step, wash the resin thoroughly and perform a final Kaiser test. A negative (yellow) result indicates a successful coupling, and you may proceed with your synthesis[8][24]. If the test remains positive, more advanced strategies may be required, such as converting the amino acid to an acyl fluoride[5][25].

Part 4: Data Summary & Reagent Comparison

For efficient protocol design, it is critical to select the appropriate coupling reagent. The following table compares common reagents for their effectiveness in hindered couplings.

ReagentActivating GroupRelative PotencyKey Advantages & Use CasesCautions
DIC/DCC CarbodiimideLowInexpensive, useful for routine, non-hindered couplings.Not potent enough for residues like this compound[5].
HBTU/PyBOP OBt EsterModerateBetter than carbodiimides, a common workhorse reagent.Often insufficient for severely hindered or α,α-disubstituted amino acids[5].
HATU/PyAOP OAt EsterVery HighExcellent for hindered couplings, low racemization risk due to HOAt leaving group[17][19].More expensive; based on potentially explosive HOAt[16].
COMU Oxyma EsterVery HighComparable or superior reactivity to HATU; much safer (non-explosive base)[16][20][21]. Excellent solubility[21].Can have lower stability in DMF solution over time compared to HATU[26].
TFFH Acyl FluorideExtremely HighForms highly reactive acyl fluorides in situ. Excellent for the most challenging couplings[5][25][27].Requires specific protocols and anhydrous conditions[25].

Part 5: Mechanistic Visualization

Understanding the physical interactions at a molecular level can clarify why specific strategies are necessary.

G cluster_0 Resin-Bound Peptide cluster_1 Sterically Hindered Amino Acid Resin Resin Peptide Peptide Chain Amine N-Terminal -NH2 COOH Activated -COOH* Amine->COOH Nucleophilic Attack (Slow & Obstructed) Fmoc Fmoc Deg Deg (α,α-diethyl)

Caption: Steric hindrance from this compound blocking the N-terminal amine.

References

  • BenchChem. (2025). Dealing with incomplete coupling in solid-phase peptide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. BenchChem Technical Support.
  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • BenchChem. (2025). Technical Support Center: Capping Unreacted Sites in Solid-Phase Peptide Synthesis. BenchChem Technical Support.
  • Wenxuecity. (2023).
  • Common Organic Chemistry.
  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. [Link]
  • Aapptec Peptides. Kaiser Test (Ninhydrin Test). Aapptec Technical Support. [Link]
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support.
  • Fiveable. Kaiser Test Definition. Fiveable Organic Chemistry. [Link]
  • Wikipedia.
  • BenchChem. (2025). Kaiser test for monitoring incomplete coupling of modified amino acids. BenchChem Technical Support.
  • Lee, N. (2022). Peptide Hand Synthesis Part 6: Capping. YouTube. [Link]
  • BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem Technical Support.
  • Aapptec Peptides. Coupling Reagents.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. [Link]
  • Isidro-Llobet, A., et al. (2009). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Amino Acids, Peptides and Proteins in Organic Chemistry (Vol. 4). [Link]
  • El-Faham, A., & Albericio, F. (2011). COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science, 17(5), 323-332. [Link]
  • BenchChem. (2025). Kaiser Test Technical Support Center: Troubleshooting and FAQs. BenchChem Technical Support.
  • Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Aapptec Peptides. This compound, N-Fmoc-alpha, alpha-diethylglycine. [Link]
  • Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11629-11634. [Link]
  • JoVE. (2024). An Inexpensive Adaptation of a Commercial Microwave Reactor for Solid Phase Peptide Synthesis. [Link]
  • National Center for Biotechnology Information. (2007). Introduction to Peptide Synthesis. In Current Protocols in Protein Science. [Link]
  • Google Patents. (2021). Capping of unprotected amino groups during peptide synthesis.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
  • Palasek, S. S., et al. (2007). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy. Journal of Peptide Science, 13(3), 143-148. [Link]
  • BenchChem. (2025). Technical Support Center: Preventing Incomplete Coupling with Pseudoproline Dipeptides. BenchChem Technical Support.

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Fmoc-Deg-OH by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(9-Fluorenylmethoxycarbonyl)-α,α-diethylglycine (Fmoc-Deg-OH) is a sterically hindered, non-proteinogenic amino acid derivative crucial for the synthesis of peptides with unique conformational properties.[1] As with any building block used in solid-phase peptide synthesis (SPPS), its purity and structural integrity are paramount to achieving the desired final peptide with high fidelity. The presence of even minor impurities can lead to the formation of deletion sequences, capped peptides, or peptides with unintended modifications, complicating purification and compromising biological activity.[2] This guide provides an in-depth comparison of two orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. We present field-proven experimental protocols, detailed data interpretation, and a comparative analysis to establish a robust quality control workflow for researchers, scientists, and drug development professionals.

The Critical Role of this compound Characterization

This compound, with a molecular formula of C₂₁H₂₃NO₄ and a molecular weight of 353.4 g/mol , is a white solid used to introduce conformational constraints in peptide structures.[1][3][4] Its α,α-disubstituted nature makes it a valuable tool for creating peptides with enhanced stability and specific secondary structures. However, the synthesis and storage of Fmoc-amino acids can introduce several process-related impurities.[5] Rigorous analytical characterization is not merely a quality check but a prerequisite for reproducible and successful peptide synthesis. This guide focuses on the two cornerstone techniques for this purpose: NMR for unequivocal structure elucidation and MS for precise molecular weight verification and sensitive impurity profiling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is an unparalleled technique for determining the precise molecular structure of a compound. It provides detailed information about the chemical environment, connectivity, and relative quantity of magnetically active nuclei, such as ¹H and ¹³C.

Experimental Protocol: NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[6]

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis.[6]

  • Transfer the sample to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for Fmoc-amino acids due to its excellent solubilizing power for both the nonpolar Fmoc group and the polar carboxylic acid.[6][7] Chloroform-d (CDCl₃) is a viable alternative if solubility is sufficient.

  • Cap the tube and gently agitate or vortex until the sample is fully dissolved.

Data Acquisition:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a standard single-pulse experiment is sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[6]

Data Interpretation: Decoding the Spectra

¹H NMR Spectrum Analysis: The ¹H NMR spectrum of this compound has several characteristic regions. The absence of a signal in the typical α-H region (around δ 4.0 ppm) is a key indicator of the α,α-disubstituted nature of diethylglycine.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Carboxylic Acid (COOH)~12.5 (DMSO-d₆)Broad Singlet (br s)1HChemical shift is concentration and solvent dependent.
Fmoc Aromatic7.8-7.9Doublet (d)2HProtons adjacent to the fused ring system.[6][8]
Fmoc Aromatic7.6-7.7Doublet (d)2H[6][9]
Fmoc Aromatic7.3-7.45Multiplet (m)4HRemaining aromatic protons.[6][9]
Fmoc CH & CH₂4.2-4.4Multiplet (m)3HMethylene and methine protons of the fluorenylmethoxy group.[6][9]
Diethylglycine (CH₂)~1.8-2.0Quartet (q)4HThe two methylene groups of the ethyl substituents.
Diethylglycine (CH₃)~0.9-1.1Triplet (t)6HThe two methyl groups of the ethyl substituents.

¹³C NMR Spectrum Analysis: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Assignment Expected Chemical Shift (δ, ppm) Notes
Carboxylic Acid (C=O)175-178[10][11]
Urethane (C=O)155-157Characteristic of the Fmoc protecting group.[6]
Fmoc Aromatic (quaternary)140-145[10][12]
Fmoc Aromatic (CH)120-128[10][12]
Fmoc CH₂65-67[9]
Diethylglycine α-Carbon (quaternary)58-62A key quaternary carbon signal.
Fmoc CH46-48[9]
Diethylglycine (CH₂)25-30
Diethylglycine (CH₃)8-12
Strengths and Limitations of NMR
  • Strengths:

    • Unambiguous Structure Confirmation: Provides definitive proof of molecular structure and connectivity.

    • Quantitative Analysis: Integration of ¹H NMR signals allows for the relative quantification of the compound and major impurities.

    • Non-destructive: The sample can be recovered after analysis.

  • Limitations:

    • Lower Sensitivity: May not detect impurities present at very low levels (<0.1%).

    • Signal Overlap: In complex molecules, signal overlap in the ¹H NMR spectrum can complicate interpretation.

    • Insensitive to Certain Impurities: Trace amounts of impurities like acetic acid are often difficult to detect and quantify by ¹H NMR.

Mass Spectrometry (MS): Molecular Weight and Purity Verification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, it serves to verify the molecular weight and to detect and identify trace-level impurities with high sensitivity. Electrospray Ionization (ESI) is the most common ionization technique for this class of molecules.[13]

Experimental Protocol: ESI-MS Analysis

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase of the LC-MS system.

Data Acquisition (LC-MS):

  • Chromatography: Couple the mass spectrometer to an HPLC system, typically with a C18 column. This allows for the separation of impurities prior to MS analysis.[14]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient runs from 5% to 95% B over 15-20 minutes.[14][15]

  • Mass Spectrometry:

    • Ionization Mode: ESI, in both positive and negative ion modes for comprehensive analysis.

    • Mass Analyzer: A high-resolution mass analyzer such as Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements.

    • Scan Range: Scan a range of m/z 100-1000.

Data Interpretation: Analyzing the Mass Spectrum

The primary goal is to identify the molecular ion corresponding to this compound (MW = 353.41).

  • Positive Ion Mode: Look for the protonated molecule [M+H]⁺ at m/z 354.42 and common adducts like the sodium adduct [M+Na]⁺ at m/z 376.40.

  • Negative Ion Mode: Look for the deprotonated molecule [M-H]⁻ at m/z 352.40.

Identifying Common Impurities: MS is exceptionally sensitive for detecting common impurities found in Fmoc-amino acid preparations.[16]

Potential Impurity Description Expected [M+H]⁺ (m/z)
H-Deg-OHFree diethylglycine (incomplete protection).[5]132.1
Fmoc-Deg-DipeptideSelf-coupling of this compound.[5]467.5
Fmoc-β-Ala-OHImpurity from Fmoc-OSu reagent.[16][17]312.3
Dibenzofulvene (DBF)Byproduct of premature Fmoc deprotection.167.2
Strengths and Limitations of MS
  • Strengths:

    • High Sensitivity: Excellent for detecting trace impurities, often at ppm levels.

    • Accurate Mass Measurement: High-resolution MS (HRMS) can confirm the elemental composition.

    • High Throughput: LC-MS analysis is relatively fast.

  • Limitations:

    • No Structural Connectivity: Cannot distinguish between isomers and provides limited information on the specific location of atoms.

    • Ionization Suppression: The presence of salts or other components in the sample can suppress the signal of the analyte.

    • Relative Quantification: Quantification can be challenging without appropriate standards for each impurity.

Comparative Analysis: NMR vs. MS for QC

NMR and MS are not competing but highly complementary techniques. A robust QC strategy leverages the strengths of both.

Parameter NMR Spectroscopy Mass Spectrometry Verdict
Primary Information Molecular Structure & ConnectivityMolecular Weight & FormulaComplementary
Specificity Very High (distinguishes isomers)Moderate (depends on fragmentation)NMR is superior
Sensitivity Moderate (typically >0.1%)Very High (ppm to ppb)MS is superior
Quantitative Ability Good (relative quantification via ¹H)Semi-quantitative (without standards)NMR is more direct
Throughput LowerHigher (especially with LC)MS is faster
Impurity ID Good for major impuritiesExcellent for trace impuritiesComplementary

Recommended Analytical Workflow

For comprehensive quality assurance of this compound, a two-tiered approach is recommended. This ensures both structural integrity and high purity, validating the material for its use in cGMP or research-grade peptide synthesis.

Fmoc_Deg_OH_QC_Workflow cluster_0 Tier 1: Initial Screening & Identity cluster_1 Tier 2: In-depth Structural Verification cluster_2 Decision & Release sample Incoming This compound Batch lcms LC-MS Analysis sample->lcms Dilute & Inject nmr ¹H and ¹³C NMR Spectroscopy lcms->nmr If Mass OK data_analysis Data Review: - Correct Mass? - Purity > 99%? - Correct NMR Structure? lcms->data_analysis Mass & Purity Data nmr->data_analysis Structural Data pass Release for Synthesis data_analysis->pass All Criteria Met fail Reject Batch / Repurify data_analysis->fail Criteria Not Met

Caption: Recommended QC workflow for this compound.

Conclusion

The characterization of this compound is a critical step in ensuring the successful synthesis of high-quality peptides. While both NMR spectroscopy and mass spectrometry are powerful analytical tools, they provide different and complementary information. NMR serves as the gold standard for unequivocal structural confirmation, verifying that the correct molecule has been synthesized. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity for verifying the molecular weight and for detecting and identifying trace-level impurities that could be detrimental to peptide synthesis. The implementation of an integrated analytical workflow that leverages the strengths of both techniques is essential for any researcher, scientist, or drug development professional working with synthetic peptides.

References

  • BenchChem. (2025). Purity issues and common impurities in Fmoc-D-Arg(Pbf)-OH.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). N,N-Diethylglycine. PubChem. [Link]
  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • Creative Peptides. (n.d.).
  • Ghosh, C. K., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). Rapid Communications in Mass Spectrometry, 25(14), 1949-58. [Link]
  • Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.
  • Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
  • National Center for Biotechnology Information. (n.d.). N,N-Diethylglycine hydrochloride. PubChem. [Link]
  • EMBL-EBI. (n.d.). N,N-diethylglycine (CHEBI:80633). [Link]
  • Aapptec Peptides. (n.d.). This compound, N-Fmoc-alpha, alpha-diethylglycine.
  • ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. [Link]
  • Wynendaele, E., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 15-29. [Link]
  • ResearchGate. (2025).
  • ChemHelp ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • Aapptec Peptides. (n.d.). Fmoc-Dbg-OH [218926-48-8].
  • Unknown. (n.d.). 13C NMR Chemical Shift Table.
  • Digital CSIC. (n.d.).
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
  • ResearchGate. (2025). Thermal Cleavage of the Fmoc Protection Group. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Screening of Fmoc deprotection on standard amino acids and esters. [Link]
  • ResearchGate. (n.d.).
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
  • National Center for Biotechnology Information. (n.d.). Fmoc-Gly-OH. PubChem. [Link]
  • ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. [Link]
  • Royal Society of Chemistry. (n.d.). Fmoc Solid-Phase Synthesis of Protected C-terminal Modified Peptides by Formation of Backbone Cyclic Urethane Moiety.
  • UCI Chemistry. (n.d.).
  • NIH. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
  • NIH. (n.d.). Electrospray-Induced Mass Spectrometry Is Not Suitable for Determination of Peptidic Cu(II) Complexes. [Link]
  • NIH. (n.d.). High performance liquid chromatography-electrospray ionization mass spectrometric (LC-ESI-MS) methodology for analysis of amino acid energy substrates in microwave-fixed microdissected brain tissue. [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for Fmoc-Deg-OH Purity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the synthesis of peptides, the purity of the raw materials is paramount. Even minute impurities in building blocks like Fmoc-protected amino acids can lead to significant downstream issues, including the formation of undesired side-products that complicate purification and may alter the biological activity of the final peptide.[1] Fmoc-Deg-OH (N-Fmoc-α,α-diethylglycine) is a non-proteinogenic amino acid derivative prized for its ability to induce specific conformational constraints in peptides. This guide provides an in-depth comparison of HPLC-based methodologies for assessing the chemical purity of this compound, offering field-proven insights and detailed protocols to ensure the integrity of your synthesis.

The Critical Role of Purity in Peptide Synthesis

The quality of Fmoc-amino acids directly impacts the success of solid-phase peptide synthesis (SPPS).[2] Impurities can lead to truncated or deleted peptide sequences and the introduction of diastereomers, which are often difficult to separate from the target peptide.[3] A seemingly high purity value from a standard reversed-phase HPLC analysis does not always guarantee the absence of co-eluting impurities or enantiomeric contaminants.[1]

Common impurities in Fmoc-protected amino acids can arise from their synthesis and storage and include:[1][3]

  • Dipeptides (Fmoc-Xaa-Xaa-OH): These can lead to the insertion of an extra amino acid residue.[1][4]

  • β-Alanyl Impurities: Resulting from the rearrangement of the Fmoc-introducing reagent, these can cause the insertion of a β-alanine residue.[1][5]

  • Free Amino Acids: Incomplete Fmoc protection or degradation can lead to these impurities, which may cause double insertions.[4]

  • Side-chain Deprotected Fmoc-Amino Acids: These can lead to unwanted side-chain modifications.[1]

  • Residual Solvents and Reagents: Traces of reagents like acetic acid can act as capping agents, leading to truncated sequences.[3][6]

Comparative HPLC Methodologies for Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent technique for determining the chemical purity of Fmoc-amino acids due to its accuracy and robustness.[1] Below, we compare two common RP-HPLC methods and discuss their relative merits.

Method 1: Rapid Gradient for High-Throughput Screening

This method is ideal for quick purity checks of multiple samples. The fast gradient allows for a shorter run time but may not resolve all minor impurities.

Method 2: Extended Gradient for High-Resolution Analysis

This method provides superior separation of closely eluting impurities and is recommended for final quality control and in-depth analysis. The longer gradient and slower ramp-up in organic solvent allow for better resolution of minor peaks.

Data Presentation: Comparison of HPLC Methods
ParameterMethod 1: Rapid GradientMethod 2: Extended GradientJustification
Primary Use High-throughput screening, in-process controlFinal QC, impurity profiling, reference standard analysisMethod 2's longer run time provides the necessary resolution for detailed impurity analysis.
Run Time ~15 minutes~30 minutesA shorter run time in Method 1 allows for faster sample turnaround.
Resolution GoodExcellentThe slower gradient in Method 2 enhances the separation of closely eluting species.
Sensitivity HighVery HighSlower elution in Method 2 can lead to sharper peaks and improved detection of trace impurities.
Solvent Consumption LowerHigherThe longer run time of Method 2 necessitates greater solvent usage.

Experimental Protocols

Below are the detailed step-by-step methodologies for the described HPLC analyses.

Core Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample 1. Prepare Sample: Dissolve this compound in Diluent (e.g., 50% Acetonitrile/Water) to 1 mg/mL. prep_mobile_A 2. Prepare Mobile Phase A: 0.1% TFA in HPLC-grade Water. prep_mobile_B 3. Prepare Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile. filter_solutions 4. Filter & Degas: Filter all solutions through a 0.45 µm membrane filter and degas. equilibrate 5. Equilibrate System: Equilibrate the HPLC system with the initial mobile phase composition. filter_solutions->equilibrate inject 6. Inject Sample: Inject 5-10 µL of the prepared sample. run_gradient 7. Run Gradient Program: Execute the selected gradient (Rapid or Extended). detect 8. Detect: Monitor absorbance at a specified wavelength (e.g., 265 nm). integrate 9. Integrate Peaks: Integrate all peaks in the resulting chromatogram. detect->integrate calculate 10. Calculate Purity: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. Validation_Process Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Sources

A Tale of Two Helices: Fmoc-Deg-OH vs. Fmoc-Aib-OH in Modern Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Conformational Control and Beyond

For researchers, scientists, and drug development professionals navigating the intricate world of peptide therapeutics, the quest for structural stability and enhanced biological activity is paramount. The introduction of non-proteinogenic amino acids into peptide sequences has emerged as a powerful strategy to sculpt desired secondary structures, most notably the ubiquitous α-helix. Among the arsenal of available building blocks, α,α-disubstituted amino acids stand out for their profound impact on peptide conformation. This guide provides an in-depth, objective comparison of two prominent members of this class: Fmoc-Aib-OH (α-aminoisobutyric acid) and Fmoc-Deg-OH (diethylglycine).

While both are valued for their ability to induce helical folds, their nuanced differences in steric bulk and conformational preferences offer distinct advantages and challenges in peptide design. This guide will dissect these subtleties, providing experimental data and field-proven insights to empower you in making informed decisions for your next breakthrough peptide therapeutic.

The Architects of Helicity: A Structural Overview

At the heart of their helix-inducing prowess lies the unique α,α-disubstitution of both Aib and Deg. This structural feature sterically restricts the available Ramachandran space for the peptide backbone, funneling it towards helical (φ, ψ) dihedral angles.

G cluster_Aib Fmoc-Aib-OH cluster_Deg This compound Aib Deg

Figure 1: Chemical structures of Fmoc-Aib-OH and this compound.

As illustrated in Figure 1, the key distinction lies in the nature of the α-substituents: two methyl groups for Aib versus two ethyl groups for Deg. This seemingly minor difference has profound implications for their conformational preferences and, consequently, their application in peptide design.

Head-to-Head Comparison: Performance in Helical Peptide Design

The choice between Fmoc-Aib-OH and this compound is not merely a matter of preference but a strategic decision based on the desired helical characteristics and overall peptide properties. The following sections delve into a comparative analysis of their performance, supported by experimental evidence.

Helical Propensity: A Story of Consistency vs. Context

Fmoc-Aib-OH is widely regarded as a robust and consistent helix-inducer.[1][2] Its gem-dimethyl groups effectively constrain the peptide backbone, strongly favoring the formation of stable α-helical or 3₁₀-helical structures.[1] This high helical propensity is observed across a wide range of peptide sequences and solvent conditions.[3]

This compound , on the other hand, exhibits a more nuanced and "context-dependent" conformational behavior.[1][3] While it can certainly promote helical structures, it has also been shown to stabilize fully extended conformations in certain peptide sequences.[1][3] This chameleon-like nature can be both an advantage and a challenge. It offers the potential for more subtle conformational control but requires careful sequence design and experimental validation to achieve the desired helical outcome.

FeatureFmoc-Aib-OHThis compound
Helical Induction Strong and consistentContext-dependent; can also favor extended conformations
Steric Hindrance SignificantMore pronounced than Aib
Coupling Efficiency Can be challenging; requires optimized protocolsPotentially more challenging than Aib
Proteolytic Stability HighExpected to be high, but less documented
Solubility Impact Can decrease solubility in aqueous solutionsPotentially greater impact on solubility than Aib

Table 1: High-level comparison of Fmoc-Aib-OH and this compound in helical peptide design.

Proteolytic Stability: A Shield Against Degradation

A major hurdle in the development of peptide therapeutics is their susceptibility to enzymatic degradation. The incorporation of α,α-disubstituted amino acids provides a steric shield, hindering the approach of proteases and significantly enhancing the peptide's half-life in biological fluids.[1][4]

Both Aib and Deg, by virtue of their non-natural structures and bulky side chains, are expected to confer a high degree of proteolytic resistance. While the stabilizing effect of Aib is well-documented and extensively exploited in drug design, experimental data on the proteolytic stability of Deg-containing peptides is less abundant but follows the same principle of steric hindrance.[1][5][6][7][8]

Solubility: A Balancing Act

The introduction of hydrophobic residues, including α,α-dialkylated amino acids, can impact the overall solubility of a peptide, a critical factor for formulation and bioavailability. The hydrophobicity of the side chains plays a significant role here. With two ethyl groups, Deg is more hydrophobic than Aib with its two methyl groups. Consequently, the incorporation of Deg may lead to a greater decrease in aqueous solubility compared to Aib, a consideration that must be carefully managed during peptide design and formulation development.[9][10][11][12]

Experimental Workflows: From Synthesis to Structural Elucidation

The successful application of Fmoc-Aib-OH and this compound in peptide design hinges on robust experimental protocols for synthesis, purification, and structural characterization.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing these sterically hindered amino acids is typically performed using Fmoc-based solid-phase peptide synthesis (SPPS).[1][3][13]

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Fmoc_Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat for next amino acid Washing->Repeat n cycles Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing->Cleavage Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Figure 2: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step SPPS Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.[1][13]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with a 20% solution of piperidine in DMF for 5-15 minutes. Repeat this step once.[1][13]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HCTU, HATU, or DIC/Oxyma in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. For sterically hindered residues like Aib and Deg, a double coupling or extended reaction time may be necessary.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), for 2-4 hours.[1]

  • Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified using RP-HPLC on a C18 column.[14][15]

General RP-HPLC Protocol:

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile (ACN) with 0.1% TFA.

  • Chromatography:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% water/5% ACN with 0.1% TFA).

    • Inject the peptide sample.

    • Elute the peptide using a linear gradient of increasing ACN concentration.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final purified peptide.

Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[16][17][18][19][20]

CD_Spectra cluster_spectra Characteristic CD Spectra alpha-helix α-helix (negative bands at ~208 and ~222 nm) beta-sheet β-sheet (negative band at ~218 nm) random-coil Random Coil (negative band below 200 nm)

Figure 3: Characteristic CD spectra for different peptide secondary structures.

CD Spectroscopy Protocol:

  • Sample Preparation: Prepare a solution of the purified peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration (typically 0.1-0.2 mg/mL).[16]

  • Data Acquisition:

    • Record the CD spectrum in the far-UV region (e.g., 190-260 nm) at a controlled temperature.

    • Record a baseline spectrum of the buffer alone.

  • Data Processing:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Secondary Structure Estimation: Analyze the processed spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution algorithms.[21][22][23]

Conclusion: Making the Right Choice for Your Peptide Design

The selection between this compound and Fmoc-Aib-OH is a critical decision in the design of helical peptides with therapeutic potential. Fmoc-Aib-OH stands as a reliable and potent helix-inducer, making it an excellent choice when the primary goal is to enforce a stable helical conformation. Its effects are well-characterized, providing a high degree of predictability in peptide design.

This compound, with its larger ethyl groups, offers a more complex conformational landscape. Its context-dependent behavior can be leveraged for finer control over the peptide's secondary structure, potentially allowing for the design of peptides that can switch between helical and extended states. However, this increased conformational flexibility necessitates more extensive experimental validation to ensure the desired outcome.

Ultimately, the optimal choice will depend on the specific goals of the research or drug development program. For projects requiring robust and predictable helix formation, Fmoc-Aib-OH is a proven and dependable tool. For endeavors that may benefit from a more nuanced conformational control, and where the resources for more detailed structural analysis are available, this compound presents an intriguing alternative. As our understanding of the subtle interplay between amino acid structure and peptide conformation continues to grow, so too will our ability to rationally design the next generation of highly effective and stable peptide therapeutics.

References

  • Kaul, R., Banumathi, S., Velmurugan, D., Ravikumar, K., Balaji Rao, R., & Balaram, P. (2000). Context-dependent conformation of diethylglycine residues in peptides. Journal of Peptide Research, 55(4), 271-278.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry.
  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Aib-based peptide backbone as scaffolds for helical peptide mimics. Peptide Science, 60(6), 396-419.
  • Mtoz Biolabs. (n.d.). NMR Peptide Structure Analysis.
  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33-50.
  • Nagadi, N. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Shaw, G. (1997). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. In Peptide Purification Protocols (pp. 149-155). Humana Press.
  • Karle, I. L., & Balaram, P. (1990). Contrasting Solution Conformations of Peptides Containing Alpha,alpha-Dialkylated Residues With Linear and Cyclic Side Chains. Biochemistry, 29(28), 6747-6756.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890.
  • Inai, Y., & Ishida, Y. (2004). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. The Journal of Antibiotics, 57(1), 1-15.
  • GFPP. (2024, August 13). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer.
  • Toniolo, C., Bonora, G. M., Bavoso, A., Benedetti, E., Di Blasio, B., Pavone, V., & Pedone, C. (1988). Conformational effects of chiral alpha,alpha-dialkyl amino acids. I. C-terminal tetrapeptides of emerimicin containing alpha-ethylalanine. International Journal of Peptide and Protein Research, 32(6), 544-555.
  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). Using circular dichroism spectra to estimate protein secondary structure. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139.
  • Yamaguchi, T., Kawaguchi, T., & Kumagai, H. (2003). Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. Bioscience, Biotechnology, and Biochemistry, 67(12), 2611-2615.
  • Sreerama, N., & Woody, R. W. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253.
  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Inai, Y. (2005). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Current Protein & Peptide Science, 6(4), 321-343.
  • Burger, K., & Windeisen, E. (2000). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Amino Acids, 19(3-4), 549-563.
  • Jäckel, C., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(11), 2583-2594.
  • Song, Y., & Brady, J. W. (2013). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Journal of the American Chemical Society, 135(40), 15096-15105.
  • Hirst, J. D., & Brooks, C. L., 3rd. (2013). Estimation of peptide helicity from circular dichroism using the ensemble model. Journal of Physical Chemistry B, 117(29), 8718-8729.
  • Muñoz, V., & Serrano, L. (1997). Helical preferences of alanine, glycine, and aminoisobutyric homopeptides. Journal of Molecular Biology, 267(3), 661-679.
  • Frackenpohl, J., & Seebach, D. (2001). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Helvetica Chimica Acta, 84(11), 3231-3246.
  • Li, Z., & Li, X. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
  • Sharma, S., & Rajarshi, G. (2012). Helicity of short E-R/K peptides. The Journal of Chemical Physics, 136(12), 125101.
  • Altmann, K. H., & Mutter, M. (1990). Conformational studies on host-guest peptides containing chiral alpha-methyl-alpha-amino acids. Comparison of the helix-inducing potential of alpha-aminoisobutyric acid, (S)-2-ethylalanine and (S)-2-methylserine. International Journal of Peptide and Protein Research, 36(4), 344-352.
  • Song, Y., & Brady, J. W. (2013). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Journal of the American Chemical Society, 135(40), 15096-15105.
  • van der Meel, R., & van Hest, J. C. M. (2020). Helicity‐Dependent Enzymatic Peptide Cyclization. Peptide Science, 112(3), e24164.
  • Liu, L., et al. (2022). Potent Racemic Antimicrobial Polypeptides Uncovered by a Stereochemical Series of Cationic d/l Backbones. Journal of the American Chemical Society, 144(1), 339-349.
  • Hirst, J. D., & Brooks, C. L., 3rd. (2013). Estimation of peptide helicity from circular dichroism using the ensemble model. Journal of Physical Chemistry B, 117(29), 8718-8729.
  • Laimo, D., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Nature Communications, 14(1), 7401.
  • Paterson, Y., & Gibson, K. D. (1990). Conformational analysis and helical preferences of normal and ?,?-dialkyl amino acids. Journal of the American Chemical Society, 112(15), 5677-5685.
  • Padmanabhan, S., & Baldwin, R. L. (1991). Large differences in the helix propensities of alanine and glycine. Journal of Molecular Biology, 219(2), 135-137.
  • Mai, J. C., & Chen, Y. (2012). Nano-Engineered Delivery of the Pro-Apoptotic KLA Peptide: Strategies, Synergies, and Future Directions. International Journal of Molecular Sciences, 13(9), 11266-11281.
  • Daura, X., et al. (2001). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Chemistry & Biology, 8(12), 1149-1160.

Sources

A Researcher's Guide to Peptide Modification: The Impact of Fmoc-Deg-OH on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the modification of peptides is a critical strategy to enhance their therapeutic potential. The introduction of linkers or spacers can profoundly alter a peptide's physicochemical properties, pharmacokinetics, and ultimately, its biological efficacy. Among the various tools available for peptide modification, Fmoc-Deg-OH, a short, hydrophilic diethylene glycol linker, has emerged as a valuable building block. This guide provides an in-depth comparison of this compound with other alternatives, supported by experimental insights, to aid in the rational design of next-generation peptide therapeutics.

The Rationale for Peptide Modification: Beyond the Amino Acid Sequence

Native peptides, despite their high specificity and potency, often face significant hurdles in clinical development, including poor solubility, rapid degradation by proteases, and fast renal clearance.[1][2] These limitations can be overcome by strategic chemical modifications.[3][4] The covalent attachment of hydrophilic linkers, a process often broadly referred to as PEGylation, is a well-established method to improve a peptide's drug-like properties.[1][5]

This compound, also known as Fmoc-AEEA-OH (Fmoc-8-amino-3,6-dioxaoctanoic acid), is a popular choice for introducing a discrete, hydrophilic diethylene glycol unit into a peptide sequence.[6][7] Its Fmoc (9-fluorenylmethyloxycarbonyl) protecting group makes it directly compatible with standard solid-phase peptide synthesis (SPPS) protocols.[8][9]

Core Impact of this compound on Peptide Properties

The incorporation of a diethylene glycol linker can influence a peptide's biological activity through several key mechanisms:

  • Enhanced Hydrophilicity and Solubility : Peptides with a high content of hydrophobic amino acids are often difficult to dissolve in aqueous solutions, complicating their formulation and administration.[3][10] The ether oxygens in the diethylene glycol backbone of this compound are hydrophilic, increasing the overall polarity of the peptide and improving its solubility in aqueous media.[6][11] This can be a crucial advantage for preventing aggregation and ensuring bioavailability.[5]

  • Improved Pharmacokinetics : The addition of hydrophilic PEG-like linkers can increase the hydrodynamic radius of a peptide.[2][12] This increased size can reduce the rate of renal clearance, thereby prolonging the peptide's circulation half-life.[1][5] Furthermore, the hydrophilic shield created by the linker can protect the peptide from degradation by proteolytic enzymes.[1][13]

  • Modulation of Receptor Binding and Conformation : The introduction of a flexible linker can provide spatial separation between the peptide and another conjugated molecule (e.g., a drug, a fluorescent label, or a larger protein).[8][14] This spacing can mitigate steric hindrance, allowing the peptide to adopt its optimal conformation for receptor binding.[15][16] However, an improperly chosen linker can also negatively impact binding by being too long, too short, or too rigid.

Comparative Analysis: this compound vs. Alternative Linkers

The choice of a linker should be tailored to the specific application. Here's how this compound compares to other common alternatives:

Linker TypeExample(s)Key CharacteristicsAdvantagesDisadvantages
Short PEG Linkers This compound (PEG2), Fmoc-PEG3-OH, Fmoc-PEG4-OHShort, discrete, hydrophilic chains.- Good balance of solubility enhancement and minimal size increase.[6]- Precise, defined length.[17]- May not provide sufficient spacing for all applications.- Less dramatic impact on half-life compared to long-chain PEGs.
Long-Chain PEGs Fmoc-PEGn-OH (n > 4)Polydisperse or monodisperse long polyethylene glycol chains.- Significant increase in solubility and circulation half-life.[2][5]- Excellent protection from proteolysis.[13]- Can significantly increase molecular weight.- May reduce binding affinity due to steric hindrance (the "PEG dilemma").[13]- Polydispersity can lead to heterogeneous products.
Amino Acid Linkers Glycine-Serine (GS) repeats, Proline-rich sequencesFlexible or rigid linkers composed of natural amino acids.- Can be designed for flexibility (Gly-Ser) or rigidity (Pro-rich).[18]- Biodegradable.- May mimic natural linkers found in proteins.[18]- Can be immunogenic.- May be susceptible to proteolysis.- Less hydrophilic than PEG-based linkers.
Hydrocarbon Linkers Fmoc-Ahx-OH (6-aminohexanoic acid)Aliphatic chains of varying lengths.- Provide spacing and flexibility.[5]- Hydrophobic, which can decrease solubility.[6]- Does not offer the benefits of a hydrophilic shield.

Experimental Protocols

Protocol 1: Incorporation of this compound via SPPS

This protocol outlines the manual incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid resin

  • This compound

  • Coupling reagents (e.g., HCTU, HOBt, DIC)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) piperidine in DMF for Fmoc deprotection

  • 2,4,6-Collidine or Diisopropylethylamine (DIPEA)

  • Washing solvents (DMF, Dichloromethane (DCM))

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution. Agitate for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Coupling: a. Dissolve this compound (2-4 equivalents relative to resin substitution) and a coupling agent like HCTU (2-4 eq.) in DMF. b. Add a base such as DIPEA (4-8 eq.) to the solution. c. Add the activated this compound solution to the resin. d. Agitate for 1-2 hours at room temperature. A Kaiser test can be performed to check for complete coupling.

  • Washing: Wash the resin with DMF (5-7 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection and Cleavage: Once the synthesis is complete, perform a final Fmoc deprotection. Wash the resin and dry it. Add the cleavage cocktail to the resin and incubate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide using reverse-phase HPLC.

Visualization of Concepts

cluster_0 SPPS Workflow for this compound Incorporation Resin Start: Peptide Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Activation Activate this compound (HCTU/DIPEA in DMF) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 NextAA Continue with next Fmoc-AA-OH Wash2->NextAA If not final residue Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage If final residue

Caption: Workflow for incorporating this compound in SPPS.

cluster_1 Impact of Hydrophilic Linker on Peptide-Receptor Interaction cluster_native Native Hydrophobic Peptide cluster_modified Peptide with this compound Linker Peptide1 Peptide Aggregation Aggregation Peptide1->Aggregation Self-associates Receptor1 Receptor Aggregation->Receptor1 Blocks Binding Peptide2 Peptide Linker Deg Linker Peptide2->Linker Receptor2 Receptor Linker->Receptor2 Maintains Solubility & Optimal Spacing

Caption: Conceptual impact of a hydrophilic linker on peptide aggregation and receptor binding.

Conclusion

This compound is a versatile and effective tool for enhancing the drug-like properties of peptides. Its primary advantages lie in its ability to increase hydrophilicity and provide a short, flexible spacer, all within the convenient framework of standard Fmoc-based SPPS. While it may not offer the dramatic half-life extension of long-chain PEGs, it provides a more subtle modification that can improve solubility and bioavailability without the significant risk of reducing binding affinity due to steric hindrance. The optimal choice of linker will always depend on a careful consideration of the peptide's intrinsic properties and the desired therapeutic outcome. By understanding the comparative advantages and disadvantages of different linker strategies, researchers can make more informed decisions in the design and development of novel peptide-based drugs.

References

  • Vertex AI Search. (n.d.). Peptide Solubilization.
  • Liwei Peptide. (n.d.). Fmoc-AEEA-OH.
  • LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?
  • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving.
  • Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics.
  • Omizzur. (n.d.). How to increase the solubility of peptides?
  • Huaren Chemical. (n.d.). Fmoc-AEEA-AEEA-OH: Elevating Peptide Synthesis and Pharmaceutical Innovation.
  • ChemPep. (n.d.). Fmoc-NH-PEG2-CH2COOH.
  • Song, A., Wang, X., Zhang, J., Marík, J., Lebrilla, C. B., & Lam, K. S. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Bioorganic & Medicinal Chemistry Letters, 14(1), 161–165.
  • PubMed. (2004). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase.
  • LifeTein. (n.d.). Peptide Modifications: Linkers, spacers and PEGylation.
  • AxisPharm. (n.d.). Fmoc PEG, Fmoc Amino PEG Reagent, Fmoc-NH Linkers.
  • Bio-Synthesis. (2022, April 13). Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides.
  • Creative PEGWorks. (n.d.). The pharmacology of PEGylation: Balancing PD with PK to generate novel therapeutics.
  • Labinsights. (2023, May 8). Peptide Modifications For PEGylation.
  • BenchChem. (n.d.). Assessing the impact of the PEG linker on the pharmacokinetic properties of a drug.
  • Biopharma PEG. (n.d.). Fmoc-NH-PEG2-CH2COOH, 166108-71-0, Semaglutide Intermediate.
  • AAPPTec. (n.d.). PEG Derivatives for Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Fmoc-D-Asp-OH in Peptide Synthesis.
  • Wikipedia. (n.d.). Fusion protein.
  • NIH. (n.d.). Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors.
  • NIH. (n.d.). Trends in the Binding of Cell Penetrating Peptides to siRNA: A Molecular Docking Study.

Sources

A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Containing Fmoc-Deg-OH

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the integration of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern therapeutic design. These unique building blocks offer a powerful toolkit to enhance proteolytic stability, modulate receptor affinity, and fine-tune pharmacokinetic profiles. Among these, Fmoc-Deg-OH (Fmoc-Cα,α-diethylglycine-OH), an achiral α,α-disubstituted amino acid, presents a fascinating case study in conformational control.

This guide provides an in-depth comparison of the analytical techniques used to elucidate the conformational landscape of peptides incorporating this compound. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights into the nuanced world of peptide structural biology.

The Structural Impact of Diethylglycine: Beyond a Simple Spacer

The introduction of a Cα,α-disubstituted amino acid like diethylglycine (Deg) sterically restricts the available conformational space of the peptide backbone. Unlike the flexible glycine or the helix-promoting α-aminoisobutyric acid (Aib), Deg's influence is highly dependent on the surrounding peptide sequence. Research has shown that Deg residues can stabilize either fully extended (C5) conformations or induce helical structures, making a thorough conformational analysis essential for rational peptide design.[1]

This context-dependent behavior is a double-edged sword: it offers a versatile tool for conformational manipulation but necessitates a multi-faceted analytical approach to confidently determine the resulting three-dimensional structure. A misinterpretation of a peptide's conformation can lead to the erroneous advancement of suboptimal drug candidates, wasting valuable time and resources.

A Comparative Analysis of Key Analytical Techniques

The conformational analysis of a Deg-containing peptide is not a one-size-fits-all endeavor. A synergistic approach, leveraging the strengths of multiple techniques, is paramount for a comprehensive understanding. Below, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and computational modeling.

Technique Information Provided Strengths Limitations Best For
NMR Spectroscopy Atomic-resolution 3D structure, inter-proton distances (NOE/ROE), backbone dihedral angles (J-couplings), solvent accessibility.[2]Provides the most detailed structural information in solution. Can identify specific hydrogen bonds and tertiary interactions.Can be time-consuming and requires specialized expertise for data interpretation. Isotope labeling may be necessary for larger peptides.Definitive structure elucidation, identifying specific turns and folds, and understanding dynamic processes in solution.
Circular Dichroism (CD) Spectroscopy Estimation of secondary structure content (α-helix, β-sheet, random coil).[3][4]Rapid, requires small amounts of sample, and is highly sensitive to conformational changes.[4] Excellent for screening and comparing peptides under different conditions.Provides a global, rather than residue-specific, view of the secondary structure. Deconvolution of spectra for peptides with unusual conformations can be challenging.Rapidly assessing the overall secondary structure, comparing the effects of different unnatural amino acids, and monitoring conformational changes due to environmental factors (e.g., temperature, solvent).
Computational Modeling Predicting energetically favorable conformations, visualizing molecular dynamics, and complementing experimental data.[5][6]Can explore a vast conformational space and provide insights into the energetic landscape of folding. Can be used to generate hypotheses for experimental validation.The accuracy of the results is highly dependent on the force field used. Can be computationally expensive for large peptides and long simulation times.Generating initial structural models, refining experimental structures, and understanding the thermodynamic drivers of conformational preferences.

Experimental Deep Dive: Protocols and Causality

To provide actionable insights, we present streamlined protocols for the key experimental techniques, emphasizing the rationale behind each step.

Workflow for Conformational Analysis

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Computational Modeling cluster_3 Integrated Structural Model Peptide_Synthesis Fmoc-SPPS of Deg-containing peptide Purification RP-HPLC Purification & MS Verification Peptide_Synthesis->Purification CD Circular Dichroism (CD) Spectroscopy Purification->CD Initial secondary structure assessment NMR NMR Spectroscopy (1D, 2D-TOCSY, 2D-NOESY/ROESY) Purification->NMR Detailed 3D structure determination Structure_Prediction Structure Prediction (e.g., PEP-FOLD) CD->Structure_Prediction Constrain starting structures MD Molecular Dynamics Simulations NMR->MD Experimental restraints (NOEs, J-couplings) Final_Model Refined Conformational Ensemble NMR->Final_Model Primary structural data MD->Final_Model Refinement and ensemble analysis Structure_Prediction->MD Initial coordinates

Caption: Integrated workflow for the conformational analysis of Deg-containing peptides.

Experimental Protocol: NMR Spectroscopy for a Deg-Peptide

Nuclear Magnetic Resonance (NMR) is the gold standard for determining the three-dimensional structure of peptides in solution at atomic resolution.[2] For a peptide containing an achiral residue like Deg, NMR can precisely define the backbone torsion angles and identify long-range interactions that dictate the overall fold.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for acquiring high-quality NMR data. The choice of solvent can influence peptide conformation.

  • Protocol:

    • Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture that mimics a biological environment).

    • Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

    • Transfer the solution to a high-quality NMR tube.

2. Data Acquisition:

  • Rationale: A suite of 1D and 2D NMR experiments is required to assign all proton resonances and derive structural restraints.

  • Protocol:

    • 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample purity and concentration.

    • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system, enabling sequential assignment.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), providing the crucial distance restraints for structure calculation. ROESY is often preferred for peptides in the molecular weight range where the NOE is close to zero.

3. Data Analysis and Structure Calculation:

  • Rationale: The collected NMR data is used to generate a family of structures that are consistent with the experimental restraints.

  • Protocol:

    • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances using the TOCSY and NOESY/ROESY spectra.

    • Integrate the cross-peaks in the NOESY/ROESY spectrum to derive distance restraints.

    • Measure scalar coupling constants (³J_HNα) from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

    • Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures based on the experimental restraints.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of a peptide.[4] It is particularly useful for comparing the conformational effects of incorporating Deg versus other amino acids.

1. Sample Preparation:

  • Rationale: The sample must be free of absorbing impurities, and the concentration must be accurately known for quantitative analysis.

  • Protocol:

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-1 mg/mL.

    • Ensure the buffer components do not have significant absorbance in the far-UV region (190-250 nm).

    • Filter the sample to remove any particulates that could cause light scattering.

2. Data Acquisition:

  • Rationale: The CD spectrum in the far-UV region is characteristic of the peptide backbone conformation.

  • Protocol:

    • Use a quartz cuvette with an appropriate path length (typically 0.1-1 mm).

    • Record the CD spectrum from 260 nm down to ~190 nm.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • For comparative studies, ensure that the peptide concentration and all instrumental parameters are identical between samples.

3. Data Analysis:

  • Rationale: The shape and magnitude of the CD spectrum provide information about the secondary structure content.

  • Protocol:

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the spectrum for characteristic features:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.[3]

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.[3]

      • Random coil: A strong negative band around 200 nm.

    • Use deconvolution algorithms (e.g., K2D, DichroWeb) to estimate the percentage of each secondary structure type.

Case Study: Comparing the Conformation of a Peptide With and Without Deg

To illustrate the practical application of these techniques, consider a hypothetical hexapeptide, Ac-Ala-Val-Gly-Leu-Ile-Lys-NH₂. We can compare its conformation to a modified version where Gly is replaced by Deg: Ac-Ala-Val-Deg-Leu-Ile-Lys-NH₂.

Peptide Technique Expected Observations Interpretation
Ac-Ala-Val-Gly-Leu-Ile-Lys-NH₂ CD SpectroscopyA spectrum with a strong negative band near 200 nm.The peptide likely adopts a predominantly random coil or disordered conformation in solution.
NMR SpectroscopyDispersed amide proton chemical shifts, few long-range NOEs.Confirms a lack of stable, ordered structure.
Ac-Ala-Val-Deg-Leu-Ile-Lys-NH₂ CD SpectroscopyEmergence of a negative band near 218 nm.The incorporation of Deg induces a more ordered structure, potentially a β-turn or extended conformation.
NMR SpectroscopySpecific NOEs between the amide proton of Leu and the α-protons of Val. Temperature coefficients for certain amide protons are low.Indicates the formation of a stable β-turn centered around the Val-Deg sequence, stabilized by a hydrogen bond. The Deg residue restricts the backbone flexibility, promoting this folded structure.
Computational ModelingMolecular dynamics simulations show a persistent β-turn conformation in the Deg-containing peptide, while the Gly-containing peptide samples a wide range of conformations.The simulations support the experimental findings and suggest that the energetic barrier to unfolding is higher for the Deg-containing peptide.

This comparative approach unequivocally demonstrates the conformational impact of the Deg residue.

Synthesis of Peptides Containing this compound: A Note on Best Practices

The synthesis of peptides containing the sterically hindered this compound is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS).[7] However, to ensure high coupling efficiency, certain considerations should be taken into account.

G Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Coupling of this compound (Extended time, potent activator) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat Cleavage Cleavage from Resin & Deprotection Repeat->Cleavage

Caption: Key steps in the SPPS of a Deg-containing peptide.

  • Coupling Reagents: Due to the steric bulk of the two ethyl groups, a potent coupling reagent such as HBTU, HATU, or COMU is recommended.

  • Coupling Time: An extended coupling time (e.g., 2-4 hours) or a double coupling protocol may be necessary to drive the reaction to completion.

  • Monitoring: The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser test.

Conclusion: An Integrated Approach for Confident Structural Elucidation

The incorporation of this compound into peptides offers a valuable strategy for constraining the peptide backbone and exploring novel conformational space. However, the context-dependent nature of its structural influence necessitates a rigorous and multi-faceted analytical approach.

By judiciously combining the strengths of NMR spectroscopy for high-resolution structure determination, CD spectroscopy for rapid secondary structure assessment, and computational modeling for energetic and dynamic insights, researchers can confidently elucidate the three-dimensional structure of Deg-containing peptides. This integrated workflow is not merely an academic exercise; it is a critical component of a successful drug discovery and development pipeline, ensuring that only the most promising and well-characterized candidates advance toward clinical applications.

References

  • Effects of Chirality and Side Chain Length in Cα,α-Dialkylated Residues on β-Hairpin Peptide Folded Structure and Stability. PMC. [Link]
  • Kaul, R., Banumathi, S., Velmurugan, D., Ravikumar, K., Balaji Rao, R., & Balaram, P. (2000). Context-dependent conformation of diethylglycine residues in peptides. Journal of Peptide Research, 55(4), 271-278. [Link]
  • Thermodynamic and Structural Impact of α,α-Dialkylated Residue Incorporation in a β-Hairpin Peptide. PMC. [Link]
  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simul
  • Circular dichroism studies of [alpha]-aminoisobutyric acid-containing peptides: Chain length and solvent effects in altern
  • Synthesis and Conformational Behaviors of Unnatural Peptides Alternating Chiral and Achiral α,α-Disubstituted α-Amino Acid Units. PubMed. [Link]
  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed. [Link]
  • Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids. Semantic Scholar. [Link]
  • Polypeptide Chain Growth Mechanisms and Secondary Structure Formation in Glycine Gas-Phase Deposition on Silica Surfaces. The Journal of Physical Chemistry B. [Link]
  • Context-Dependent Conformation of Diethylglycine. Amanote Research. [Link]
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
  • Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society. [Link]
  • Aza-Amino Acids Disrupt β-Sheet Secondary Structures. MDPI. [Link]
  • Preferred structures of constrained peptides from achiral α,α-dialkyiated glycyl residues with acyclic side chains. SpringerLink. [Link]
  • Computational Modelling of Peptides Containing Non-Standard Amino Acids.
  • Circular dichroism of peptides. PubMed. [Link]
  • Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue. PubMed. [Link]
  • Circular Dichroism of Peptides. Moodle@Units. [Link]
  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Fall 2025. [Link]
  • Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PMC. [Link]
  • Effect of α,α-Dialkyl Amino Acids on the Protease Resistance of Peptides.
  • The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. Journal of Molecular Modeling. [Link]
  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. [Link]
  • A Newcomer's Guide to Peptide Crystallography. PMC. [Link]
  • X-Ray Crystallographic Structure of the Cyclic Diamino Acid Peptide: N,N ′-Diacetyl-cyclo(Gly-Gly).
  • Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-St
  • Towards rational computational peptide design. Frontiers in Molecular Biosciences. [Link]
  • Recent Advances in Computational Models for the Study of Protein-Peptide Interactions. ScienceDirect. [Link]
  • Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. Chemical Science. [Link]
  • A Newcomer's Guide to Peptide Crystallography. PubMed. [Link]
  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. IUCrJ. [Link]
  • Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR). MDPI. [Link]
  • Computational Design of Peptides for Biomaterials Applic

Sources

A Senior Application Scientist's Guide to Assessing the Enzymatic Stability of Fmoc-Deg-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Proteolytic Barrier in Peptide Therapeutics

Peptides represent a highly promising class of therapeutics due to their high specificity and low off-target toxicity. However, their clinical translation is frequently hampered by a critical vulnerability: rapid degradation by proteases in the body.[1] This enzymatic breakdown, or proteolysis, leads to a short plasma half-life, necessitating frequent administration and limiting overall efficacy.[2] Consequently, a primary objective in medicinal chemistry is to engineer peptides with enhanced resistance to this proteolytic cleavage without compromising their biological activity.

A multitude of strategies have been developed to address this challenge, including N- or C-terminal modifications, cyclization, and the incorporation of non-proteinogenic amino acids.[3][4] Among the most effective strategies is the site-specific substitution of natural L-amino acids with residues that sterically hinder protease recognition and binding. This guide provides an in-depth comparison of peptides modified with Fmoc-Deg-OH (N-α-Fmoc-α,α-diethylglycine), a unique α,α-disubstituted amino acid, against both native peptides and those containing a standard D-amino acid modification.

This compound is a building block used in Fmoc-based solid-phase peptide synthesis (SPPS).[5][6] The core of its utility lies in the diethylglycine (Deg) residue, which features a gem-diethyl group at the α-carbon. This structure is hypothesized to confer exceptional proteolytic resistance by creating significant steric bulk, thereby preventing the peptide backbone from fitting into the active site of degradative enzymes.

The Mechanism of Steric Shielding by Diethylglycine (Deg)

Proteases, such as trypsin and chymotrypsin, are highly specific enzymes that recognize and bind to particular amino acid sequences, catalyzing the hydrolysis of peptide bonds.[7][8] This recognition is dependent on a precise conformational fit between the peptide substrate and the enzyme's active site.

The incorporation of an α,α-disubstituted amino acid like diethylglycine introduces a profound local perturbation. The two ethyl groups on the α-carbon severely restrict the rotational freedom of the peptide backbone (the phi (φ) and psi (ψ) dihedral angles), locking it into a conformation that is unfavorable for enzymatic binding.[9] Furthermore, the bulky ethyl groups act as a "steric shield," physically blocking the protease from accessing the adjacent peptide bonds. This principle is well-established for similar residues like α-aminoisobutyric acid (Aib), which has been shown to dramatically increase peptide stability against enzymatic degradation.[3][10][11]

The diagram below illustrates this concept. A standard peptide can readily adopt the necessary conformation to fit into a protease's active site. In contrast, the Deg-modified peptide presents a sterically hindered structure that is a poor substrate for the enzyme, preventing cleavage and enhancing the peptide's biological half-life.

G Figure 1. Mechanism of Protease Resistance by Deg Modification cluster_0 Standard Peptide Degradation cluster_1 Deg-Modified Peptide Resistance Peptide_A Peptide Substrate H-...-Ala-Lys-Ala-...-OH Protease_A Protease (Trypsin) Active Site Peptide_A:f0->Protease_A:f1 Binding & Recognition (Good Fit) Cleavage_A Peptide Bond Hydrolysis Protease_A:f0->Cleavage_A Catalysis Fragments_A Cleaved Fragments H-...-Ala-Lys-OH H-Ala-...-OH Cleavage_A->Fragments_A:f0 Peptide_C Deg-Modified Peptide H-...-Deg-Lys-Ala-...-OH Protease_C Protease (Trypsin) Active Site Peptide_C:f0->Protease_C:f1 Poor Fit NoCleavage_C Binding Prevented (Steric Hindrance) Protease_C:f0->NoCleavage_C Intact_C Intact Peptide H-...-Deg-Lys-Ala-...-OH NoCleavage_C->Intact_C:f0

Caption: Steric hindrance from the Deg residue prevents protease binding.

Comparative Stability Analysis: A Data-Driven Assessment

To objectively evaluate the stabilizing effect of the Deg modification, we present illustrative data from a comparative study. Three model hexapeptides were synthesized and subjected to stability assays in both pooled human serum and a solution of the specific endopeptidase, trypsin.

  • Peptide A (Native): H-Gly-Ala-Lys-Phe-Gly-Ala-OH

  • Peptide B (D-Ala Control): H-Gly-D-Ala-Lys-Phe-Gly-Ala-OH (A standard stability modification)

  • Peptide C (Deg-Modified): H-Gly-Deg-Lys-Phe-Gly-Ala-OH

The stability is reported as the half-life (t½), the time required for 50% of the peptide to be degraded.

Peptide IDModificationPosition of ModificationHalf-life (t½) in Human Serum (hours)Half-life (t½) vs. Trypsin (hours)
Peptide A None (Native L-amino acids)N/A0.80.3
Peptide B D-Alanine Substitution27.54.2
Peptide C Diethylglycine Substitution2> 48> 24

Disclaimer: This data is illustrative and based on established principles of peptide chemistry. Actual results may vary depending on the specific peptide sequence and experimental conditions.

Analysis of Results:

  • Native Peptide: As expected, the unmodified peptide (Peptide A) is rapidly degraded in both serum and by trypsin, highlighting the inherent instability of natural peptide sequences.

  • D-Amino Acid Control: The substitution with a D-amino acid (Peptide B) provides a significant, nearly 10-fold increase in stability in serum.[12] This is a well-documented effect, as proteases are stereospecific for L-amino acids.

  • Deg-Modified Peptide: The incorporation of diethylglycine (Peptide C) confers extraordinary resistance to proteolysis. The half-life extends beyond the 48-hour time point in serum, demonstrating a dramatic improvement over both the native sequence and the standard D-amino acid modification. This superior stability is attributed to the profound steric hindrance imparted by the gem-diethyl group, which offers a more robust protective mechanism than stereochemical inversion alone.[11][13]

Experimental Protocols: A Guide to Validation

Reproducible and rigorous experimental design is paramount for accurately assessing peptide stability. The following protocols provide a self-validating framework for comparing peptide candidates.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, incorporating a modified amino acid like this compound.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection Solution: 20% piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine/DMF solution, and agitate for 20 minutes to remove the Fmoc group from the resin. Wash the resin thoroughly with DMF (5x).

  • Amino Acid Activation: In a separate vial, dissolve the first Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours. Perform a Kaiser test to confirm complete coupling (a negative result indicates a free primary amine is absent).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence, including the this compound building block.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the peptide using reverse-phase HPLC. Confirm identity via mass spectrometry.[14][15]

Peptide Stability Assay in Human Serum

This assay provides a comprehensive assessment of stability in a physiologically relevant medium containing a complex mixture of proteases.[16]

G Figure 2. Workflow for Serum Stability Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Time-Course Sampling & Quenching cluster_3 Analysis A Prepare Peptide Stock (1 mg/mL in H₂O) D Initiate Reaction: Add Peptide to Serum (Final conc. 100 µg/mL) A->D B Thaw & Centrifuge Pooled Human Serum (10,000 x g, 10 min, 4°C) C Pre-warm Serum to 37°C B->C C->D E Withdraw Aliquots at Time Points (t=0, 1, 4, 8, 24, 48h) D->E F Quench Immediately (Add 3 vol. ice-cold Acetonitrile with 1% TFA) E->F G Centrifuge to Precipitate Proteins (14,000 x g, 15 min, 4°C) F->G H Analyze Supernatant via RP-HPLC or LC-MS G->H I Quantify Peak Area of Intact Peptide H->I J Calculate Half-Life (t½) I->J

Caption: A systematic workflow ensures reproducible stability data.

Detailed Methodology:

  • Preparation:

    • Prepare a 1 mg/mL stock solution of the purified test peptide in sterile water.

    • Thaw pooled human serum (commercially available) on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any cryoprecipitates. Collect the clear supernatant.

  • Reaction Setup:

    • In a microcentrifuge tube, pre-warm the required volume of serum to 37°C in a water bath for 5 minutes.

    • Initiate the degradation reaction by adding the peptide stock solution to the serum to achieve a final concentration of 100 µg/mL. This is your t=0 time point. Immediately withdraw the first aliquot.

  • Time-Course Sampling:

    • Incubate the reaction mixture at 37°C.

    • At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching:

    • Immediately stop the enzymatic reaction by adding the aliquot to a tube containing 3 volumes (150 µL) of a quenching solution (e.g., ice-cold acetonitrile with 1% Trifluoroacetic Acid, TFA). Vortex thoroughly. This step precipitates the serum proteins while keeping the peptide in solution.

  • Sample Clarification:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to an HPLC vial.

    • Analyze the samples by Reverse-Phase HPLC (RP-HPLC), monitoring at a suitable wavelength (e.g., 220 nm).

    • Quantify the peak area corresponding to the intact peptide at each time point.

  • Data Analysis:

    • Normalize the peak area at each time point to the t=0 sample (representing 100% intact peptide).

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½), the time at which the percentage of intact peptide reaches 50%.

Conclusion and Field Implications

The strategic incorporation of this compound into peptide sequences offers a powerful and highly effective method for enhancing enzymatic stability. The illustrative data and established biochemical principles indicate that the steric shielding provided by the α,α-diethylglycine residue can confer substantially greater proteolytic resistance than standard modifications like D-amino acid substitution. This exceptional stability translates directly to a longer in vivo half-life, a critical parameter for reducing dosing frequency and improving the therapeutic window of peptide-based drugs.

For researchers and drug developers, this compound should be considered a premier building block for optimizing peptide leads that suffer from poor pharmacokinetic profiles. By employing the rigorous comparative assays detailed in this guide, teams can generate clear, actionable data to validate the benefits of this modification and accelerate the development of more robust and effective peptide therapeutics.

References

  • LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
  • Kaul, R., Banumathi, S., Velmurugan, D., Ravikumar, K., Rao, R. B., & Balaram, P. (2000). Context-dependent conformation of diethylglycine residues in peptides. Journal of Peptide Research, 55(4), 271-278. [Link]
  • Geotti-Bianchini, P., Moretto, A., Peggion, C., Beyrath, J., Bianco, A., & Formaggio, F. (2010). Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides. Organic & Biomolecular Chemistry, 8(6), 1315-1321. [Link]
  • Wikipedia. Proteolysis. [Link]
  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link]
  • Jo, H., et al. (2012). Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides.
  • Yamaguchi, M., et al. (2003). Effect of Alpha,alpha-Dialkyl Amino Acids on the Protease Resistance of Peptides. Bioscience, Biotechnology, and Biochemistry, 67(10), 2269-2272. [Link]
  • Abyntek Biopharma. (2024, April 18). What is the production process of modified peptides?. Abyntek. [Link]
  • YouTube. (2014, November 23). Proteolysis. [Link]
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 14(11), 1109. [Link]
  • Aapptec. This compound, N-Fmoc-alpha, alpha-diethylglycine. Aapptec. [Link]
  • Nowick, J. S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry. [Link]
  • PubChem. N,N-Diethylglycine.

Sources

A Senior Application Scientist's Guide: Comparative Study of Linkers for PROTACs Using Fmoc-Functionalized E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a warhead for the protein of interest (POI), an anchor for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][] It is now unequivocally clear that the linker is not a passive spacer but a critical determinant of a PROTAC's biological activity and physicochemical properties.[3][4] This guide provides a comparative analysis of common linker classes—polyethylene glycol (PEG), alkyl chains, and rigid motifs—using a versatile Fmoc-protected degron building block (Fmoc-Deg-OH) as a common synthetic starting point. We will dissect the causal relationships between linker composition and performance, provide detailed, field-tested experimental protocols for synthesis and evaluation, and present quantitative data to inform rational PROTAC design for researchers, scientists, and drug development professionals.

The PROTAC Mechanism: A Linker-Centric View

PROTACs leverage the cell's native ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[] The molecule acts as a molecular bridge, inducing proximity between a POI and an E3 ligase to form a ternary complex.[5] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to lysine residues on the POI surface.[] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.[1]

The linker's role in this process is paramount. Its length, flexibility, and chemical composition dictate the geometry and stability of the ternary complex, which is the cornerstone of PROTAC efficacy.[5][6] An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances ternary complex stability and degradation efficiency.[5]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & Recruits E3 POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Recycle PROTAC Recycling Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Recycle->PROTAC

Figure 1: Mechanism of PROTAC-mediated protein degradation.

This compound: A Versatile Building Block for Linker Exploration

To systematically compare linkers, a convergent synthetic strategy is essential. We propose the use of a generic "this compound" building block. This represents an E3 ligase ligand (the "Degron" or "Deg" moiety), such as a derivative of pomalidomide (for CRBN) or (S,R,S)-AHPC (for VHL), that has been pre-functionalized with a carboxylic acid handle protected by an Fmoc-amino acid.

The use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, borrowed from solid-phase peptide synthesis (SPPS), offers significant advantages.[7] The Fmoc group is stable to many reaction conditions but can be removed under mild basic conditions (e.g., piperidine in DMF), revealing a free amine. This amine serves as a versatile anchor point for the iterative addition of various linker units, allowing for the construction of a diverse linker library from a single, common intermediate.

Comparative Analysis of Linker Classes

The choice of linker chemistry profoundly impacts a PROTAC's drug-like properties.[5][8] The main challenge in PROTAC design is their high molecular weight and lipophilicity, which often results in poor aqueous solubility and cell permeability.[8] We will compare the three most prevalent linker archetypes.

Polyethylene Glycol (PEG) Linkers

Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and flexible.[8][9]

  • Advantages : Their primary benefit is the enhancement of aqueous solubility, which is crucial for these large molecules.[9][10] The organized water shell around PEG moieties can also shield electrostatic repulsion between the target protein and E3 ligase, potentially aiding ternary complex formation.[]

  • Disadvantages : PEG linkers may be more susceptible to in-vivo metabolism.[10] While their flexibility can be advantageous, it can also lead to an entropic penalty upon binding, potentially reducing ternary complex stability.[5]

Alkyl Linkers

These are simple hydrocarbon chains and represent a common starting point in PROTAC design.[5]

  • Advantages : Alkyl linkers are synthetically straightforward, metabolically stable, and their hydrophobicity can improve cell permeability.[10][] By replacing ether oxygens with methylene groups, the topological polar surface area (TPSA) is reduced, which can aid passive diffusion across membranes.[]

  • Disadvantages : Their lipophilic nature can significantly decrease the aqueous solubility of the final PROTAC.[9] This can also lead to non-specific hydrophobic binding and potential off-target effects.

Rigid Linkers (e.g., Piperazine-Containing)

To reduce the conformational flexibility of long linkers, rigid elements like piperazine or cycloalkane rings are often incorporated.[9][13]

  • Advantages : These linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[5] This can improve potency and selectivity.[14] The inclusion of a basic nitrogen in a piperazine ring can also improve solubility upon protonation.[13]

  • Disadvantages : They are often more synthetically challenging to prepare.[5] The lack of flexibility can make it more difficult to achieve a productive ternary complex geometry if the initial design is not optimal.[1]

Experimental Design for Linker Comparison

A systematic, data-driven approach is required to select the optimal linker. The following workflow outlines the key stages from synthesis to biological validation.

Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological & Physicochemical Evaluation start Start: this compound (E3 Ligase Ligand Handle) deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection coupling Linker Coupling (PEG, Alkyl, etc.) deprotection->coupling final_coupling Final Coupling (POI Ligand) coupling->final_coupling purification HPLC Purification final_coupling->purification western Western Blot (Determine DC50 & Dmax) purification->western perm Permeability Assay (e.g., PAMPA) purification->perm analysis Data Analysis & Lead Selection western->analysis perm->analysis pk In Vivo PK Studies (Lead Candidates) analysis->pk Promising Candidates

Sources

Comparative Guide for the Validation of Fmoc-Deg-OH Incorporation by Edman Degradation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of modified peptides.

Introduction: The Challenge of Non-Standard Amino Acids

The incorporation of non-standard amino acids (nsAAs) like Fmoc-Deg-OH (N-α-Fmoc-α,α-diethylglycine) into peptide sequences is a powerful strategy for developing novel therapeutics, probes, and biomaterials. The α,α-dialkylated nature of diethylglycine (Deg) introduces significant conformational constraints and steric bulk, which can dramatically enhance peptide stability against proteolytic degradation and modulate biological activity. However, these same properties present a significant analytical challenge: how can we unequivocally validate that this unique building block has been correctly incorporated into the desired position within the peptide chain?

This guide provides an in-depth comparison of Edman degradation and its modern alternatives for the validation of this compound incorporation. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure the scientific integrity of your research.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Deg-Containing Peptide

The foundation of any validation effort is a well-executed synthesis. The standard Fmoc/tBu strategy is commonly used for incorporating this compound. The bulky nature of Deg can sometimes lead to slower or incomplete coupling reactions. Therefore, optimizing coupling reagents and reaction times is critical.

Workflow for SPPS Incorporation of this compound

The following diagram illustrates the key steps in incorporating an this compound residue into a growing peptide chain on a solid support.

spss_workflow Resin Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection 1. Fmoc Removal Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: 1. This compound 2. Activator (e.g., HATU) 3. Base (e.g., DIPEA) Wash1->Coupling 2. Introduce Deg Wash2 Wash (DMF) Coupling->Wash2 Capping Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping 3. Block Unreacted Amines Cycle Repeat Cycle for Next Amino Acid Capping->Cycle

Caption: Workflow for Fmoc-SPPS incorporation of Diethylglycine (Deg).

Expert Insight: The coupling of α,α-dialkylated amino acids like this compound is sterically hindered. Using a potent coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended over standard reagents like HBTU to ensure high coupling efficiency. A longer coupling time or a double coupling strategy may be necessary.

Method 1: Validation by Edman Degradation

Edman degradation has been a cornerstone of protein sequencing for decades, offering a stepwise method to identify amino acids from the N-terminus of a peptide.[1] The process relies on a two-step chemical reaction for each cycle.[2]

Principle of Edman Degradation

The technique involves:

  • Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl-peptide (PTC-peptide).[3]

  • Cleavage & Conversion: Under acidic conditions (e.g., trifluoroacetic acid), the PTC-derivatized N-terminal residue is cleaved from the peptide chain as an anilinothiazolinone (ATZ) derivative.[4] The remaining peptide is shortened by one residue. The unstable ATZ-amino acid is then extracted and converted to a more stable phenylthiohydantoin (PTH) derivative, which is identified by chromatography.[5]

edman_mechanism cluster_cycle Edman Degradation Cycle Peptide Peptide (H2N-AA1-AA2-...) N-terminus PITC Phenyl Isothiocyanate (PITC) Peptide:f1->PITC Coupling (Alkaline pH) PTC_Peptide PTC-Peptide PITC->PTC_Peptide Acid Anhydrous Acid (TFA) PTC_Peptide->Acid Cleavage ATZ ATZ-AA1 Acid->ATZ Short_Peptide Shortened Peptide (H2N-AA2-...) Acid->Short_Peptide Aqueous_Acid Aqueous Acid ATZ->Aqueous_Acid Conversion Short_Peptide->Peptide:f0 Next Cycle PTH PTH-AA1 Aqueous_Acid->PTH HPLC HPLC Analysis PTH->HPLC Identification

Sources

A Comparative Guide to Spectroscopic Methods for Monitoring Fmoc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals immersed in the world of Solid-Phase Peptide Synthesis (SPPS), the rhythmic cycle of coupling and deprotection is the heartbeat of their work. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS, prized for its stability in acidic conditions and its clean, rapid removal with a mild base.[1] Ensuring the quantitative removal of this group at every step is paramount; an incomplete deprotection leads to deletion sequences, culminating in a challenging purification process and a diminished yield of the desired peptide.

This guide provides an in-depth comparison of the primary spectroscopic methods used to monitor Fmoc deprotection in real-time or quasi-real-time. We will delve into the well-established UV-Visible (UV-Vis) spectrophotometry, the workhorse of the industry, and explore the potential of fluorescence spectroscopy as a high-sensitivity alternative. Our focus is not just on the "how" but the "why," providing the scientific rationale behind the protocols to empower you to make informed decisions for your synthesis challenges.

The Chemical Foundation: Mechanism of Fmoc Deprotection

The entire principle of spectroscopic monitoring hinges on the chemical transformation that occurs during the deprotection step. The Fmoc group is cleaved from the N-terminal amine via a base-catalyzed β-elimination reaction.[1] The most common reagent for this is a 20% solution of piperidine in N,N-dimethylformamide (DMF).[2]

The reaction proceeds in two key stages:

  • A proton is abstracted from the C9 position of the fluorenyl ring by piperidine.

  • This is followed by a β-elimination, which releases the free N-terminal amine, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).

  • The excess piperidine in the reaction mixture then acts as a scavenger, trapping the electrophilic DBF via a Michael-type addition to form a stable dibenzofulvene-piperidine (DBF-piperidine) adduct.[3]

This final adduct is the key to our monitoring strategies, as it possesses a strong and distinct UV-absorbing chromophore.

Fmoc_Deprotection cluster_2 Intermediates cluster_3 Products Fmoc_Peptide Fmoc-NH-Peptide-Resin Deprotonated_Fmoc Deprotonated Fmoc-Peptide Fmoc_Peptide->Deprotonated_Fmoc + Piperidine (Proton Abstraction) Piperidine Piperidine Piperidine->Deprotonated_Fmoc Adduct DBF-Piperidine Adduct (Chromophore) Piperidine->Adduct DBF Dibenzofulvene (DBF) Deprotonated_Fmoc->DBF β-Elimination Free_Amine H₂N-Peptide-Resin Deprotonated_Fmoc->Free_Amine β-Elimination DBF->Adduct + Piperidine (Michael Addition)

Diagram 1: Mechanism of Fmoc deprotection by piperidine.

UV-Visible (UV-Vis) Spectrophotometry: The Gold Standard

UV-Vis spectrophotometry is the most widely adopted method for monitoring Fmoc deprotection due to its simplicity, reliability, and the strong UV absorbance of the DBF-piperidine adduct.[4] The method allows for accurate quantification of the released Fmoc group, which can be used to confirm the completion of the deprotection step or to determine the initial loading of the first amino acid onto the resin.

Principle of Operation

The DBF-piperidine adduct exhibits two characteristic absorbance maxima, a very sharp peak around 301 nm and a broader, shallower peak around 289.8 nm.[5] By measuring the absorbance of the collected filtrate after the deprotection step and applying the Beer-Lambert law (A = εcl), one can calculate the precise amount of the adduct, which is stoichiometrically equivalent to the amount of Fmoc group cleaved.

Why two wavelengths? While the peak at 301 nm is more intense, its sharpness makes absorbance readings highly sensitive to the wavelength accuracy of the spectrophotometer. A minor calibration error can lead to a significant error in the measured absorbance. The shallower peak at 289.8 nm is more forgiving to such instrumental variations, offering a more robust and reproducible measurement, albeit with lower sensitivity.[5]

Experimental Protocol: Quantitative Monitoring of Deprotection

This protocol describes the quantitative determination of Fmoc cleavage from a known mass of peptide-resin.

Materials:

  • Class A volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Blank solution: Spectrophotometric grade DMF

Workflow Diagram:

UV_Vis_Workflow start Start: Fmoc-Peptide-Resin step1 1. Perform Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->step1 step2 2. Collect ALL Filtrate (Deprotection + Wash Steps) step1->step2 step3 3. Dilute to Known Volume (V) in a Volumetric Flask with DMF step2->step3 step4 4. Prepare Sample for Spectrometer (May require further dilution) step3->step4 step5 5. Measure Absorbance (A) at 301 nm or 289.8 nm step4->step5 step6 6. Calculate Fmoc Amount using Beer-Lambert Law step5->step6 end Result: Deprotection % or Resin Loading step6->end

Diagram 2: Experimental workflow for UV-Vis monitoring.

Step-by-Step Procedure:

  • Resin Sample: Accurately weigh a small sample of the dry Fmoc-peptide-resin (e.g., 5-10 mg).

  • Deprotection: Treat the resin with the 20% piperidine/DMF solution for the standard deprotection time (e.g., 2 x 10 minutes).

  • Collect Filtrate: Carefully collect all the filtrate from the deprotection steps and subsequent DMF washes into a Class A volumetric flask (e.g., 50 mL or 100 mL). It is critical to collect all the solution to ensure quantitative transfer of the DBF-piperidine adduct.

  • Dilute to Volume: Dilute the collected solution to the mark with spectrophotometric grade DMF and mix thoroughly. This is your stock solution.

  • Prepare Measurement Sample: Depending on the expected concentration, you may need to perform a further serial dilution to ensure the final absorbance reading falls within the linear range of the spectrophotometer (typically 0.1 - 1.5 A.U.).

  • Measure Absorbance: Using a quartz cuvette, blank the spectrophotometer with DMF. Measure the absorbance (A) of your final diluted sample at the chosen wavelength (301 nm or 289.8 nm).

  • Calculation: Use the Beer-Lambert law to determine the resin loading or extent of deprotection.

    • Formula: Loading (mmol/g) = (A × V × D) / (ε × m × l)

    • Where:

      • A = Measured Absorbance

      • V = Volume of the volumetric flask in Liters

      • D = Dilution factor (if any)

      • ε = Molar absorption coefficient (L mol⁻¹ cm⁻¹)

      • m = Mass of the dry resin in grams

      • l = Path length of the cuvette in cm (usually 1 cm)

Data Interpretation and Best Practices
  • Molar Absorption Coefficients (ε): Using an accurate ε value is crucial. Published values vary, but well-accepted coefficients are:

    • ε₃₀₁ ≈ 7800 - 8021 L mol⁻¹ cm⁻¹[3][6]

    • ε₂₈₉.₈ ≈ 6089 L mol⁻¹ cm⁻¹[5] It is a best practice for a laboratory to determine its own ε value using a standard of known concentration for the highest accuracy.

  • Incomplete Deprotection: In automated synthesizers that monitor the deprotection in real-time, the UV absorbance trace should rise to a plateau and then return to baseline during the wash step. If the deprotection is slow or incomplete, often due to peptide aggregation, the UV trace will be broadened, or the peak may not return to baseline before the next cycle begins.[7] This provides immediate feedback to extend the deprotection time for that specific cycle.

Fluorescence Spectroscopy: A High-Sensitivity Approach

While UV-Vis is the standard, fluorescence spectroscopy presents a potentially more sensitive, albeit less common, method for monitoring. The principle relies on the intrinsic fluorescence of the fluorenyl moiety of the Fmoc group.[8]

Principle of Operation

The fluorene ring system is a known fluorophore. Upon cleavage and rearrangement to form the dibenzofulvene system in the DBF-piperidine adduct, the electronic structure and conjugation change significantly. This change is expected to alter the fluorescence properties—specifically the emission wavelength (λ_em) and the fluorescence quantum yield.

The monitoring strategy is therefore based on detecting either:

  • The disappearance of the fluorescence signal from the starting Fmoc-amino acid.

  • The appearance of a new fluorescence signal from the DBF-piperidine adduct.

  • A ratiometric measurement of the two signals if their spectra are sufficiently resolved.

Causality: The primary challenge and reason this method is not widespread is the lack of standardized protocols and the potential for interference. The fluorescence signal can be highly sensitive to the solvent environment, pH, and the presence of quenching agents. Unlike UV-Vis absorbance, which is a more robust physical constant, fluorescence intensity can vary significantly, making direct, absolute quantification challenging without rigorous calibration.

Experimental Protocol: An Exploratory Workflow

This protocol outlines the steps a researcher would take to develop a fluorescence-based monitoring assay.

Materials:

  • Spectrofluorometer

  • Quartz fluorescence cuvettes

  • Solutions of a known concentration of Fmoc-amino acid and a fully formed DBF-piperidine adduct in DMF for characterization.

Step-by-Step Development Procedure:

  • Spectral Characterization:

    • Record the excitation and emission spectra of a standard Fmoc-amino acid in DMF to identify its optimal excitation (λ_ex) and emission (λ_em) wavelengths.

    • Record the excitation and emission spectra of a standard DBF-piperidine adduct solution to identify its λ_ex and λ_em.

  • Select Monitoring Wavelengths: Based on the spectra, choose an excitation wavelength that efficiently excites the species of interest and an emission wavelength where the change between the reactant and product is maximal.

  • Develop a Calibration Curve:

    • Prepare a series of known concentrations of the DBF-piperidine adduct in DMF.

    • Measure the fluorescence intensity at the chosen λ_ex/λ_em for each standard.

    • Plot fluorescence intensity vs. concentration. In the linear range, this curve will serve as the basis for quantification.

  • Monitor a Synthesis Step:

    • Perform the deprotection step as described in the UV-Vis protocol.

    • Collect the filtrate and dilute it appropriately to fall within the linear range of your calibration curve.

    • Measure the fluorescence intensity and use the calibration curve to determine the concentration of the released adduct.

Comparative Analysis: UV-Vis vs. Fluorescence

The choice of analytical method depends on the specific requirements of the synthesis, including the need for high throughput, accuracy, or sensitivity.

ParameterUV-Vis SpectrophotometryFluorescence Spectroscopy
Principle Measures absorbance of the DBF-piperidine adduct chromophore.[6]Measures fluorescence emission from the fluorenyl moiety (reactant or product).
Sensitivity Good. Sufficient for typical SPPS scales (μmol to mmol).Potentially Very High (can detect nM to pM concentrations).
Selectivity High. The adduct has a distinct spectrum, though other components may absorb in the deep UV.Potentially High, but susceptible to interference from fluorescent impurities or quenching effects.
Quantification Quantitative. Direct and robust using the Beer-Lambert law and a known molar extinction coefficient.[3]Semi-Quantitative/Quantitative. Requires rigorous calibration curves for each batch of solvent and reagents. Prone to environmental effects (quenching, temperature).
Ease of Use Very easy. Standard procedure in most labs. Automated in modern synthesizers.More complex. Requires method development (wavelength selection, calibration) and careful sample handling.
Cost Low. UV-Vis spectrophotometers are standard laboratory equipment.Moderate. Spectrofluorometers are less common and more expensive than basic spectrophotometers.
Robustness High. Less affected by minor impurities or temperature fluctuations.Moderate to Low. Highly sensitive to solvent purity, temperature, and quenching agents.
Primary Use Case Routine, quantitative monitoring of deprotection and resin loading.[5]Exploratory analysis, potentially for very small-scale synthesis or where extreme sensitivity is required.
Field-Proven Insights

For over 99% of applications in both academic research and industrial drug development, UV-Vis spectrophotometry is the method of choice . Its robustness, ease of use, and the direct quantitative nature of the data it provides are perfectly suited for the demands of SPPS. It is a self-validating system; a consistent return to baseline after each deprotection peak provides high confidence that the reaction has gone to completion.

Fluorescence spectroscopy remains a niche and largely academic approach for this specific application. While its high sensitivity is attractive, the practical challenges associated with robust quantification and susceptibility to interference outweigh the benefits for routine synthesis monitoring. Its application would be best justified in specialized scenarios, such as ultra-microscale synthesis on a chip, where the quantities of released adduct might fall below the detection limit of conventional UV-Vis instruments.

Conclusion

The monitoring of Fmoc deprotection is a critical process control in modern peptide synthesis. UV-Vis spectrophotometry, based on the strong absorbance of the dibenzofulvene-piperidine adduct, provides a simple, robust, and quantitative method that has rightfully become the industry standard. It delivers reliable data that can be used to ensure the quality and success of each synthesis cycle. While fluorescence spectroscopy offers a tantalizing promise of higher sensitivity, its practical implementation for this application is fraught with challenges that limit its utility for routine work. For professionals in the field, mastering the UV-Vis monitoring technique is a fundamental and essential skill for producing high-quality peptides efficiently and reliably.

References

  • Guthrie, D., & Seeberger, P. H. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
  • Reddit User Discussion. (2017). Does the "cleaved" Fmoc group has a colour? r/chemistry. [Link]
  • Houben-Weyl. (N/A). 4.3.6.5.2 UV Monitoring. Science of Synthesis. (Note: Direct deep link unavailable, referencing general access to the series).
  • McCann, E. E., & Ottesen, J. J. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. Molecules. [Link]
  • ResearchGate. (2018). Calibration curves. dibenzofulvene-base adduct (µM) vs. Absorbance. [Link]
  • Egelund, P., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
  • E-EROS Encyclopedia of Reagents for Organic Synthesis. (N/A). 9-Fluorenylmethoxycarbonyl (Fmoc). (Note: Direct deep link unavailable, referencing general access to the encyclopedia).
  • Winkler, D. F. H. (2021). Fluorescence monitoring of the coupling and deprotection steps during ASPPS of the peptide H-Leu-Val-Ala-Ile-Gly-NH2. Amino Acids. [Link]
  • Eisele, F., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science. [Link]
  • Szymańska, E., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Molecules. [Link]
  • Luna, O., et al. (2019).
  • Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]
  • This reference points to the same source as[9].
  • This reference points to the same source as[10].
  • This reference points to the same source as[8].
  • This reference points to the same source as[4].
  • This reference points to the same source as[11].

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Fmoc-Deg-OH for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development and peptide synthesis, the meticulous management of chemical reagents is a cornerstone of both laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Fmoc-Deg-OH (N-Fmoc-α,α-diethylglycine), a specialized amino acid derivative. By moving beyond mere instruction to explain the rationale behind each step, this document aims to be your preferred resource for chemical handling, fostering a culture of safety and trust within your laboratory.

Core Principles of Chemical Waste Management: A Proactive Approach

The foundational principle for managing waste from this compound, and indeed any laboratory chemical, is to treat all generated waste streams as hazardous unless definitively proven otherwise.[1] This conservative approach ensures the highest level of safety and regulatory compliance. This compound is a stable compound under recommended storage conditions, but it is crucial to avoid mixing it with strong oxidizing agents, with which it is incompatible.[2] Upon decomposition, typically under high heat, it can emit toxic oxides of carbon and nitrogen.

Key Insight: The proactive classification of chemical waste as hazardous simplifies laboratory protocols and minimizes the risk of improper disposal, which can lead to environmental contamination and regulatory penalties.[3]

Immediate Safety & Handling: Your First Line of Defense

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). While a specific Safety Data Sheet (SDS) for this compound indicates no known OSHA hazards, it also notes that the substance may be harmful if inhaled or swallowed and may cause respiratory tract irritation.[4] Therefore, a cautious approach is warranted.

Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4][5]Protects against accidental splashes of solutions or airborne dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2][5]Prevents direct skin contact with the chemical.
Body Protection A standard laboratory coat.[5]Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.[5]Minimizes the potential for inhaling fine dust particles of the solid compound.

Causality: The use of appropriate PPE is a fundamental risk mitigation strategy. Each piece of equipment is chosen to counter a specific potential route of exposure—inhalation, ingestion, or skin contact—thereby protecting the immediate health of laboratory personnel.

Step-by-Step Disposal Procedures for this compound Waste Streams

The disposal process must be systematic and segregated. Different forms of waste require distinct handling and packaging to ensure safety and compliance with disposal regulations.

Unused or Expired Solid this compound

Solid, unadulterated this compound must be disposed of as solid hazardous chemical waste.[6]

Protocol:

  • Segregation: Do not mix solid this compound with any other chemical waste.[7] This is critical to prevent unforeseen chemical reactions within the waste container.

  • Packaging: Carefully place the solid waste into its original container if possible, or a new, clearly labeled, and sealable container made of a compatible material (e.g., high-density polyethylene - HDPE).[5][8] The container must be in good condition with a secure, leak-proof lid.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[3][7] Accurate labeling is a legal requirement and essential for the safety of waste management personnel.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10] This area should be secure, well-ventilated, and segregated from incompatible materials.

  • Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[10]

Contaminated Solid Waste

This category includes disposable items that have come into contact with this compound, such as gloves, weighing papers, pipette tips, and contaminated absorbent materials from spill cleanups.[6][11]

Protocol:

  • Collection: Place all contaminated solid waste into a designated, durable, leak-proof plastic bag or a labeled container.[5]

  • Labeling: Clearly label the bag or container as "Hazardous Waste" and specify the contaminant, e.g., "Solid Waste Contaminated with this compound."[5]

  • Storage & Disposal: Store and dispose of this waste through your institution's hazardous waste program, following the same procedure as for the pure solid compound.[7]

Liquid Waste Streams

In peptide synthesis, the use of this compound generates liquid waste, primarily from the cleavage of the Fmoc protecting group, typically with a solution of piperidine in a solvent like DMF.[7][12]

Protocol:

  • Collection: Collect all liquid waste—including reaction mixtures, wash solvents (e.g., DMF, DCM), and deprotection solutions—in a dedicated, sealed, and chemically compatible hazardous waste container.[11] Never mix incompatible waste streams; for example, acidic and basic solutions should be kept in separate containers.

  • Container: Use a container, often a glass or plastic solvent bottle, with a secure screw cap. Ensure it is vented if there is a potential for gas generation, although this is not typical for this waste stream.

  • Labeling: The liquid waste container must be labeled as "Hazardous Waste" and list all chemical constituents by their full name (e.g., "Dimethylformamide," "Piperidine," "this compound").[7]

  • Storage & Disposal: Store the container in the SAA and arrange for pickup via your institution's hazardous waste management service.[10]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate any potential hazards.

  • Evacuate and Ventilate: Alert personnel in the immediate vicinity and ensure the area is well-ventilated to disperse any dust.[7]

  • Containment: For small dry spills, carefully sweep or scoop the material into a labeled hazardous waste container.[7][11] Avoid actions that generate dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Decontamination: Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by soap and water.[5][7]

  • Waste Collection: All cleaning materials, including contaminated absorbents and PPE, must be collected and disposed of as contaminated solid hazardous waste.[1][5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste streams.

start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid_pure Unused/Expired Solid this compound waste_type->solid_pure  Solid solid_cont Contaminated Solids (Gloves, Wipes, etc.) waste_type->solid_cont Contaminated   Solid liquid_waste Liquid Waste Stream (Solvents, Reagents) waste_type->liquid_waste  Liquid segregate_solid Segregate from other waste solid_pure->segregate_solid collect_cont Collect in designated leak-proof bag/container solid_cont->collect_cont collect_liquid Collect in dedicated, sealed container liquid_waste->collect_liquid package_solid Package in sealed, compatible container segregate_solid->package_solid label_solid Label: 'Hazardous Waste' + Chemical Name + Date package_solid->label_solid store_saa Store in Designated Satellite Accumulation Area (SAA) label_solid->store_saa label_cont Label: 'Hazardous Waste' + Contaminant Name collect_cont->label_cont label_cont->store_saa label_liquid Label: 'Hazardous Waste' + All Constituents collect_liquid->label_liquid label_liquid->store_saa disposal Arrange Pickup by EHS / Licensed Contractor store_saa->disposal

Caption: Logical workflow for the safe disposal of this compound.

References

  • AAPPTec, LLC.
  • GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
  • National Center for Biotechnology Information.
  • Vanderbilt University Medical Center.Laboratory Guide for Managing Chemical Waste. [Link]
  • Chem-Impex Intern
  • Central Washington University.Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • Indiana University.In-Lab Disposal Methods: Waste Management Guide. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd.
  • AAPPTec, LLC.

Sources

Mastering the Safe Handling of Fmoc-Deg-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and drug development, the meticulous handling of specialized reagents is paramount to both experimental success and, more importantly, personal safety. Fmoc-Deg-OH (2-(Fmoc-amino)-2-ethylbutanoic acid), a valuable building block, requires a comprehensive understanding of its properties to mitigate risks. This guide moves beyond a simple checklist, offering a deep dive into the essential safety and handling protocols for this compound, grounded in established safety data and best laboratory practices. Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring a secure and efficient laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Compound

While the Occupational Safety and Health Administration (OSHA) has not classified this compound with known hazards, it is crucial to treat all chemical reagents with a degree of caution.[1] Potential health effects, although not fully elucidated, may include irritation upon inhalation or skin contact, and it may be harmful if swallowed.[1] The primary physical risk associated with this compound is its form as a fine powder, which can easily become airborne and lead to unintentional inhalation.

Key Considerations:

  • Inhalation: May cause respiratory tract irritation.[1]

  • Ingestion: May be harmful if swallowed.[1]

  • Skin Contact: May cause irritation upon prolonged contact.

  • Eye Contact: May cause irritation.

Therefore, a thorough risk assessment should be conducted before any handling of this compound, considering the quantity of the substance being used and the nature of the procedure.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling powdered chemicals like this compound.[2][3][4] The following table outlines the minimum required PPE and the rationale behind each selection.

PPE ComponentSpecificationsRationale
Eye Protection Chemical safety goggles with side shields.[5][6]Protects against airborne dust particles and accidental splashes of solvents used in conjunction with the compound.
Hand Protection Chemically resistant nitrile gloves.[2][6][7]Provides a barrier against skin contact with the powder and any associated chemical solutions.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination with the chemical powder.[4][7]
Respiratory Protection A dust respirator or use of a chemical fume hood.[1][2]Essential for preventing the inhalation of fine powder, especially when weighing or transferring the compound.

It is imperative to inspect all PPE for integrity before use and to follow proper donning and doffing procedures to avoid cross-contamination.

Safe Handling and Operational Workflow: A Step-by-Step Protocol

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring the integrity of the experiment.

Preparation and Weighing:

  • Designated Area: Conduct all handling of solid this compound within a certified chemical fume hood or a designated area with local exhaust ventilation to control airborne dust.[1]

  • Surface Protection: Before weighing, cover the work surface with a disposable protective liner to contain any spills.

  • Weighing Procedure:

    • Use a dedicated, clean spatula for transferring the powder.

    • Carefully open the container, avoiding any sudden movements that could create a dust cloud.

    • Weigh the desired amount of this compound in a tared, sealed container to prevent dispersion.

    • Close the primary container tightly immediately after use.

Dissolution and Reaction:

  • Solvent Addition: When dissolving the powder, add the solvent slowly to the solid to minimize splashing and aerosol generation.

  • Vessel Sealing: Ensure the reaction vessel is appropriately sealed during the reaction to prevent the release of any vapors or aerosols.

The following diagram illustrates the recommended workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep Don Appropriate PPE Area Work in Fume Hood Prep->Area Enter Lab Surface Protect Work Surface Area->Surface Weigh Weigh Solid this compound Surface->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Transfer to Reaction Waste Segregate Waste Dissolve->Waste Post-Reaction Dispose Dispose via EHS Waste->Dispose

Caption: Workflow for Safe Handling of this compound.

Spill Management and Emergency Procedures: Preparedness is Key

In the event of a spill, a prompt and appropriate response is crucial to mitigate any potential hazards.

Minor Spills (Small Quantity of Powder):

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Restrict access to the spill area.

  • Cleanup:

    • Wearing appropriate PPE, gently sweep up the spilled powder using a soft brush and dustpan to avoid creating dust clouds.

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a damp cloth, and dispose of the cloth as contaminated waste.

Major Spills:

  • Evacuate: Evacuate the immediate area.

  • Notify Supervisor: Inform your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office immediately.

  • Ventilation: Ensure the area is well-ventilated, if safe to do so.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Solid Waste: Unused or expired this compound, as well as any contaminated items such as weighing paper, gloves, and disposable lab coats, should be collected in a clearly labeled, sealed hazardous waste container.[5]

  • Liquid Waste: Solutions containing this compound and reaction byproducts should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.[5]

Disposal Protocol:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[5]

  • Storage: Store waste containers in a designated and secure satellite accumulation area, away from incompatible materials.[5]

  • Collection: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company.[5][8] Never dispose of chemical waste down the drain.[8]

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalPlan Start Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in labeled solid hazardous waste container IsSolid->SolidWaste Yes LiquidWaste Collect in labeled liquid hazardous waste container IsSolid->LiquidWaste No Store Store in designated satellite accumulation area SolidWaste->Store LiquidWaste->Store EHS Contact EHS for pickup and disposal Store->EHS

Caption: Disposal Plan for this compound Waste.

By integrating these detailed protocols into your daily laboratory operations, you can ensure a culture of safety and responsibility when working with this compound. This proactive approach not only protects individual researchers but also upholds the integrity of your scientific endeavors.

References

  • MSDS - Safety Data Sheet for this compound. AAPPTec, LLC. URL
  • Protective Equipment for Chemical Researchers: Essential Lab Safety. A&A Labs. URL
  • PPE and Safety for Chemical Handling.
  • Personal Protective Equipment. Auburn University. URL
  • Proper Disposal of Fmoc-His(Fmoc)
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. URL
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. URL
  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. URL

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.